Alkyne-Val-Cit-PAB-OH
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O4/c1-11(2)15(19)17(26)23-14(4-3-9-21-18(20)27)16(25)22-13-7-5-12(10-24)6-8-13/h5-8,11,14-15,24H,3-4,9-10,19H2,1-2H3,(H,22,25)(H,23,26)(H3,20,21,27)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGGTWZUZGZKHY-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159857-79-1 | |
| Record name | (2S)-5-[(aminocarbonyl)amino]-2-{[(2S)-2-amino-3-methylbutanoyl]amino}-N-[4-(hydroxymethyl)phenyl]pentanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Gatekeeper of Potency: An In-depth Technical Guide to the Mechanism of Action of Val-Cit Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline (Val-Cit) dipeptide linker has emerged as a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs), offering a sophisticated mechanism for the targeted release of cytotoxic payloads within cancer cells. This technical guide provides a comprehensive exploration of the Val-Cit linker's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Mechanism: A Symphony of Specificity and Controlled Release
The fundamental principle behind the Val-Cit linker lies in its selective cleavage by enzymes that are highly active within the lysosomal compartments of tumor cells, most notably Cathepsin B.[1][] This enzymatic susceptibility ensures that the potent cytotoxic drug remains tethered to the antibody while in systemic circulation, minimizing off-target toxicity and enhancing the therapeutic window.[]
The process unfolds in a series of orchestrated steps following the binding of the ADC to its target antigen on the cancer cell surface:
-
Receptor-Mediated Endocytosis: The ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis, a process where the cell membrane engulfs the complex to form an endosome.[3][4]
-
Lysosomal Trafficking: The endosome matures and fuses with a lysosome, a cellular organelle rich in degradative enzymes and characterized by an acidic environment.[4][5]
-
Enzymatic Cleavage: Within the lysosome, the high concentration and activity of proteases, particularly Cathepsin B, recognize the Val-Cit dipeptide sequence.[5][6] Cathepsin B then hydrolyzes the amide bond between the citrulline residue and a self-immolative spacer, commonly a p-aminobenzyl carbamate (B1207046) (PABC) group.[6][7]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker triggers a spontaneous and rapid electronic cascade within the PABC spacer. This "self-immolation" results in the release of the unmodified, fully active cytotoxic payload, along with carbon dioxide and a remnant of the spacer.[8][9]
-
Cytotoxic Action: The liberated payload can then diffuse from the lysosome into the cytoplasm and nucleus to exert its cell-killing effect, such as disrupting microtubule dynamics or inducing DNA damage.[4][9]
It is noteworthy that while Cathepsin B is the primary enzyme associated with Val-Cit linker cleavage, other lysosomal cysteine proteases like Cathepsin L, S, and F can also contribute to this process, providing a degree of redundancy that may circumvent potential resistance mechanisms.[9][10]
Diagram: Mechanism of Action of Val-Cit-PABC Linker
Caption: Intracellular trafficking and payload release pathway for a Val-Cit linker-containing ADC.
Quantitative Data Presentation
The performance of Val-Cit linkers can be quantitatively assessed through various parameters, including their stability in plasma and their efficacy in killing cancer cells (cytotoxicity). The following tables summarize key quantitative data for ADCs utilizing Val-Cit linkers in comparison to other linker technologies.
Table 1: Comparative Plasma Stability of ADC Linkers
| Linker Type | ADC Model | Animal Model | Key Stability Findings | Reference |
| Val-Cit | anti-HER2-VC(S)-MMAE | Human | No significant degradation observed after 28 days. | [5] |
| Val-Cit | anti-CD79b-MMAE | Rat | Showed rapid payload loss in plasma. | [11] |
| Val-Cit | Trastuzumab-mcVC-PABC-Auristatin-0101 | Mouse | Unstable due to cleavage by carboxylesterase 1c (Ces1c). | [12][13] |
| Glu-Val-Cit (EVCit) | anti-HER2-EVCit-MMAE | Mouse | Exceptionally high long-term stability with almost no premature cleavage. | [5] |
| Sulfatase-cleavable | Trastuzumab-based | Mouse | High plasma stability (over 7 days). | [12] |
| Non-cleavable (SMCC) | Trastuzumab-DM1 (Kadcyla®) | Human | Generally higher stability in circulation. | [11] |
Table 2: Comparative In Vitro Cytotoxicity of ADCs
| ADC (Linker-Payload) | Cell Line | IC50 Value (pM) | Reference |
| Trastuzumab-Val-Cit-MMAE | SK-BR-3 (HER2+) | 14.3 | [12] |
| Trastuzumab-cBu-Cit-MMAE | SK-BR-3 (HER2+) | Equally potent to Val-Cit-MMAE | [12] |
| Trastuzumab-Val-Ala-MMAE | HER2+ cells | 92 | [12] |
| Trastuzumab-Sulfatase-cleavable-Payload | HER2+ cells | 61 and 111 | [12] |
| Kadcyla® (Non-cleavable SMCC-DM1) | HER2+ cells | 33 | [12] |
| ADC with Val-Cit linker (untreated) | SK-BR-3 (HER2+) | Cytotoxic | [7] |
| ADC with Val-Cit linker (NE-treated) | SK-BR-3 (HER2+) | IC50 an order of magnitude greater than MMAE | [7][14] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate characterization and comparison of ADCs with Val-Cit linkers.
In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.
Objective: To determine the kinetics of drug release from a Val-Cit linker-containing ADC upon incubation with recombinant human Cathepsin B.
Materials:
-
ADC with Val-Cit linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with an internal standard
-
96-well microplate
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Pre-incubate the Cathepsin B solution in the assay buffer for 15 minutes at 37°C to ensure full activation.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[15]
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to the quenching solution.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.
Diagram: In Vitro ADC Cleavage Assay Workflow
Caption: Experimental workflow for an in vitro ADC cleavage assay.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.
Objective: To determine the half-life of an ADC and quantify premature drug release in human plasma.
Materials:
-
ADC with Val-Cit linker
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity chromatography resin
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in human plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.
-
Sample Preparation:
-
For intact ADC analysis: Immediately quench the reaction by diluting the sample in cold PBS. Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography. Wash the captured ADC to remove plasma proteins. Elute the ADC from the affinity matrix.
-
For free payload analysis: Precipitate proteins from the plasma sample using a solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant.
-
-
Analysis:
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.
-
-
Data Analysis:
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
-
Plot the concentration of the free payload over time to assess the rate of premature release.
-
Diagram: In Vitro Plasma Stability Assay Workflow
Caption: Workflow for in vitro plasma stability assessment of an ADC.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic potential of an ADC on cancer cells.
Objective: To determine the IC50 value of an ADC in a target cancer cell line.
Materials:
-
Target cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Complete growth medium
-
ADC with Val-Cit linker
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete growth medium and add them to the wells containing the cells. Include untreated cells as a control.[3]
-
Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Diagram: In Vitro Cytotoxicity (MTT) Assay Workflow
Caption: General workflow for an in vitro ADC cytotoxicity MTT assay.
Conclusion
The Val-Cit cleavable linker represents a highly successful and widely adopted strategy in ADC development. Its mechanism, contingent on the specific enzymatic activity within the lysosomal compartment of cancer cells, provides a robust platform for achieving targeted drug delivery and potent anti-tumor efficacy. A thorough understanding of this mechanism, coupled with rigorous quantitative analysis through standardized experimental protocols, is paramount for the rational design and optimization of next-generation ADCs with improved therapeutic indices. This guide serves as a foundational resource for professionals dedicated to advancing the field of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Alkyne Linkers for Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and stable covalent attachment of molecular entities to biomolecules, a process known as bioconjugation, is a cornerstone of modern chemical biology, drug development, and diagnostics. Among the diverse chemical tools available, alkyne linkers have emerged as exceptionally versatile and powerful handles for these applications. Their unique reactivity, particularly in bioorthogonal "click chemistry" reactions, allows for the efficient and specific labeling and modification of proteins, nucleic acids, carbohydrates, and lipids in complex biological environments. This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of alkyne linkers in bioconjugation.
Core Principles of Alkyne-Based Bioconjugation
Alkyne linkers are organic molecules containing a carbon-carbon triple bond. This functional group is largely absent in biological systems, rendering it a bioorthogonal handle that can react selectively with a partner functional group without cross-reactivity with native biological molecules. The primary reactions involving alkyne linkers are cycloaddition reactions with azides, which form a stable triazole ring.
Major Alkyne Bioconjugation Reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click chemistry" reaction, known for its high efficiency, selectivity, and favorable kinetics under mild, aqueous conditions.[1][2] It involves the reaction of a terminal alkyne with an azide (B81097), catalyzed by a copper(I) species, to form a 1,4-disubstituted 1,2,3-triazole.[1][2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a copper-free alternative to CuAAC, SPAAC is ideal for applications in living systems where the cytotoxicity of copper is a concern.[1] This reaction utilizes a strained cyclooctyne (B158145), which readily reacts with an azide to form a triazole linkage without the need for a catalyst.[1][3]
-
Thiol-Yne Reaction: This reaction involves the addition of a thiol to an alkyne, which can proceed via a radical-mediated or nucleophilic mechanism.[4][5] It is a metal-free reaction that can be used for bioconjugation under mild conditions and allows for the coupling of two thiol-containing molecules to one alkyne.[4][5]
Types of Alkyne Linkers
A wide variety of alkyne linkers are available, each with specific properties suited for different applications. They can be broadly categorized based on their alkyne moiety and any additional functional groups.
-
Terminal Alkynes: These are the most common type of alkyne linkers used in CuAAC reactions. Their reactivity can be tuned by modifying their electronic and steric properties. Electron-deficient alkynes generally exhibit faster reaction rates.[1]
-
Strained Cyclooctynes: These are essential for SPAAC reactions. The degree of ring strain and the electronic properties of the cyclooctyne dictate the reaction rate, with more strained and electron-deficient cyclooctynes reacting faster.[1] Common examples include dibenzocyclooctyne (DBCO), bicyclononyne (BCN), and dibenzoannulated cyclooctyne (DIBO).[1]
-
Bifunctional Alkyne Linkers: These linkers possess an alkyne at one terminus and another reactive functional group (e.g., NHS ester, maleimide) at the other. This allows for the sequential conjugation of two different molecules. Polyethylene glycol (PEG) spacers are often incorporated into these linkers to improve solubility and reduce steric hindrance.
Quantitative Data on Alkyne Linker Reactivity
The choice of alkyne linker significantly impacts the efficiency of a bioconjugation reaction. The following tables summarize key quantitative data for the most common alkyne bioconjugation reactions.
Table 1: Comparative Reactivity of Terminal Alkynes in CuAAC
| Alkyne Class | Example | Relative Reactivity | Time to 50% Completion (10 µM Cu+) | Time to 90% Completion (10 µM Cu+) | Key Considerations |
| Propiolamides | Secondary Propiolamide | Very High | ~ 5 min | ~ 15 min | Electronically activated, leading to faster reactions. May be susceptible to Michael addition side reactions.[1] |
| Tertiary Propiolamide | High | ~ 10 min | ~ 25 min | Generally fast, but can be slightly slower than secondary propiolamides.[1] | |
| Propargyl Ethers | O-propargyl-tyrosine | High | ~ 8 min | ~ 20 min | Excellent combination of reactivity, stability, and ease of incorporation into peptides.[1] |
| Ynamides | N-alkynyl amides | High | - | - | Highly reactive but can be prone to hydrolysis. |
| Simple Alkynes | Propargyl alcohol | Moderate | - | - | Stable and cost-effective, but with slower reaction kinetics compared to activated alkynes. |
Data adapted from BenchChem's "A Comparative Guide to the Reactivity of Terminal Alkynes in Bioconjugation".[1]
Table 2: Comparative Reactivity of Strained Cyclooctynes in SPAAC
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Considerations |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | Generally exhibits the highest reaction rates, making it ideal for applications where speed is critical.[1] |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | Demonstrates robust reactivity and a good balance of reactivity and stability.[1] |
| BCN | Benzyl Azide | ~0.06 - 0.1 | Slower reaction rate but offers advantages in terms of smaller size and lower lipophilicity.[1] |
Data adapted from BenchChem's "A Comparative Guide to the Reaction Rates of Cyclooctynes in Bioorthogonal Chemistry".[1]
Table 3: Stability of Triazole Linkages
| Reaction | Linkage Type | Stability | Key Features |
| CuAAC | 1,4-disubstituted 1,2,3-triazole | Very High | Highly stable aromatic heterocycle, resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions.[1][6] |
| SPAAC | Fused 1,2,3-triazole | Very High | Similar exceptional stability to the triazole formed via CuAAC.[1][6] |
Information based on a consensus from multiple studies.[1][6]
Experimental Protocols
Protocol 1: Introduction of an Alkyne Handle onto a Protein using an NHS Ester
This protocol describes the general procedure for labeling a protein with an alkyne group using an N-hydroxysuccinimide (NHS) ester-functionalized alkyne linker. This method targets primary amines on lysine (B10760008) residues and the N-terminus of the protein.[5][7]
Materials:
-
Protein of interest (in a non-amine-containing buffer, e.g., PBS)
-
Alkyne-NHS ester (e.g., Alkyne-PEG4-NHS Ester)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Solvent for NHS ester: Anhydrous, amine-free DMSO or DMF
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the reaction buffer.
-
NHS Ester Stock Solution: Dissolve the alkyne-NHS ester in a minimal amount of DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction:
-
Calculate the required amount of alkyne-NHS ester. A molar excess of 8-20 fold of the NHS ester to the protein is a common starting point.
-
Add the calculated volume of the alkyne-NHS ester stock solution to the protein solution.
-
Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Purification: Remove the excess, unreacted alkyne-NHS ester and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Confirm the successful labeling of the protein with the alkyne handle using methods such as mass spectrometry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the CuAAC reaction to conjugate an alkyne-labeled biomolecule with an azide-containing cargo.
Materials:
-
Alkyne-labeled biomolecule (in an appropriate buffer)
-
Azide-containing cargo molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-labeled biomolecule and the azide-containing cargo in the desired molar ratio (a slight excess of one reagent is often used).
-
Copper/Ligand Premix: Prepare a premix of CuSO₄ and the ligand. For example, mix the 20 mM CuSO₄ stock and 50 mM THPTA stock in a 1:2.5 volume ratio.
-
Addition of Reagents:
-
Add the copper/ligand premix to the reaction mixture to achieve a final copper concentration of approximately 100-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE, HPLC, or mass spectrometry.
-
Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove the catalyst and excess reagents.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells
This protocol outlines a general procedure for labeling azide-modified biomolecules on the surface of live cells with a cyclooctyne-functionalized probe.
Materials:
-
Cells with azide-modified biomolecules (e.g., through metabolic labeling with an azide-containing sugar)
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)
-
Cell culture medium or PBS
Procedure:
-
Cell Preparation:
-
If necessary, metabolically label the cells with an azide-containing precursor for a sufficient time to allow for its incorporation into the biomolecules of interest.
-
Gently harvest the cells and wash them with PBS to remove any unincorporated precursor.
-
Resuspend the cells in fresh cell culture medium or PBS.
-
-
SPAAC Labeling:
-
Add the cyclooctyne-functionalized probe to the cell suspension to a final concentration typically in the range of 10-100 µM.
-
Incubate the cells at 37°C for 30-60 minutes.
-
-
Washing: Wash the cells multiple times with PBS to remove any unreacted probe.
-
Analysis: The labeled cells can now be analyzed by methods such as flow cytometry or fluorescence microscopy.
Visualizing Workflows and Pathways
Activity-Based Protein Profiling (ABPP) Workflow
Activity-based protein profiling is a powerful chemoproteomic strategy to study enzyme function directly in complex biological systems. It often utilizes alkyne-functionalized activity-based probes (ABPs) that covalently bind to the active site of a specific class of enzymes. The alkyne handle then allows for the subsequent attachment of a reporter tag via click chemistry for visualization or enrichment.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification for ultrafast and high-throughput antibiotic screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expanding (Bio)Conjugation Strategies: Metal-Free Thiol-Yne Photo-Click Reaction for Immobilization onto PLLA Surfaces [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Alkyne-Val-Cit-PAB-OH: A Technical Guide to Synthesis and Chemical Properties for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and chemical properties of Alkyne-Val-Cit-PAB-OH, a critical linker molecule in the development of next-generation antibody-drug conjugates (ADCs). The strategic incorporation of a terminal alkyne group facilitates precise and efficient conjugation to azide-modified antibodies or payloads via click chemistry. The core Valine-Citrulline (Val-Cit) dipeptide is engineered for selective cleavage by Cathepsin B within the lysosomal compartment of cancer cells, ensuring targeted payload release. This is coupled with a self-immolative para-aminobenzyl alcohol (PAB) spacer to liberate the unmodified drug.
Chemical Properties and Specifications
The this compound linker is designed for stability in systemic circulation and specific enzymatic cleavage upon internalization into target cells.[1][] Key chemical data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C24H35N5O5 | [3] |
| Molecular Weight | 473.57 g/mol | [3] |
| CAS Number | 2748039-76-9 | [3][4] |
| Purity | Typically >96% | [3] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO, DMF | [6] |
| Storage Conditions | -20°C, stored under nitrogen | [5][6][7] |
| Cleavage Mechanism | Cathepsin B-mediated hydrolysis of the Val-Cit amide bond | [] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be accomplished through a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry. The general strategy involves the sequential coupling of amino acids, introduction of the alkyne moiety, and attachment of the PAB spacer. An alternative, high-yielding solution-phase methodology has also been reported for the core Val-Cit-PAB structure, which can be adapted for the synthesis of the alkyne derivative.[8]
Experimental Protocol: Adapted from Solid-Phase and Solution-Phase Methodologies
This protocol provides a representative, detailed methodology for the synthesis of this compound.
Materials:
-
Fmoc-Cit-Wang resin
-
Fmoc-Val-OH
-
4-Pentynoic acid
-
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
p-Aminobenzyl alcohol (PAB-OH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Step 1: Solid-Phase Synthesis of Alkyne-Val-Cit-OH
-
Resin Swelling: Swell Fmoc-Cit-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from Citrulline. Wash the resin extensively with DMF and DCM.
-
Valine Coupling: In a separate vessel, pre-activate Fmoc-Val-OH (3 eq.) with HCTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and allow it to react for 2 hours. Monitor the reaction using a Kaiser test. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 1.2.
-
Alkyne Moiety Coupling: Pre-activate 4-pentynoic acid (3 eq.) with HCTU (3 eq.) and DIPEA (6 eq.) in DMF. Add the activated acid to the resin and react for 2 hours. Wash the resin with DMF and DCM.
-
Cleavage from Resin: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours. Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet under vacuum.
-
Purification: Purify the crude Alkyne-Val-Cit-OH by reverse-phase HPLC.
Step 2: Solution-Phase Coupling with PAB-OH
-
Dissolution: Dissolve the purified Alkyne-Val-Cit-OH and p-aminobenzyl alcohol (1.2 eq.) in DMF.
-
Coupling: Add HATU (1.5 eq.) and DIPEA (3 eq.) to the solution. Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up and Purification: Remove the solvent under reduced pressure. Purify the resulting this compound by flash column chromatography or preparative HPLC to yield the final product.
Chemical Reactivity and Stability
The chemical properties of this compound are central to its function as an ADC linker.
-
Click Chemistry: The terminal alkyne group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[6] This allows for the efficient and site-specific conjugation of the linker to azide-functionalized molecules.
-
Enzymatic Cleavage: The Val-Cit dipeptide is specifically designed to be a substrate for Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[] This enzymatic cleavage is the primary mechanism for payload release.
-
Self-Immolation: Following the cleavage of the Citrulline-PAB amide bond, the resulting p-aminobenzyl carbamate (B1207046) is unstable and undergoes a 1,6-elimination reaction to release the payload, carbon dioxide, and p-aminobenzyl alcohol.
-
Plasma Stability: The related Mc-Val-Cit-PABOH linker has demonstrated high stability in plasma, with reported half-lives of 6.0 days in mice and 9.6 days in monkeys.[8] This high stability is crucial to prevent premature drug release in circulation, which could lead to off-target toxicity.[1][9]
Mechanism of Action in an ADC Context
The following diagram illustrates the workflow of an ADC utilizing an this compound linker from systemic circulation to intracellular payload release.
Caption: ADC mechanism of action workflow.
Experimental Workflow for ADC Synthesis
The synthesis of a functional ADC using this compound involves several key steps, starting from the individual components.
Caption: General workflow for ADC synthesis.
References
- 1. Val-cit-PAB-OH | TargetMol [targetmol.com]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alkyne-Val-Cit-PAB-PNP, ADC linker, 2748039-77-0 | BroadPharm [broadpharm.com]
- 7. SPDP-Val-Cit-PAB-OH, ADC linker | BroadPharm [broadpharm.com]
- 8. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
The Cornerstone of Next-Generation ADCs: A Technical Guide to Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the field of bioconjugation, providing a powerful toolkit for the development of more homogeneous, stable, and effective Antibody-Drug Conjugates (ADCs). Coined by Karl Barry Sharpless, this chemical philosophy emphasizes reactions that are modular, high-yielding, and produce only inoffensive byproducts.[1] In the context of ADC development, click chemistry offers a precise and reliable method for attaching potent cytotoxic payloads to monoclonal antibodies, overcoming many of the limitations associated with traditional conjugation methods.[2][]
This in-depth technical guide explores the fundamental principles of click chemistry and its application in the construction of ADCs. It provides a comparative overview of the most prominent click reactions, detailed experimental protocols, and an analysis of their impact on ADC stability and function.
The Imperative for Precision: Moving Beyond First-Generation ADCs
First-generation ADCs, while clinically successful, are often heterogeneous mixtures. Traditional conjugation methods, such as those targeting lysine (B10760008) residues or interchain cysteines, result in a varied number of drugs attached at different positions on the antibody.[4] This heterogeneity can lead to a number of challenges, including a variable drug-to-antibody ratio (DAR), which can impact the ADC's pharmacokinetics, efficacy, and toxicity profile.[4]
Click chemistry addresses this challenge by enabling site-specific conjugation. By introducing a bioorthogonal functional group (an "unnatural" chemical handle) at a specific site on the antibody, a corresponding functional group on the drug-linker can be "clicked" into place, resulting in a homogeneous ADC with a precisely defined DAR.[1][5] This level of control is crucial for optimizing the therapeutic window of an ADC.
Core Click Chemistry Reactions for ADC Development
Two primary classes of click reactions have gained prominence in the development of ADCs: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and versatile method for forming a stable triazole linkage between a terminal alkyne and an azide (B81097).[6] This reaction is characterized by its rapid kinetics and high yields.[6] However, the requirement for a copper(I) catalyst can be a drawback for biological applications due to the potential for cytotoxicity and protein degradation.[7] The use of copper-chelating ligands can help to mitigate these effects.[7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the limitations of CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide, eliminating the need for a cytotoxic copper catalyst.[8] This makes SPAAC highly biocompatible and suitable for use in living systems.[8] The reaction kinetics of SPAAC are generally slower than CuAAC but can be modulated by the choice of the cyclooctyne reagent.[9][10]
Quantitative Comparison of Click Chemistry Methodologies
The choice between CuAAC and SPAAC for ADC development depends on a variety of factors, including the desired reaction speed, the sensitivity of the antibody and payload to copper, and the overall manufacturing process. The following tables provide a summary of key quantitative data to aid in the selection process.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Traditional (Maleimide-based) |
| Reaction Kinetics (Second-Order Rate Constants) | 10 to 104 M-1s-1[8] | 1 to 45 M-1s-1 (dependent on cyclooctyne)[11] | ~734 M-1s-1[6] |
| Typical Reaction Time | Minutes to a few hours[6] | Several hours to overnight[12] | Minutes to a few hours |
| Typical Yields | High (>90%)[6] | High (>90%)[13] | Variable, often lower than click chemistry |
| Biocompatibility | Requires copper catalyst, which can be cytotoxic. Ligands can mitigate this.[7] | Copper-free and highly biocompatible.[8] | Generally biocompatible, but the linker can be unstable. |
| Linkage Stability | Highly stable triazole ring.[14] | Highly stable triazole ring.[14] | Thioether bond can be susceptible to retro-Michael reaction, leading to payload loss.[15][16] |
Table 1: Comparison of Key Parameters for ADC Conjugation Methods.
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
| [9+1]CPP | 2.2 x 10⁻³ | [9] |
| [11+1]CPP | 0.8 x 10⁻³ | [9] |
| m[9+1]CPP | 9.6 x 10⁻³ | [9] |
| ODIBO | 45 | [11] |
Table 2: Reaction Kinetics of Different Cyclooctynes in SPAAC.
Impact on Antibody Structure and Function
A critical consideration in ADC development is the impact of conjugation on the antibody's structure and function. Site-specific conjugation using click chemistry has been shown to better preserve the antibody's binding affinity compared to random conjugation methods. One study demonstrated a 2.3-fold increase in the number of bound antibodies per cell for a site-specifically conjugated photoimmunoconjugate compared to its non-specifically conjugated counterpart.[1]
While conjugation can lead to a decrease in the conformational stability of the antibody and an increased propensity for aggregation, these effects are often less pronounced with the controlled and specific nature of click chemistry.[17][18][19] Biophysical methods such as differential scanning calorimetry (DSC) and size-exclusion chromatography (SEC) are essential for characterizing the stability of the final ADC product.[19][20]
Experimental Protocols
The following sections provide detailed methodologies for performing CuAAC and SPAAC for ADC development.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Antibody with an incorporated terminal alkyne or azide functional group
-
Drug-linker with the corresponding azide or alkyne functional group
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving the drug-linker)
-
Desalting column (for purification)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).
-
Prepare a stock solution of the ligand in water (e.g., 50 mM).
-
Prepare a fresh stock solution of sodium ascorbate (B8700270) in water (e.g., 100 mM).
-
Dissolve the drug-linker in DMSO to a desired stock concentration.
-
-
Antibody Preparation:
-
Buffer exchange the antibody into PBS, pH 7.4, using a desalting column.
-
Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).
-
-
Conjugation Reaction:
-
In a reaction tube, combine the antibody solution with the drug-linker stock solution. The molar ratio of drug-linker to antibody will depend on the desired DAR and the number of reactive sites on the antibody.
-
Prepare the copper catalyst by premixing the CuSO₄ and ligand solutions. A typical ligand-to-copper ratio is 5:1.
-
Add the copper catalyst mixture to the antibody/drug-linker solution. The final copper concentration should typically be in the range of 50-100 µM.[7]
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, with gentle mixing.
-
-
Purification:
-
Remove unreacted drug-linker and copper catalyst by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[21]
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.[22]
-
Assess the level of aggregation using SEC.
-
Confirm the integrity and purity of the ADC using SDS-PAGE and mass spectrometry.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Antibody with an incorporated azide functional group
-
Drug-linker with a strained cyclooctyne (e.g., DBCO, BCN)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving the drug-linker)
-
Desalting column (for purification)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the cyclooctyne-containing drug-linker in DMSO to a desired stock concentration.
-
-
Antibody Preparation:
-
Buffer exchange the azide-modified antibody into PBS, pH 7.4, using a desalting column.
-
Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).
-
-
Conjugation Reaction:
-
In a reaction tube, combine the antibody solution with the drug-linker stock solution. A molar excess of the drug-linker is typically used.
-
Incubate the reaction at room temperature for 4-24 hours, with gentle mixing. The reaction time will depend on the specific cyclooctyne used.[12]
-
-
Purification:
-
Remove the unreacted drug-linker using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[21]
-
-
Characterization:
-
Determine the DAR, aggregation levels, and purity of the ADC using the methods described in the CuAAC protocol.
-
Mandatory Visualizations
Logical Relationship: Advantages of Site-Specific Conjugation
References
- 1. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Future of Antibody Drug Conjugation by Comparing Various Methods of Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-Specific Antibody Conjugation for ADC and Beyond [mdpi.com]
- 13. Covalent protein-oligonucleotide conjugates by copper-free click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Assessment of physical stability of an antibody drug conjugate by higher order structure analysis: impact of thiol- maleimide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 20. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
Understanding cathepsin B cleavage of dipeptide linkers.
An In-depth Technical Guide to Cathepsin B Cleavage of Dipeptide Linkers
Introduction
Cathepsin B (CTSB) is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation and turnover.[1] Structurally unique among cathepsins due to an "occluding loop," it can function as both an endopeptidase and an exopeptidase.[2][3] In pathological conditions such as cancer, its expression and activity are often upregulated, contributing to tumor invasion and metastasis.[1] This overexpression, combined with its optimal activity in the acidic environment of lysosomes (pH 4.5-5.5), makes it an attractive target for the controlled release of therapeutic agents within tumor cells.[][5]
Dipeptide linkers are a cornerstone of modern drug delivery systems, particularly in the design of Antibody-Drug Conjugates (ADCs). These linkers connect a cytotoxic payload to a monoclonal antibody, and their selective cleavage by tumor-associated enzymes like cathepsin B is critical for releasing the drug at the target site.[] The valine-citrulline (Val-Cit) dipeptide is one of the most widely used cleavable linkers in clinically approved and investigational ADCs, valued for its balance of stability in plasma and efficient cleavage within the lysosome.[][6]
This guide provides a detailed overview of the mechanism of cathepsin B-mediated cleavage of dipeptide linkers, quantitative data on the cleavage of various dipeptide sequences, comprehensive experimental protocols for assessing cleavage, and the role of cathepsin B in relevant signaling pathways.
Mechanism of Dipeptide Linker Cleavage
The cleavage of a dipeptide linker by cathepsin B is a precise, multi-step process that occurs after an ADC is internalized by a target cell. The most common configuration involves the dipeptide, a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), and the cytotoxic drug.
-
ADC Internalization : The ADC binds to its target antigen on the cancer cell surface and is internalized via receptor-mediated endocytosis into an endosome.[5]
-
Lysosomal Fusion : The endosome matures and fuses with a lysosome, exposing the ADC to the acidic environment and a high concentration of proteases, including cathepsin B.[5]
-
Enzymatic Recognition and Cleavage : Cathepsin B recognizes the dipeptide sequence. The P2 residue (e.g., Valine) and the P1 residue (e.g., Citrulline) fit into the S2 and S1 subsites of the enzyme's active site, respectively.[5] The enzyme then catalyzes the hydrolysis of the amide bond between the C-terminus of the P1 residue and the PABC spacer.[5][7]
-
Self-Immolation and Payload Release : The cleavage of the dipeptide from the PABC spacer initiates a spontaneous 1,6-elimination reaction within the spacer.[8] This "self-immolation" results in the release of the unmodified, active cytotoxic drug, which can then exert its therapeutic effect.[7] The PABC spacer is essential for efficient cleavage, as attaching a bulky drug payload directly to the dipeptide can sterically hinder the enzyme's access.[5]
Quantitative Analysis of Dipeptide Linker Cleavage
The efficiency of cleavage by cathepsin B is highly dependent on the amino acid sequence of the dipeptide linker, specifically the residues at the P2 and P1 positions. While Val-Cit is a widely used and effective substrate, other dipeptides have been explored to optimize cleavage rates and stability.[9][10]
Relative Cleavage Rates of Dipeptide Substrates
A screening of various N-terminal benzyloxycarbonyl (Cbz) protected dipeptides linked to a 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore provides insight into the substrate preferences of cathepsin B. The data is presented as relative substrate specificity, where a score of 100 is assigned to the most rapidly cleaved sequence.[11]
| Dipeptide Sequence (P2-P1) | Linker Configuration | Relative Cleavage Rate by Cathepsin B |
| L-Phenylalanine - L-Lysine | Cbz-Phe-Lys-AMC | 100 |
| L-Valine - L-Citrulline | Cbz-Val-Cit-AMC | 93 |
| L-Valine - L-Lysine | Cbz-Val-Lys-AMC | 86 |
| L-Valine - L-Arginine | Cbz-Val-Arg-AMC | 64 |
| L-Phenylalanine - L-Arginine | Cbz-Phe-Arg-AMC | 52 |
| L-Valine - L-Alanine | Cbz-Val-Ala-AMC | 35 |
| L-Alanine - L-Alanine | Cbz-Ala-Ala-AMC | 2 |
| D-Alanine - D-Alanine | Cbz-D-Ala-D-Ala-AMC | 0 |
| Data synthesized from a study screening fluorogenic dipeptide constructs.[11] A relative cleavage rate of 100 was assigned to the substrate with the highest activity. |
Kinetic Parameters of Cathepsin B Substrates
Kinetic studies provide a more detailed understanding of enzyme-substrate interactions. Cathepsin B can act as both a dipeptidyl carboxypeptidase (DPCP), which removes C-terminal dipeptides, and an endopeptidase, which cleaves within a peptide chain. The pH of the environment influences which activity is favored and the enzyme's substrate preference.[12][13]
| Substrate | Activity Type | pH | KM (µM) | kcat/KM (M-1s-1) |
| Abz-GIVR↓AK(Dnp)-OH | DPCP | 4.6 | 15 | 1,100,000 |
| Abz-GIVR↓AK(Dnp)-OH | DPCP | 5.5 | 51 | 490,000 |
| Abz-GIVR↓AK(Dnp)-OH | DPCP | 7.2 | 156 | 2,000 |
| Z-RR-AMC | Endopeptidase | 4.6 | 25 | 30,000 |
| Z-RR-AMC | Endopeptidase | 5.5 | 40 | 100,000 |
| Z-RR-AMC | Endopeptidase | 7.2 | 53 | 130,000 |
| Kinetic constants for representative DPCP and endopeptidase substrates at different pH values.[12][13] Z-RR-AMC is a commonly used substrate for endopeptidase activity assays. |
Experimental Protocols
Assessing the cleavage of dipeptide linkers by cathepsin B is fundamental for the development of ADCs and other targeted therapies. Standardized protocols using fluorogenic substrates or direct analysis of the ADC provide reliable methods for quantifying enzymatic activity and linker stability.
Protocol 1: Fluorometric Assay for Dipeptide Linker Cleavage
This protocol is suitable for rapidly screening a library of peptide linkers or determining the kinetic parameters of a specific substrate using a fluorogenic reporter like 7-amino-4-methylcoumarin (AMC).[1][14] Upon cleavage, the released fluorophore results in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1]
Materials:
-
Recombinant Human Cathepsin B
-
Fluorogenic Substrate (e.g., Z-Phe-Lys-AMC, Val-Cit-AMC)
-
Assay Buffer: 25 mM MES, pH 5.0-6.0[1]
-
Activation Buffer: Assay Buffer containing 5 mM Dithiothreitol (DTT) (prepare fresh)[1]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation :
-
Prepare Assay and Activation buffers.
-
Reconstitute lyophilized recombinant Cathepsin B in Activation Buffer to a stock concentration (e.g., 10 µg/mL).[1]
-
Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute to the desired final concentration in Assay Buffer.
-
-
Enzyme Activation : Incubate the Cathepsin B stock solution at room temperature for 15 minutes to ensure activation of the enzyme.[1]
-
Reaction Setup :
-
Add 50 µL of Assay Buffer to the wells of a 96-well black microplate.
-
Include a substrate blank control containing Assay Buffer without the enzyme.
-
Add 50 µL of the diluted, activated Cathepsin B solution to the appropriate wells.
-
-
Initiate Reaction : Add 50 µL of the substrate working solution to each well to start the enzymatic reaction.
-
Measurement : Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (e.g., for 5-30 minutes) at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm (specific wavelengths depend on the fluorophore).[15]
-
Data Analysis :
-
Subtract the fluorescence readings of the substrate blank from the enzyme-containing wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.[1]
-
Protocol 2: In Vitro ADC Cleavage Assay
This protocol assesses the rate and extent of drug release from an ADC construct in the presence of cathepsin B.[] The analysis is typically performed using techniques like HPLC-MS/MS to separate and quantify the intact ADC, cleaved products, and the released payload.[]
Materials:
-
Antibody-Drug Conjugate (ADC) with a dipeptide linker
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM sodium citrate, pH 5.0, with 5 mM DTT[5]
-
Quenching Solution (e.g., 1% formic acid in acetonitrile)
-
Microcentrifuge tubes
-
Incubator (37°C)
Procedure:
-
Enzyme Activation : Pre-incubate a stock solution of Cathepsin B in Assay Buffer at 37°C for 15 minutes.
-
Reaction Setup :
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.
-
The final ADC concentration is typically in the micromolar range (e.g., 1 µM), and the final enzyme concentration is in the nanomolar range (e.g., 20 nM).[5]
-
-
Initiate Reaction : Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture.
-
Incubation and Time Points : Incubate the reaction at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[5]
-
Quench Reaction : Immediately stop the reaction in the aliquot by adding an excess of cold Quenching Solution. This precipitates the protein and halts enzymatic activity.
-
Sample Preparation : Centrifuge the quenched samples to pellet the precipitated antibody components. Collect the supernatant, which contains the released drug and other small molecules.
-
Analysis : Analyze the supernatant using LC-MS/MS to quantify the concentration of the released drug. The antibody pellet can also be analyzed (e.g., by Hydrophobic Interaction Chromatography, HIC-HPLC) to assess the remaining drug-to-antibody ratio (DAR).[16]
Role of Cathepsin B in Cellular Signaling
Beyond its role in bulk protein degradation and ADC activation, cathepsin B is a key mediator in several cellular signaling pathways, particularly those related to cell death and inflammation. When lysosomal membrane permeabilization (LMP) occurs, cathepsin B can be released from the lysosome into the cytoplasm, where it can trigger downstream events.[17]
Apoptosis and DNA Damage
Cytosolic cathepsin B can initiate apoptosis through multiple mechanisms. It can directly activate pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which in turn activates the caspase cascade.[17] Furthermore, cathepsin B can translocate to the nucleus and promote DNA damage by cleaving key DNA repair proteins like breast cancer 1 protein (BRCA1).[18]
Inflammasome Activation
Cathepsin B is also strongly implicated in the activation of the NLRP3 inflammasome, a key component of the innate immune system.[2] When certain particulates, crystals, or pathogens rupture the lysosome, the released cathepsin B acts as a danger signal in the cytosol. This triggers the oligomerization of the NLRP3 protein, leading to the activation of Caspase-1. Active Caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, promoting inflammation and a form of cell death known as pyroptosis.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. pharma-journal.com [pharma-journal.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. benchchem.com [benchchem.com]
- 6. Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody–drug conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Alkyne-Val-Cit-PAB-OH: A Technical Guide to a Premier Linker for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Alkyne-Valine-Citrulline-p-Aminobenzyl Alcohol (Alkyne-Val-Cit-PAB-OH) linker, a critical component in the design of advanced antibody-drug conjugates (ADCs) and other targeted therapeutic agents. This linker system is engineered for high stability in systemic circulation and precisely controlled, targeted release of therapeutic payloads within the tumor microenvironment.
Core Principles and Mechanism of Action
The this compound linker is a multi-component system designed for conditional payload release. Its efficacy is rooted in the synergistic function of its constituent parts: a bioorthogonal alkyne handle, an enzyme-specific cleavable dipeptide, and a self-immolative spacer.
-
Alkyne Group: This terminal functional group serves as a versatile handle for bioconjugation. It allows for the covalent attachment of the linker-drug complex to a targeting moiety, such as a monoclonal antibody, via highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is the lynchpin of the linker's targeted cleavage mechanism. It is specifically recognized and cleaved by Cathepsin B, a lysosomal cysteine protease that is significantly upregulated in a variety of tumor cells and the tumor microenvironment.[] This enzymatic specificity ensures that the linker remains intact in the bloodstream, minimizing off-target toxicity.[2]
-
p-Aminobenzyl Alcohol (PAB-OH) Spacer: The PAB moiety functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, a cascade reaction is initiated. The newly exposed amino group of the PAB triggers a spontaneous 1,6-elimination reaction, leading to the release of the conjugated drug in its unmodified, active form. This "traceless" release is a key advantage, ensuring that no part of the linker remains attached to the payload, which could otherwise impede its therapeutic activity.
The following diagram illustrates the targeted delivery and payload release mechanism.
Quantitative Data Presentation
The performance of an ADC is critically dependent on the stability of the linker in plasma and its efficacy in killing target cells. The following tables summarize key quantitative data for Val-Cit-PAB based linkers from various studies.
Table 1: Comparative Plasma Stability of Cleavable Linkers
This table highlights the stability of different cleavable linkers in human and mouse plasma. The Val-Cit linker demonstrates excellent stability in human plasma, a crucial factor for clinical translation. Its reduced stability in mouse plasma is attributed to the activity of the carboxylesterase Ces1c, a consideration for preclinical model selection.[3]
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma; less stable in mouse plasma due to carboxylesterase activity.[4] |
| Protease-Sensitive | Glutamic acid-Val-Cit (EVCit) | Not specified (High) | Designed to have significantly improved stability in mouse plasma (t½ ~12 days) compared to Val-Cit (t½ ~2 days).[3] |
| pH-Sensitive | Hydrazone | ~2 days | Exhibits pH-dependent hydrolysis but can show instability in circulation.[4] |
| Enzyme-Sensitive | β-Glucuronide | Highly Stable | Generally shows high stability and efficacy in vivo.[4] |
| Enzyme-Sensitive | Sulfatase-Cleavable | High (> 7 days in mouse plasma) | Demonstrates high plasma stability and potent cytotoxicity.[5] |
Table 2: Comparative In Vitro Cytotoxicity (IC₅₀) of ADCs
The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. Lower values indicate higher potency. This table compares the potency of ADCs utilizing a Val-Cit linker with other linker-payload combinations.
| ADC (Antibody-Linker-Payload) | Cell Line (Target) | IC₅₀ (pM) | Key Findings |
| Trastuzumab-Val-Cit-MMAE | SK-BR-3 (HER2+) | ~50-100 | Demonstrates potent, sub-nanomolar cytotoxicity in HER2-positive cells. |
| Trastuzumab-Val-Cit-MMAE | NCI-N87 (HER2+) | 14.3 | Shows high potency in a gastric cancer cell line.[5] |
| Trastuzumab-β-Galactosidase-MMAE | NCI-N87 (HER2+) | 8.8 | A different enzyme-cleavable linker showing slightly higher potency in this model.[5] |
| Trastuzumab-MCC-DM1 (Non-cleavable) | KPL-4 (HER2+) | ~300-500 | Generally less potent in vitro compared to cleavable linker ADCs with bystander-capable payloads. |
| Isotype Control-Val-Cit-MMAE | Various | > 10,000 | Demonstrates the target-dependent nature of the cytotoxicity. |
Note: IC₅₀ values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. Data is compiled from multiple sources and should be used for comparative illustration.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound linker and its subsequent use in the generation and evaluation of ADCs.
Synthesis of this compound
The synthesis of the this compound linker is a multi-step process that can be achieved through a combination of solid-phase and solution-phase chemistry. A common strategy involves building the Fmoc-Val-Cit-PAB-OH core, followed by deprotection and coupling to an alkyne-containing moiety.
Protocol Outline:
-
Fmoc Protection of L-Citrulline: L-Citrulline is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate to protect the alpha-amino group.
-
Coupling of p-Aminobenzyl Alcohol (PAB-OH): The carboxyl group of Fmoc-L-Citrulline is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and coupled to the amino group of p-aminobenzyl alcohol.
-
Fmoc Deprotection: The Fmoc group is removed from the citrulline residue using a solution of piperidine (B6355638) in dimethylformamide (DMF) to expose the free amine.
-
Dipeptide Formation: The resulting H₂N-Cit-PAB-OH is reacted with an activated ester of Fmoc-protected valine (e.g., Fmoc-Val-OSu) to form the dipeptide Fmoc-Val-Cit-PAB-OH.
-
Final Fmoc Deprotection: The Fmoc group on the valine residue is removed with piperidine in DMF to yield the free amine of the Val-Cit-PAB-OH core.
-
Alkyne Functionalization: The free N-terminal amine is then acylated with an alkyne-containing molecule that has been activated, for example, as an N-hydroxysuccinimide (NHS) ester (e.g., Alkyne-PEG₄-NHS ester). This step introduces the alkyne handle.
-
Purification: The final product is purified using techniques such as flash column chromatography or preparative HPLC.
ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the alkyne-linker-drug complex to an azide-modified antibody.
Materials:
-
Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS).
-
Alkyne-Val-Cit-PAB-Payload in DMSO.
-
Copper(II) sulfate (B86663) (CuSO₄) solution.
-
Ligand solution (e.g., THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine).
-
Reducing agent solution (e.g., sodium ascorbate), freshly prepared.
Protocol:
-
Preparation of Reagents: Prepare stock solutions of CuSO₄, THPTA ligand, and sodium ascorbate (B8700270) in deionized water. The Alkyne-linker-payload should be dissolved in DMSO.
-
Pre-complexation: In a microcentrifuge tube, mix the CuSO₄ solution and the THPTA ligand solution (a typical molar ratio is 1:5 Cu:Ligand). Allow to stand for 5 minutes to form the copper-ligand complex.
-
Reaction Setup: In a separate reaction vessel, combine the azide-modified antibody with the Alkyne-linker-payload. A molar excess of the linker-payload (e.g., 5-10 equivalents per azide (B81097) site) is typically used.
-
Initiation of Reaction: Add the pre-formed copper-ligand complex to the antibody/linker-payload mixture. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protecting it from light.
-
Purification: Purify the resulting ADC to remove unreacted linker-payload, catalyst, and other reagents. This is commonly achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: The purified ADC should be characterized to determine the drug-to-antibody ratio (DAR), purity, and level of aggregation, typically using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma, predicting its potential for premature payload release.
Protocol:
-
Incubation: Incubate the ADC at a concentration of approximately 1 mg/mL in plasma (e.g., human, mouse, rat) at 37°C. A control sample in a buffer like PBS should be run in parallel.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Processing:
-
For DAR Analysis: Isolate the ADC from the plasma at each time point using affinity capture (e.g., Protein A magnetic beads).
-
For Free Payload Analysis: Precipitate the proteins from the plasma samples (e.g., with acetonitrile) and collect the supernatant.
-
-
Analysis:
-
DAR: Analyze the captured ADC by LC-MS to determine the average DAR at each time point. A stable ADC will show minimal decrease in DAR over time.
-
Free Payload: Quantify the amount of released payload in the supernatant using LC-MS/MS.
-
-
Data Interpretation: Calculate the half-life of the ADC in plasma by plotting the percentage of intact ADC (based on DAR) versus time.
In Vitro Lysosomal Cleavage Assay
This assay confirms that the linker is efficiently cleaved by its target enzyme, Cathepsin B, in a lysosome-mimicking environment.
Protocol:
-
Reagent Preparation: Prepare an assay buffer at an acidic pH (e.g., 5.0-5.5) containing a reducing agent like DTT to ensure Cathepsin B activity. Activate recombinant human Cathepsin B according to the manufacturer's instructions.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 10 µM final concentration) with the pre-warmed assay buffer.
-
Initiate Cleavage: Start the reaction by adding the activated Cathepsin B solution (e.g., 50 nM final concentration).
-
Incubation and Time Points: Incubate the reaction at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and stop the reaction (e.g., by adding a protease inhibitor or by heat inactivation).
-
Sample Processing: Precipitate the antibody and enzyme using an organic solvent (e.g., acetonitrile) and centrifuge to pellet the protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
Data Interpretation: Plot the concentration of the released payload against time to determine the rate of enzymatic cleavage.
Downstream Signaling and Biological Effect
When the this compound linker is used to deliver a potent cytotoxic agent like Monomethyl Auristatin E (MMAE), the released payload induces cell death primarily through apoptosis. MMAE functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent activation of the apoptotic cascade.[6]
The key events in MMAE-induced apoptosis include the activation of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3), leading to the cleavage of critical cellular substrates such as Poly (ADP-ribose) polymerase (PARP).[7] This process is also regulated by members of the Bcl-2 family of proteins, with pro-apoptotic proteins like Bax being upregulated and anti-apoptotic proteins like Bcl-2 being downregulated.[4]
Conclusion
The this compound linker represents a highly refined and versatile platform for the development of targeted drug delivery systems. Its design incorporates a bioorthogonal handle for flexible conjugation, exceptional stability in systemic circulation, and a highly specific, multi-stage release mechanism that is triggered by the enzymatic conditions prevalent in the tumor microenvironment. The quantitative data and detailed protocols provided in this guide underscore the linker's robustness and utility for researchers and drug developers aiming to create next-generation ADCs with an optimized therapeutic window.
References
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
A Technical Guide to the Discovery and Development of Protease-Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles, discovery, and development of protease-cleavable linkers, a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). We will delve into the various types of protease-cleavable linkers, their mechanisms of action, quantitative comparisons of their properties, and detailed experimental protocols for their characterization.
Introduction to Protease-Cleavable ADC Linkers
Antibody-Drug Conjugates (ADCs) are a revolutionary class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which connects these two components, is paramount to the ADC's success, dictating its stability in circulation, the mechanism of payload release, and ultimately, its therapeutic index.[1]
Protease-cleavable linkers are designed to be stable in the systemic circulation and to undergo enzymatic hydrolysis by proteases that are highly expressed in the tumor microenvironment or within the lysosomes of cancer cells.[1] This targeted release mechanism is crucial for maximizing the therapeutic window by concentrating the cytotoxic payload at the site of action while minimizing systemic toxicity.[1] The most successful protease-cleavable linkers to date are peptide-based, recognized and cleaved by lysosomal proteases such as cathepsins.[2][3]
Major Classes of Protease-Cleavable Linkers
The landscape of protease-cleavable linkers is dominated by peptide sequences that are substrates for various proteases upregulated in cancer cells.
Cathepsin-Cleavable Linkers
Cathepsins, a family of lysosomal proteases, are frequently overexpressed in various tumor types. This has made them an attractive target for designing ADC linkers.[3]
-
Valine-Citrulline (Val-Cit) Linkers: The Val-Cit dipeptide is the most widely used and successful protease-cleavable linker in ADC development.[4] It exhibits excellent stability in human plasma and is efficiently cleaved by Cathepsin B within the lysosome.[3] This linker is almost invariably used with a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, which, upon cleavage of the dipeptide, spontaneously decomposes to release the unmodified payload.[5] ADCs utilizing the Val-Cit linker include the approved drugs Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin).[4]
-
Valine-Alanine (Val-Ala) Linkers: The Val-Ala dipeptide is another well-established linker that is also cleaved by Cathepsin B, albeit at a slightly slower rate than Val-Cit.[6] A key advantage of the Val-Ala linker is its lower hydrophobicity compared to Val-Cit, which can lead to ADCs with better biophysical properties, including reduced aggregation, especially with high drug-to-antibody ratios (DARs).[4][7]
-
Gly-Gly-Phe-Gly (GGFG) Linker: This tetrapeptide linker is utilized in the highly successful ADC, Enhertu® (trastuzumab deruxtecan).[] The GGFG linker is particularly sensitive to cleavage by Cathepsin L and offers high stability in the bloodstream.[9]
Legumain-Cleavable Linkers
Legumain, an asparaginyl endopeptidase, is another lysosomal protease that is overexpressed in many cancers.[10] Linkers containing asparagine (Asn) residues have been developed to be specific substrates for legumain.[11][12][13]
-
Asparagine-Containing Linkers (e.g., Asn-Asn): These linkers have shown rapid cleavage by legumain while maintaining excellent stability in plasma.[2][14] A significant advantage of legumain-cleavable linkers is their resistance to cleavage by neutrophil elastase, an enzyme implicated in the off-target toxicity (neutropenia) observed with some Val-Cit-based ADCs.[11][14]
Matrix Metalloproteinase (MMP)-Cleavable Linkers
MMPs are a family of proteases that are often overexpressed in the tumor microenvironment and are involved in tumor invasion and metastasis.[15] This has led to the development of ADC linkers that can be cleaved extracellularly, offering a different mechanism of action that does not strictly require ADC internalization. The peptide sequence PLGLAG is an example of an MMP-sensitive linker.[16]
Quantitative Comparison of Linker Performance
The selection of a protease-cleavable linker is a data-driven process that involves a trade-off between stability, cleavage efficiency, and the resulting in vitro and in vivo efficacy. The following tables summarize key quantitative data for different linker types.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Protease-Cleavable Linkers
| Linker Type | Linker Example | Payload | Target Cell Line | IC50 (pmol/L) | Key Findings | Reference |
| Cathepsin-Cleavable | Val-Cit | MMAE | HER2+ | 14.3 | Highly potent, efficacy can be influenced by cellular protease expression levels. | [17] |
| Cathepsin-Cleavable | Val-Ala | MMAE | HER2+ | Similar to Val-Cit | Comparable potency to Val-Cit with the benefit of lower hydrophobicity. | [17] |
| Legumain-Cleavable | Asn-Asn | MMAE | CD79b+ Granta-519 | Lower than Val-Cit ADC | Demonstrates potent cytotoxicity, even in cells with low legumain expression. | [11][12][13] |
| Other Enzyme-Cleavable | β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | Showed higher in vitro potency compared to a Val-Cit ADC. | [17] |
| Other Enzyme-Cleavable | Sulfatase-cleavable | MMAE | HER2+ | 61 | Higher cytotoxicity compared to a non-cleavable ADC. | [7][17] |
Note: The data presented are illustrative and can vary based on the specific antibody, payload, DAR, and experimental conditions.
Table 2: Plasma Stability of Protease-Cleavable Linkers
| Linker Type | Linker Example | Species | Stability Metric | Key Findings | Reference |
| Cathepsin-Cleavable | Val-Cit | Human | > 230 days (t1/2) | Highly stable in human plasma. | [17] |
| Cathepsin-Cleavable | Val-Cit | Mouse | < 1 hour (hydrolyzed) | Unstable in mouse plasma due to carboxylesterase 1C (Ces1C) activity. | [7] |
| Cathepsin-Cleavable | Val-Ala | Mouse | More stable than Val-Cit | Exhibits improved stability in mouse plasma compared to Val-Cit. | [7] |
| Legumain-Cleavable | Asn-Asn | Mouse & Human | >85% intact after 7 days | Demonstrates excellent stability in both mouse and human serum. | [2][14] |
| Other Enzyme-Cleavable | Sulfatase-cleavable | Mouse | > 7 days | High plasma stability observed in mouse plasma. | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding and developing protease-cleavable ADC linkers.
Key Experimental Protocols
Rigorous and standardized experimental protocols are essential for the characterization and selection of optimal protease-cleavable linkers.
Protocol for In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC and the extent of premature payload release in plasma from different species.
Materials and Reagents:
-
Purified ADC of known concentration
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
LC-MS/MS system
-
ELISA plates and reagents
-
37°C incubator
Procedure:
-
Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from each species. Include a control sample diluted in PBS.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots from each sample.
-
Analysis by Immuno-affinity Capture LC-MS/MS: a. To quantify the remaining intact ADC, capture the ADC from the plasma aliquots using Protein A or G magnetic beads. b. Wash the beads to remove unbound plasma proteins. c. Elute the ADC from the beads. d. Analyze the eluate by LC-MS/MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.
-
Analysis by ELISA: a. To measure the concentration of total antibody and antibody-conjugated payload separately. b. Use a sandwich ELISA format to quantify the total antibody concentration. c. Use a payload-specific antibody in an ELISA format to quantify the concentration of conjugated ADC.
-
Data Analysis: Plot the average DAR or percentage of conjugated ADC remaining over time to determine the stability profile and half-life of the ADC in plasma.
Protocol for Protease Cleavage Assay
Objective: To determine the rate and specificity of linker cleavage by a purified protease.
Materials and Reagents:
-
Purified ADC
-
Recombinant human Cathepsin B, Legumain, or other relevant protease
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5 for Cathepsin B)
-
Protease-specific inhibitor (for control experiments)
-
LC-MS/MS system or fluorescence plate reader (for FRET-based assays)
-
37°C incubator
Procedure:
-
Activate the protease according to the manufacturer's instructions (e.g., pre-incubation in assay buffer).
-
In a microcentrifuge tube or 96-well plate, combine the ADC (e.g., 1-10 µM) with the assay buffer.
-
Initiate the reaction by adding the activated protease (e.g., 20-100 nM).
-
Incubate the reaction at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction by adding a protease inhibitor or by acid quenching.
-
Analysis by LC-MS/MS: a. Analyze the samples to quantify the amount of released payload.
-
For FRET-based assays: a. Use a linker with a FRET pair (fluorophore and quencher). b. Monitor the increase in fluorescence over time in a plate reader, which corresponds to linker cleavage.[18]
-
Data Analysis: Plot the concentration of released payload or the fluorescence signal against time to determine the initial rate of cleavage. For detailed kinetic analysis, perform the assay at varying substrate concentrations to determine Km and kcat values.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of an ADC in killing target cancer cells.
Materials and Reagents:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, unconjugated antibody, and free payload solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted test articles to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, processing, and induction of cell death (typically 72-120 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[19]
Conclusion
The discovery and development of protease-cleavable linkers have been instrumental in the clinical success of ADCs. The ideal linker must strike a delicate balance between plasma stability and efficient, specific payload release at the tumor site. The well-established Val-Cit linker, along with newer innovations like Val-Ala, GGFG, and legumain-cleavable linkers, provides a diverse toolkit for ADC developers. A thorough understanding of the underlying biology, coupled with rigorous in vitro and in vivo characterization using standardized protocols, is essential for selecting and optimizing the next generation of protease-cleavable linkers for safer and more effective cancer therapies.
References
- 1. Optimization of ADC linkers: Design and evaluation of a FRET-based ADC linker-library [morressier.com]
- 2. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. mdpi.com [mdpi.com]
- 11. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Hydrolysis Mechanism of the Linkers by Matrix Metalloproteinase-9 Using QM/MM Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. orb.binghamton.edu [orb.binghamton.edu]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of Alkyne-Val-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkyne-Val-Cit-PAB-OH is a key bifunctional linker molecule utilized in the development of Antibody-Drug Conjugates (ADCs). As a member of the enzyme-cleavable linker class, it is engineered to provide stability in systemic circulation and facilitate the targeted release of cytotoxic payloads within the tumor microenvironment. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in the mechanism of action of ADCs.
The structure of this compound incorporates three key functional components:
-
An alkyne group for bio-orthogonal conjugation to an azide-modified antibody via click chemistry.
-
A valine-citrulline (Val-Cit) dipeptide sequence that is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in cancer cells.
-
A p-aminobenzyl alcohol (PAB-OH) self-immolative spacer that, following enzymatic cleavage of the dipeptide, undergoes spontaneous 1,6-elimination to release the conjugated drug.
Understanding the physicochemical properties of this linker is paramount for the rational design and optimization of ADCs with desired efficacy and safety profiles.
Physicochemical Properties
The physicochemical properties of this compound and its parent compound, Val-Cit-PAB-OH, are summarized in the table below. These parameters are critical for formulation development, predicting in vivo behavior, and ensuring the overall stability and efficacy of the resulting ADC.
| Property | This compound | Val-Cit-PAB-OH |
| Molecular Formula | C₂₄H₃₅N₅O₅ | C₁₈H₂₉N₅O₄ |
| Molecular Weight | 473.57 g/mol | 379.45 g/mol |
| CAS Number | 2748039-76-9 | 159857-79-1 |
| Appearance | White Solid | Solid |
| Solubility | Soluble in DMSO and DMF. | Soluble in DMSO (≥10 mg/mL), DMF (10 mg/mL), and PBS (pH 7.2, 1 mg/mL).[1] |
| pKa | Data not available; requires experimental determination. | Data not available; requires experimental determination. |
| logP | Data not available; requires experimental determination. | Data not available; requires experimental determination. |
| Storage Conditions | Typically stored at -20°C for long-term stability. | Typically stored at -20°C for long-term stability. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization of this compound. Below are methodologies for key experiments.
Synthesis of this compound
The synthesis of this compound can be adapted from established solid-phase peptide synthesis (SPPS) protocols for similar dipeptide linkers. A general workflow is as follows:
-
Attachment of PAB to the Solid Support: The p-aminobenzyl alcohol (PAB) moiety is first protected and attached to a solid-phase resin.
-
Coupling of L-Citrulline: Fmoc-protected L-Citrulline is coupled to the PAB-functionalized resin.
-
Coupling of L-Valine: Following the deprotection of the Fmoc group from citrulline, Fmoc-protected L-Valine is coupled to form the dipeptide.
-
Introduction of the Alkyne Moiety: After the deprotection of the Fmoc group from valine, an alkyne-containing carboxylic acid (e.g., 5-hexynoic acid) is coupled to the N-terminus of the valine residue.
-
Cleavage and Deprotection: The final compound is cleaved from the resin and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
Determination of Solubility
The solubility of this compound in various solvents is a critical parameter for its handling, formulation, and conjugation to antibodies. A common method to determine solubility is as follows:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the test solvent (e.g., DMSO, DMF, PBS pH 7.2) in a vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The saturated solutions are centrifuged or filtered to remove any undissolved solid.
-
Quantification: The concentration of the dissolved this compound in the supernatant or filtrate is determined using a suitable analytical method, such as HPLC with UV detection or mass spectrometry. The concentration at saturation represents the solubility.
Assessment of Plasma Stability
The stability of the Val-Cit linker in plasma is crucial to prevent premature drug release. A typical in vitro plasma stability assay involves:
-
Incubation: this compound is incubated in fresh plasma (human, mouse, etc.) at 37°C over a time course (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Quenching and Protein Precipitation: At each time point, an aliquot of the plasma sample is taken, and the enzymatic activity is quenched by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol). This step also serves to precipitate plasma proteins.
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the linker and any degradation products, is analyzed by LC-MS/MS. The disappearance of the parent compound over time is monitored to determine its half-life in plasma.
Determination of pKa and logP
The ionization constant (pKa) and the partition coefficient (logP) are fundamental properties that influence the absorption, distribution, metabolism, and excretion (ADME) of a molecule.
-
pKa Determination: The pKa can be determined by potentiometric titration or UV-metric titration. In potentiometric titration, a solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH electrode. The pKa is determined from the inflection point of the titration curve.
-
logP Determination: The octanol-water partition coefficient (logP) is commonly determined using the shake-flask method. A solution of the compound is prepared in a mixture of octanol (B41247) and water. After vigorous shaking and separation of the two phases, the concentration of the compound in each phase is measured. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Mechanism of Action and Experimental Workflow
The this compound linker is integral to the mechanism of action of an ADC. The following diagrams illustrate the logical workflow from antibody conjugation to payload release.
Caption: Synthesis of an Antibody-Drug Conjugate.
Caption: ADC Mechanism of Action.
References
Methodological & Application
Application Notes and Protocols for the Conjugation of Alkyne-Val-Cit-PAB-OH to a Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the conjugation of an alkyne-functionalized cleavable linker, Alkyne-Val-Cit-PAB-OH, to a payload for the development of Antibody-Drug Conjugates (ADCs). The Val-Cit (valine-citrulline) dipeptide within the linker is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2] This enzymatic cleavage initiates the self-immolation of the p-aminobenzyl (PAB) spacer, leading to the controlled release of the cytotoxic payload within the target cell.[3]
The terminal alkyne group on the linker enables its conjugation to an azide-modified payload through "click chemistry," a set of highly efficient and bioorthogonal reactions.[4] This methodology allows for a stable and covalent linkage between the linker and the payload. This document will cover two primary click chemistry approaches: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]
These protocols are intended to provide a comprehensive guide, from the initial activation of the payload to the final purification and characterization of the drug-linker conjugate.
Mechanism of Action: Val-Cit-PAB Linker
The this compound linker is a key component in the design of ADCs, ensuring stability in circulation and facilitating targeted drug release. Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. The low pH and presence of proteases, such as Cathepsin B, lead to the cleavage of the amide bond between the citrulline and the PAB spacer.[1] This event triggers a 1,6-elimination reaction of the PAB group, which releases carbon dioxide and the unmodified, active form of the payload.[3]
Caption: Mechanism of payload release from a Val-Cit-PAB linker.
Experimental Protocols
This section details the necessary protocols for preparing the azide-modified payload and conjugating it to the this compound linker.
Protocol 1: Azide (B81097) Functionalization of Amine-Containing Payloads
This protocol describes the conversion of a primary amine on a payload to an azide using a diazotransfer reaction.
Materials:
-
Amine-containing payload
-
Triflyl azide (TfN3) or Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)
-
Copper(II) sulfate (B86663) (CuSO4) (if using ISA·HCl)
-
Potassium carbonate (K2CO3) (if using ISA·HCl)
-
Organic solvent (e.g., DMF, DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution: Dissolve the amine-containing payload in a suitable organic solvent.
-
Reaction Setup:
-
Using TfN3: Add the diazotransfer reagent (TfN3) to the payload solution. The reaction is typically performed at room temperature.
-
Using ISA·HCl: To the payload solution, add K2CO3 and ISA·HCl, followed by a catalytic amount of CuSO4.
-
-
Incubation: Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the azide-modified payload using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and HPLC.
Protocol 2: Azide Functionalization of Hydroxyl-Containing Payloads
This protocol outlines a two-step process to convert a hydroxyl group on a payload to an azide.
Materials:
-
Hydroxyl-containing payload
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Sodium azide (NaN3)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous dimethylformamide (DMF)
-
Purification system (e.g., HPLC)
Procedure:
-
Mesylation:
-
Dissolve the hydroxyl-containing payload in anhydrous DCM.
-
Cool the solution to 0°C and add Et3N, followed by the dropwise addition of MsCl.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer and concentrate under reduced pressure.
-
-
Azidation:
-
Dissolve the crude mesylated payload in anhydrous DMF.
-
Add NaN3 and heat the reaction mixture to 60-80°C for 4-12 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate.
-
-
Purification and Characterization: Purify the azide-modified payload by flash chromatography or reverse-phase HPLC and confirm its identity and purity.
Protocol 3: Conjugation of Azide-Payload to this compound via CuAAC
This protocol describes the copper-catalyzed click chemistry reaction.
Materials:
-
Azide-modified payload
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Reaction buffer (e.g., PBS, pH 7.0-7.5)
-
Organic co-solvent (e.g., DMSO, DMF)
-
Purification system (e.g., HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and the azide-payload in DMSO or DMF.
-
Prepare fresh aqueous stock solutions of CuSO4, sodium ascorbate, and THPTA/TBTA.
-
-
Reaction Mixture:
-
In a reaction vessel, combine the this compound and a 1.2 to 2-fold molar excess of the azide-payload in the reaction buffer. Add a small amount of co-solvent if needed for solubility.
-
Add the THPTA/TBTA ligand to the CuSO4 solution and let it complex for a few minutes.
-
Add the copper-ligand complex to the reaction mixture.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification and Characterization: Purify the drug-linker conjugate by reverse-phase HPLC and confirm its identity and purity by LC-MS.
Protocol 4: Conjugation of Azide-Payload to this compound via SPAAC
This protocol describes the copper-free click chemistry reaction. For this reaction, the alkyne on the linker needs to be a strained alkyne (e.g., DBCO). If starting with a terminal alkyne linker, it must first be functionalized with a strained alkyne.
Materials:
-
Azide-modified payload
-
Strained this compound (e.g., DBCO-Val-Cit-PAB-OH)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO, DMF)
-
Purification system (e.g., HPLC)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the strained alkyne-linker and the azide-payload in a suitable solvent.
-
Reaction Mixture: In a reaction vessel, combine the strained alkyne-linker and a 1.5 to 3-fold molar excess of the azide-payload in the reaction buffer.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight).
-
Purification and Characterization: Purify the drug-linker conjugate by reverse-phase HPLC and confirm its identity and purity by LC-MS.
Quantitative Data Summary
The choice between CuAAC and SPAAC can be influenced by factors such as reaction efficiency, kinetics, and biocompatibility requirements. The following tables provide a summary of expected quantitative data based on literature for similar conjugation reactions.
Table 1: Comparison of CuAAC and SPAAC for Drug-Linker Conjugation
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |
| Reaction Yield | Generally high (>90%) | High, but can be substrate-dependent (80-95%) | [5][6] |
| Reaction Time | Typically 1-4 hours | 2-12 hours, dependent on strained alkyne reactivity | [5][6] |
| Biocompatibility | Potential cytotoxicity from copper catalyst | Excellent, copper-free | [5] |
| Reagent Cost | Lower (terminal alkynes are less expensive) | Higher (strained alkynes are more expensive) | [5] |
Table 2: Typical Parameters for Drug-Linker Conjugation and Characterization
| Step | Key Parameter | Typical Conditions | Expected Outcome | References |
| Payload Azidation | Diazotransfer Reagent | TfN3 or ISA·HCl | >95% conversion to azide | [7][8] |
| CuAAC Conjugation | Molar Excess of Payload | 1.2 - 2.0 equivalents | >90% conjugation efficiency | [4] |
| SPAAC Conjugation | Molar Excess of Payload | 1.5 - 3.0 equivalents | 80-95% conjugation efficiency | [4] |
| Purification | Method | Reverse-Phase HPLC | >95% purity of the final conjugate | [1] |
| Characterization | Technique | LC-MS | Confirmation of desired molecular weight | [9] |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental processes described.
Caption: Workflow for payload activation to introduce an azide group.
Caption: Workflow for the conjugation of the azide-payload to the alkyne-linker.
Purification and Characterization of the Drug-Linker Conjugate
After the conjugation reaction, it is crucial to purify the drug-linker conjugate and characterize it to ensure its quality.
Purification
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying the drug-linker conjugate.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly employed.
-
Detection: The elution profile is monitored by UV absorbance at wavelengths relevant to both the payload and the linker components.
Characterization
Liquid chromatography-mass spectrometry (LC-MS) is the primary technique for characterizing the final product.
-
LC: A rapid LC gradient can be used to separate the product from any remaining starting materials or byproducts.
-
MS: The mass spectrometer will confirm the molecular weight of the drug-linker conjugate, verifying the successful conjugation.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the successful conjugation of an this compound linker to an azide-modified payload. The choice between CuAAC and SPAAC will depend on the specific requirements of the project, with CuAAC offering faster kinetics and SPAAC providing superior biocompatibility for in vivo applications. Careful execution of these protocols and thorough characterization of the final product are essential for the development of effective and safe Antibody-Drug Conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
Application Notes: Performing Click Chemistry with Alkyne-Val-Cit-PAB-OH
Introduction
Alkyne-Val-Cit-PAB-OH is a key bifunctional molecule used extensively in the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs). Its structure is intelligently designed for controlled drug delivery. The terminal alkyne group serves as a chemical handle for "click chemistry," a suite of highly efficient and specific reactions. The Valine-Citrulline (Val-Cit) dipeptide is a substrate for Cathepsin B, a protease that is often upregulated in the lysosomal compartments of tumor cells, ensuring selective cleavage and drug release at the target site[1][2][]. The para-aminobenzyl (PAB) group acts as a self-immolative spacer, which, upon cleavage of the Val-Cit linker, spontaneously releases the attached hydroxyl group (or a conjugated payload)[1].
This document provides detailed protocols for the two primary click chemistry methods applicable to this linker: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and considerations for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the most common and robust method for conjugating molecules containing a terminal alkyne, such as this compound. The reaction involves the copper(I)-catalyzed formation of a stable 1,4-disubstituted 1,2,3-triazole ring by covalently linking the alkyne to an azide-modified molecule (e.g., a protein, peptide, or fluorescent dye)[4][5][6]. This reaction is highly efficient, regiospecific, and can be performed in aqueous buffers, making it suitable for bioconjugation[6][7].
General Experimental Workflow for CuAAC
Caption: General workflow for a typical CuAAC bioconjugation experiment.
Materials and Reagents
| Reagent | Purpose | Supplier Example |
| This compound | Alkyne-containing cleavable linker[8]. | MedChemExpress |
| Azide-modified Molecule | The biological or chemical entity to be conjugated (e.g., Azide-PEG-Antibody). | Custom Synthesis |
| Copper (II) Sulfate (CuSO₄) | Precursor for the Cu(I) catalyst[9]. | Sigma-Aldrich |
| Sodium Ascorbate (B8700270) | Reducing agent to convert Cu(II) to the active Cu(I) state in situ[4][9]. | Sigma-Aldrich |
| THPTA Ligand | Water-soluble Cu(I)-stabilizing ligand, prevents copper precipitation and protects biomolecules from damage[9][10]. | BroadPharm |
| Buffers and Solvents | Reaction medium (e.g., PBS pH 7.4, DMSO for dissolving reagents). | Varies |
Detailed Experimental Protocol
This protocol is a starting point and should be optimized for specific applications[10][11].
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Azide-Modified Molecule (e.g., Protein): Prepare a solution at 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water[11].
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water[10][11].
-
Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. Crucially, this solution must be made fresh immediately before use as it is prone to oxidation[11].
2. Reaction Setup (Example for 100 µL final volume):
-
In a microcentrifuge tube, combine the following:
-
50 µL of your azide-modified protein solution (e.g., at 2 mg/mL).
-
X µL of PBS buffer to bring the final volume to 100 µL.
-
2 µL of 10 mM this compound stock solution (final concentration: 200 µM, adjust as needed).
-
-
Add 10 µL of 100 mM THPTA solution (final concentration: 10 mM) and vortex briefly to mix[11].
-
Add 10 µL of 20 mM CuSO₄ solution (final concentration: 2 mM) and vortex briefly[10][11].
-
To initiate the reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution (final concentration: 30 mM)[11].
-
Vortex the mixture gently but thoroughly.
3. Incubation:
-
Protect the reaction from light.
-
Incubate at room temperature for 30-60 minutes[9]. For complex biomolecules, incubation can be extended up to 4 hours.
4. Purification:
-
Upon completion, the conjugated product must be purified from excess reagents, catalyst, and ligand.
-
Common methods include:
-
Size-Exclusion Chromatography (SEC): Ideal for separating large biomolecules (like antibodies) from small molecule reagents.
-
Reverse-Phase HPLC: Suitable for purifying smaller conjugates like peptides or oligonucleotides[12].
-
Dialysis or Buffer Exchange: Useful for removing small molecules from protein conjugates.
-
Quantitative Data: Typical Reaction Parameters
The following table summarizes typical starting concentrations and molar ratios for optimizing a CuAAC reaction. The goal is to use the lowest possible concentration of copper while achieving a high yield to minimize potential damage to biomolecules[13].
| Component | Final Concentration (Typical) | Molar Equivalents (Relative to Limiting Reagent) | Notes |
| Limiting Reagent | 10 - 100 µM | 1x | This is typically the more valuable or complex component, such as the azide-modified antibody. |
| Excess Reagent | 100 µM - 1 mM | 2 - 50x | The other click partner (e.g., this compound) is often added in excess to drive the reaction to completion[10]. |
| CuSO₄ | 50 µM - 1 mM | 1 - 10x | Higher concentrations can increase reaction rate but also risk protein damage. Start with lower concentrations[14]. |
| Ligand (THPTA) | 250 µM - 5 mM | 5x (relative to CuSO₄) | A 5:1 ligand-to-copper ratio is recommended to stabilize the Cu(I) ion and protect the biomolecule[9][13]. |
| Sodium Ascorbate | 1 mM - 5 mM | 10 - 50x | A significant excess ensures the copper remains in its active Cu(I) state throughout the reaction[14]. |
Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The reaction does not proceed via a concerted 1,3-dipolar cycloaddition like the thermal version. Instead, it follows a stepwise mechanism involving copper-acetylide intermediates, which dramatically accelerates the reaction and controls the regioselectivity[5][6].
Caption: Simplified catalytic cycle of the CuAAC reaction.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Applicability and Considerations
SPAAC is a copper-free click reaction that is highly valued for its biocompatibility, especially in living systems where copper toxicity is a concern[15][16]. The reaction's driving force comes from the high ring strain of a cyclooctyne (B158145) derivative (e.g., DBCO, BCN), which reacts rapidly with an azide without needing a catalyst[15][17].
Important Note: The user's specified molecule, This compound , contains a terminal alkyne, which is not sufficiently activated for SPAAC. To utilize the SPAAC method, one would need the corresponding Azido-Val-Cit-PAB-OH linker to react with a biomolecule that has been modified with a strained alkyne (e.g., DBCO-Antibody)[18]. Therefore, this section is for informational purposes to guide researchers in selecting the correct reagents for a copper-free workflow.
-
Advantages: No copper catalyst required, eliminating concerns about cytotoxicity and interference with biological systems[16].
-
Disadvantages: Strained alkyne modifying groups are significantly larger and more hydrophobic than a simple azide, which can sometimes alter the properties of the labeled biomolecule. Reaction kinetics can vary widely depending on the specific strained alkyne used[19][20].
Application Example: Synthesis of an Antibody-Drug Conjugate (ADC)
The following workflow illustrates how this compound can be used to construct an ADC via CuAAC, linking a cytotoxic drug to an antibody.
Caption: Workflow for ADC synthesis using this compound.
References
- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Val-Cit-PAB-OH, ADC linker, 159857-79-1 | BroadPharm [broadpharm.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. interchim.fr [interchim.fr]
- 8. medchemexpress.com [medchemexpress.com]
- 9. broadpharm.com [broadpharm.com]
- 10. confluore.com [confluore.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. [PDF] Copper‐Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of strained alkynes for Cu-free click reaction in live mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using an Alkyne-Val-Cit-PAB-OH Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[][2] The linker molecule connecting the antibody and the cytotoxic payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy.[][3] This document provides a detailed guide for the synthesis of an ADC utilizing a cleavable Alkyne-Val-Cit-PAB-OH linker. This linker system incorporates a valine-citrulline (Val-Cit) dipeptide that is designed to be selectively cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[2][4] This enzymatic cleavage initiates the self-immolation of the p-aminobenzyl (PAB) spacer, leading to the release of the unmodified cytotoxic drug within the target cell.[5] The terminal alkyne group allows for a highly specific and efficient conjugation to an azide-modified antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a form of click chemistry.[3]
Section 1: Synthesis of this compound Linker-Payload
This section details the multi-step synthesis of the drug-linker conjugate, beginning with the synthesis of the Val-Cit-PAB moiety, followed by the introduction of the alkyne handle and conjugation to the cytotoxic payload.
Experimental Protocols:
Protocol 1.1: Synthesis of Fmoc-Val-Cit-PAB-OH
-
Amino Acid Coupling (Valine-Citrulline): Dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to a resin pre-loaded with citrulline. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.[6]
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).[6]
-
PAB-OH Coupling: Couple p-aminobenzyl alcohol (PAB-OH) to the N-terminus of the Val-Cit dipeptide using a suitable coupling agent like HATU.[2][6]
-
Cleavage from Resin: Cleave the Fmoc-Val-Cit-PAB-OH from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. Precipitate the product in cold diethyl ether.[6]
-
Purification: Purify the crude product by reverse-phase HPLC to obtain Fmoc-Val-Cit-PAB-OH.[6]
Protocol 1.2: Introduction of the Alkyne Moiety and Payload Conjugation
-
Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PAB-OH in DMF and add piperidine (e.g., 20% v/v). Stir at room temperature for 30 minutes to remove the Fmoc group, yielding H₂N-Val-Cit-PAB-OH.[6][7]
-
Alkyne Moiety Addition: React the deprotected H₂N-Val-Cit-PAB-OH with an activated alkyne-containing molecule (e.g., an NHS ester of a short PEG-alkyne linker) in the presence of a base like DIPEA in DMF.
-
Payload Conjugation: The cytotoxic payload, containing a reactive group (e.g., a carboxylic acid), is activated using a carbodiimide (B86325) activator like EDC and an activating agent such as NHS.[8] The activated payload is then reacted with the hydroxyl group of the this compound linker.
-
Purification: The final Alkyne-Val-Cit-PAB-Payload is purified using reverse-phase HPLC.[8]
Data Presentation: Synthesis of Linker-Payload
| Step | Product | Typical Yield (%) | Purity (%) (by HPLC) | Analytical Method | Expected Mass (m/z) |
| 1.1 | Fmoc-Val-Cit-PAB-OH | 80-85[9] | >95 | RP-HPLC, LC-MS | [M+H]⁺ ~602.6[7] |
| 1.2 | Alkyne-Val-Cit-PAB-Payload | 60-70 | >98 | RP-HPLC, LC-MS | Varies with payload |
Section 2: Antibody Modification and ADC Synthesis
This section outlines the procedure for introducing an azide (B81097) handle onto the monoclonal antibody and the subsequent conjugation with the alkyne-functionalized linker-payload.
Experimental Protocols:
Protocol 2.1: Antibody Preparation and Azide Functionalization
-
Buffer Exchange: The monoclonal antibody is buffer-exchanged into a suitable reaction buffer (e.g., PBS, pH 7.4).[3][6]
-
Azide Introduction: An azide handle is introduced onto the antibody. This can be achieved through various methods, such as reacting lysine (B10760008) residues with an NHS-azide reagent or through enzymatic modification using an enzyme like transglutaminase to attach an azide-containing linker to a specific glutamine residue.[8]
-
Purification: The azide-modified antibody is purified to remove any unreacted reagents, typically using size exclusion chromatography (SEC).
Protocol 2.2: ADC Conjugation via SPAAC
-
Drug-Linker Preparation: Dissolve the Alkyne-Val-Cit-PAB-Payload in an organic co-solvent such as DMSO to prepare a stock solution (e.g., 10-20 mM).[3]
-
Conjugation Reaction: Add the dissolved Alkyne-Val-Cit-PAB-Payload to the azide-modified antibody solution. A molar excess of the drug-linker (typically 5-10 fold) is used to achieve the target Drug-to-Antibody Ratio (DAR).[3]
-
Incubation: Gently mix the reaction and incubate at a specified temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours). The reaction should be performed in the dark if any components are light-sensitive.[6]
Data Presentation: ADC Synthesis
| Parameter | Condition |
| Antibody Concentration | 5-10 mg/mL[3] |
| Molar Ratio (Drug-Linker:Antibody) | 5:1 to 10:1[3] |
| Reaction Buffer | PBS, pH 7.4 |
| Incubation Time | 1-4 hours[6] |
| Incubation Temperature | 4°C or Room Temperature[6] |
Section 3: ADC Purification and Characterization
Following the conjugation reaction, the ADC must be purified and characterized to ensure its quality and determine key attributes such as the DAR.
Experimental Protocols:
Protocol 3.1: ADC Purification
-
Size Exclusion Chromatography (SEC): The primary method for purifying the ADC from unconjugated drug-linker and other small molecules is SEC.[5] The fractions corresponding to the ADC monomer are collected.
Protocol 3.2: ADC Characterization
-
Drug-to-Antibody Ratio (DAR) Determination: The average DAR is a critical quality attribute and can be determined using Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][10]
-
Aggregation and Purity Analysis: SEC is used to assess the level of aggregation and the overall purity of the ADC.[4][5]
-
In Vitro Cell Viability Assays: The potency of the ADC is evaluated using in vitro cytotoxicity assays on antigen-positive and antigen-negative cell lines.
Data Presentation: ADC Characterization
| Analytical Method | Parameter Measured | Typical Result |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) | DAR of 2, 4, or 8 |
| Size Exclusion Chromatography (SEC) | Purity and Aggregation | >95% monomer, <5% aggregate[4] |
| LC-MS | ADC Mass and DAR Distribution | Confirms covalent conjugation and DAR species |
| In Vitro Cytotoxicity Assay | IC₅₀ | Potent activity in antigen-positive cells |
Section 4: Visualizations
Workflow for ADC Synthesis
Caption: Experimental workflow for ADC production.
Mechanism of Intracellular Drug Release
Caption: Mechanism of payload release in a target cell.
References
- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 10. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Site-Specific Antibody Conjugation using Alkyne-Val-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Alkyne-Val-Cit-PAB-OH linker is a key component in the development of next-generation antibody-drug conjugates (ADCs). This cleavable linker system enables the site-specific conjugation of potent cytotoxic payloads to monoclonal antibodies, offering enhanced therapeutic efficacy and an improved safety profile compared to randomly conjugated ADCs. The valine-citrulline (Val-Cit) dipeptide motif is specifically designed for cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This ensures targeted release of the payload within cancer cells. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified active drug. The terminal alkyne handle provides a bioorthogonal reactive site for "click" chemistry, allowing for a highly specific and efficient conjugation reaction with an azide-modified antibody. This site-specific approach results in a homogeneous ADC product with a precisely controlled drug-to-antibody ratio (DAR), a critical quality attribute for clinical success.
These application notes provide an overview of the experimental workflow, detailed protocols for antibody modification and conjugation, and methods for the characterization of the resulting ADC.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and characterization of a site-specific ADC using the this compound linker and a monomethyl auristatin E (MMAE) payload.
Table 1: Site-Specific Antibody-Drug Conjugate (ADC) Characteristics
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 1.95 | HIC-HPLC, Mass Spectrometry |
| Conjugation Efficiency | >95% | RP-HPLC |
| Monomer Purity | >98% | SEC-HPLC |
| Aggregation | <2% | SEC-HPLC |
| Endotoxin Level | < 0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity of Anti-HER2-Alkyne-Val-Cit-PAB-MMAE
| Cell Line | Target Expression | IC50 (nM) |
| SK-BR-3 | HER2-positive | 0.5 |
| BT-474 | HER2-positive | 1.2 |
| MDA-MB-231 | HER2-negative | >1000 |
| Free MMAE | - | 0.1 |
Experimental Protocols
Protocol 1: Site-Specific Modification of Antibody with an Azide (B81097) Handle
This protocol describes the introduction of an azide handle onto the antibody for subsequent click chemistry. Two common methods are presented: enzymatic modification of glycans and incorporation of an unnatural amino acid.
Method A: Enzymatic Glycan Remodeling
-
Deglycosylation: Treat the antibody (e.g., Trastuzumab) with an endoglycosidase (e.g., EndoS2) to remove the bulk of the N-linked glycan, leaving a single GlcNAc residue.
-
Galactosylation with Azide-Modified Galactose: In a reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MnCl2, pH 7.4), incubate the deglycosylated antibody with UDP-GalNAz (UDP-N-azidoacetylgalactosamine) and a mutant galactosyltransferase (e.g., Y289L β-1,4-galactosyltransferase).
-
Purification: Purify the azide-modified antibody using Protein A affinity chromatography to remove the enzyme and excess reagents.
-
Buffer Exchange: Perform a buffer exchange into a suitable conjugation buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the successful incorporation of the azide group by mass spectrometry.
Method B: Incorporation of Azido-Unnatural Amino Acid
-
Gene Mutagenesis: Introduce an amber stop codon (TAG) at the desired site of conjugation in the antibody gene sequence (heavy or light chain) using site-directed mutagenesis.
-
Expression: Co-express the mutant antibody gene and a plasmid encoding an evolved aminoacyl-tRNA synthetase/tRNA pair specific for an azido-containing unnatural amino acid (e.g., p-azidomethyl-L-phenylalanine) in a suitable mammalian expression system (e.g., CHO or HEK293 cells).
-
Cell Culture: Culture the cells in a medium supplemented with the azido-unnatural amino acid.
-
Purification: Purify the azide-modified antibody from the cell culture supernatant using Protein A affinity chromatography.
-
Characterization: Confirm the incorporation of the unnatural amino acid by mass spectrometry.
Protocol 2: Conjugation of this compound Payload to Azide-Modified Antibody via SPAAC
This protocol utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.
-
Reagent Preparation:
-
Prepare a stock solution of the Alkyne-Val-Cit-PAB-payload (e.g., Alkyne-Val-Cit-PAB-MMAE) in a compatible organic solvent such as DMSO.
-
The azide-modified antibody should be in a conjugation-compatible buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the alkyne-payload stock solution to the azide-modified antibody solution.
-
The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted alkyne-payload by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The mobile phase for SEC should be a formulation buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Analyze the ADC by mass spectrometry to confirm successful conjugation and determine the molecular weight of the final product.
-
Protocol 3: Characterization of the Antibody-Drug Conjugate (ADC)
A. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
-
Column: Use a hydrophobic interaction chromatography (HIC) column suitable for antibody separations (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Analysis: The different DAR species (DAR0, DAR2, etc.) will be separated based on their hydrophobicity. Calculate the average DAR by integrating the peak areas of the different species.
B. Analysis of Purity and Aggregation by SEC-HPLC
-
Column: Use a size-exclusion chromatography (SEC) column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A formulation buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: Monitor the elution profile at 280 nm.
-
Analysis: The main peak corresponds to the monomeric ADC. Peaks eluting earlier correspond to aggregates, and later-eluting peaks correspond to fragments. Calculate the percentage of monomer, aggregates, and fragments by integrating the respective peak areas.
C. Confirmation of Conjugation and Intact Mass Analysis by Mass Spectrometry
-
Sample Preparation: Desalt the ADC sample using a suitable method.
-
Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.
-
Analysis: Acquire the mass spectrum of the intact ADC. The observed mass should correspond to the theoretical mass of the antibody plus the mass of the conjugated linker-payload. The mass spectrum will also provide information on the distribution of DAR species.
Mandatory Visualizations
Caption: Experimental workflow for site-specific ADC synthesis.
Caption: MMAE-induced signaling pathway leading to apoptosis.
Application Notes and Protocols for Payload Attachment using Alkyne-Val-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Alkyne-Valine-Citrulline-p-Aminobenzyl Alcohol (Alkyne-Val-Cit-PAB-OH) linker is a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). This cleavable linker system is designed for the precise attachment of cytotoxic payloads to monoclonal antibodies (mAbs), facilitating targeted drug delivery to cancer cells. The linker's key features include a terminal alkyne group for highly efficient and bioorthogonal "click chemistry" conjugation, a dipeptide (Val-Cit) sequence that is selectively cleaved by lysosomal proteases like Cathepsin B, and a self-immolative p-aminobenzyl (PAB) spacer that ensures the release of an unmodified, fully active payload within the target cell.[1][2]
These application notes provide detailed protocols for the conjugation of an azide-modified payload to the this compound linker and the subsequent attachment to an antibody. It also covers methods for the purification and characterization of the resulting ADC, including determination of the drug-to-antibody ratio (DAR), stability assays, and in vitro cytotoxicity evaluation.
Payload Attachment Strategies
The terminal alkyne on the this compound linker allows for two primary click chemistry conjugation strategies with an azide-modified payload:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regiospecific reaction forms a stable 1,4-disubstituted triazole linkage.[3][4] It is the most common method for this type of conjugation.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne (B158145) (pre-installed on the antibody) to react with the azide-modified linker-payload.[5][6] This method is advantageous for biological systems sensitive to copper catalysis.
The choice between CuAAC and SPAAC depends on the specific requirements of the antibody and payload, with SPAAC being preferred for applications where copper toxicity is a concern.[7]
Data Presentation
Table 1: Representative Drug-to-Antibody Ratio (DAR) and Aggregation Data
| Linker-Payload Conjugation Method | Analytical Method | Average DAR | DAR Distribution (Representative) | Aggregation (%) |
| Alkyne-Val-Cit-PAB-MMAE (CuAAC) | HIC/RP-LC | 3.8 | DAR0: 5%, DAR2: 15%, DAR4: 60%, DAR6: 15%, DAR8: 5% | < 5% |
| Alkyne-Val-Cit-PAB-MMAE (SPAAC) | HIC/RP-LC | 3.9 | DAR0: 4%, DAR2: 12%, DAR4: 65%, DAR6: 14%, DAR8: 5% | < 5% |
| Thiol-Maleimide Conjugation | HIC/RP-LC | 3.5 | Heterogeneous mixture | 5-15% |
Note: Data are representative and may vary based on the specific antibody, payload, and experimental conditions. Higher DAR values can sometimes lead to increased aggregation.[2][8]
Table 2: Comparative In Vitro Plasma Stability of a Val-Cit-PAB-MMAE ADC
| Plasma Source | Incubation Time | % Payload Release (MMAE) |
| Human | 7 days | < 5% |
| Mouse | 7 days | > 70% |
Note: The Val-Cit linker is known to be stable in human plasma but susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), leading to premature payload release in mouse models.[6][9]
Table 3: Representative In Vitro Cytotoxicity (IC50) Data
| Cell Line | ADC Target | ADC (Alkyne-Val-Cit-PAB-MMAE) IC50 | Free MMAE IC50 |
| HER2-positive (e.g., SK-BR-3) | HER2 | ~0.05 nM | ~0.06 nM |
| HER2-negative (e.g., MDA-MB-231) | HER2 | >100 nM | ~0.08 nM |
Note: IC50 values are dependent on the cell line, antigen expression level, and assay conditions.[10][11]
Experimental Protocols
Protocol 1: Conjugation of Azide-Modified Payload to this compound (CuAAC)
This protocol describes the copper-catalyzed azide-alkyne cycloaddition to form the linker-payload conjugate.
Materials:
-
This compound
-
Azide-modified payload (e.g., Azido-PEG4-MMAE)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Reverse-phase HPLC (RP-HPLC) for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of this compound in DMF.
-
Prepare a 10 mM solution of the azide-modified payload in DMF.
-
Prepare a 100 mM solution of CuSO₄ in deionized water.
-
Prepare a 200 mM solution of THPTA in deionized water.
-
Prepare a 100 mM solution of sodium ascorbate in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 1.2 equivalents of the this compound stock solution with 1 equivalent of the azide-modified payload stock solution.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let it stand for 5 minutes to form the copper-ligand complex.
-
-
Conjugation Reaction:
-
Add the copper-ligand complex to the linker-payload mixture (typically 25 equivalents relative to the azide).
-
Initiate the reaction by adding sodium ascorbate (typically 40 equivalents relative to the azide).
-
Gently mix and incubate at room temperature for 1-2 hours, protected from light.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the linker-payload conjugate by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Protocol 2: Conjugation of Linker-Payload to Antibody
This protocol outlines the conjugation of the pre-formed azide-containing linker-payload to an alkyne-modified antibody via SPAAC.
Materials:
-
Alkyne-modified monoclonal antibody (e.g., DBCO-functionalized)
-
Azide-Val-Cit-PAB-Payload (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Preparation:
-
Prepare the alkyne-modified antibody in PBS at a concentration of 5-10 mg/mL.
-
-
Linker-Payload Preparation:
-
Prepare a 10-20 mM stock solution of the Azide-Val-Cit-PAB-Payload in anhydrous DMSO.
-
-
Conjugation Reaction:
-
In a suitable reaction vessel, add the antibody solution.
-
Slowly add a 5-10 fold molar excess of the linker-payload stock solution to the antibody solution while gently vortexing. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction mixture at room temperature for 4-12 hours with gentle mixing.
-
-
Purification:
-
Concentration and Storage:
-
Concentrate the purified ADC using a centrifugal filter device with an appropriate molecular weight cutoff.
-
Store the final ADC solution at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated hydrophobic linker-payloads. The average DAR can be calculated from the peak areas of the different DAR species.[14][15]
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): After reduction of the ADC to separate the light and heavy chains, RP-LC-MS can be used to determine the drug load on each chain. The total DAR is the sum of the drug load on the light and heavy chains.[16][17]
2. In Vitro Plasma Stability Assay:
-
Incubate the ADC in human and mouse plasma at 37°C for various time points (e.g., 0, 1, 3, 7 days).
-
At each time point, analyze the samples by LC-MS to quantify the amount of released payload.[18][19] This will determine the stability of the linker in a biological matrix.
3. In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and a non-targeting isotype control ADC for 72-96 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO or a similar solvent.
-
Measure the absorbance at 570 nm to determine cell viability and calculate the IC50 value.[20]
4. Bystander Effect Assay:
-
Co-culture antigen-positive and fluorescently labeled antigen-negative cells.
-
Treat the co-culture with the ADC at various concentrations.
-
Assess the viability of both cell populations after a set incubation period using flow cytometry or high-content imaging to determine if the released payload can kill neighboring antigen-negative cells.[21][22][23]
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Mechanism of ADC action and payload release.
Caption: Bystander killing of adjacent tumor cells.
References
- 1. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. herbmedpharmacol.com [herbmedpharmacol.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 21. agilent.com [agilent.com]
- 22. benchchem.com [benchchem.com]
- 23. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Best Practices for Using Alkyne-Val-Cit-PAB-OH in a Research Lab: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for utilizing Alkyne-Val-Cit-PAB-OH, a key bifunctional linker in the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs). This document outlines the linker's mechanism of action, protocols for its application in bioconjugation, and methods for the characterization of the resulting conjugates.
Introduction to this compound
This compound is a cleavable linker designed for advanced bioconjugation applications. It incorporates three key functional components:
-
An Alkyne Group: This terminal alkyne serves as a reactive handle for bioorthogonal "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This allows for the highly specific and efficient conjugation of the linker to molecules containing an azide (B81097) group, such as modified antibodies or cytotoxic payloads.[1][]
-
A Cathepsin B-Cleavable Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is designed to be selectively cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[][4] This enzymatic cleavage is the primary mechanism for the targeted release of the conjugated payload inside cancer cells.
-
A Self-Immolative para-Aminobenzyl Alcohol (PAB) Spacer: Following the enzymatic cleavage of the Val-Cit linker, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified active drug. This self-immolative feature is crucial for ensuring the efficient and traceless delivery of the payload.
The Val-Cit linker is known for its high stability in human plasma, which minimizes premature drug release in circulation and reduces off-target toxicity.[1] However, it's important to note that Val-Cit linkers can exhibit instability in rodent plasma due to the activity of certain carboxylesterases.[5][6][7]
Data Presentation
While specific quantitative data for this compound is not extensively available in a comparative tabular format, the following tables summarize representative data for the broader class of Val-Cit linkers to provide a baseline for expected performance.
Table 1: Stability of Val-Cit Containing Linkers in Plasma
| Linker Type | Plasma Source | Incubation Time | Remaining Intact ADC (%) | Reference |
| Val-Cit-PABC | Human | 7 days | >95% | [1] |
| Val-Cit-PABC | Mouse | 4.5 days | Variable, significant cleavage observed | [5] |
| Modified Val-Cit (e.g., Glu-Val-Cit) | Mouse | 7 days | >95% | [8] |
Table 2: Representative Drug-to-Antibody Ratios (DARs) for ADCs
| Conjugation Method | Antibody | Payload | Average DAR | Reference |
| Cysteine-based | Trastuzumab | MMAE | 3.5 | [9] |
| Site-specific (via engineered cysteine) | Anti-HER2 | Auristatin | ~2.0 | [10] |
| Lysine-based | Trastuzumab | DM1 | 3.5 | [9] |
Experimental Protocols
Storage and Handling of this compound
Proper storage and handling are critical to maintain the integrity of the this compound linker.
-
Storage: The solid compound should be stored at -20°C for long-term stability.[1]
-
Handling:
-
Allow the vial to warm to room temperature before opening to prevent moisture condensation.
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
For preparing stock solutions, use anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1]
-
Protocol for Antibody-Drug Conjugate (ADC) Synthesis via Click Chemistry
This protocol outlines the general steps for conjugating an azide-modified antibody with a drug that has been functionalized with this compound.
Materials:
-
Azide-modified monoclonal antibody (mAb-N₃)
-
This compound functionalized drug (Drug-Alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the Drug-Alkyne in a minimal amount of anhydrous DMSO to create a concentrated stock solution.
-
Prepare a stock solution of CuSO₄ in water (e.g., 10 mM).
-
Prepare a stock solution of THPTA in water (e.g., 50 mM).
-
Freshly prepare a stock solution of sodium ascorbate in water (e.g., 100 mM).
-
-
Antibody Preparation:
-
Ensure the azide-modified antibody (mAb-N₃) is in the desired reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, add the mAb-N₃ solution.
-
Add the Drug-Alkyne stock solution to the antibody solution. The molar ratio of Drug-Alkyne to mAb-N₃ will depend on the desired drug-to-antibody ratio (DAR) and should be optimized (typically a 5-20 fold molar excess of the drug-linker is used).
-
Prepare the copper catalyst by premixing the CuSO₄ and THPTA solutions.
-
Add the copper catalyst to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light.
-
-
Purification of the ADC:
-
Following incubation, purify the ADC from unreacted drug-linker and other reagents. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.
-
Exchange the purified ADC into a suitable storage buffer (e.g., PBS).
-
-
Characterization of the ADC:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Assess the purity and aggregation state of the ADC using SEC.
-
Mandatory Visualizations
Signaling Pathway: Mechanism of Drug Release
Caption: Intracellular drug release pathway of a Val-Cit linker-based ADC.
Experimental Workflow: ADC Synthesis and Characterization
References
- 1. Alkyne-Val-Cit-PAB-PNP, ADC linker, 2748039-77-0 | BroadPharm [broadpharm.com]
- 4. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alkyne-Val-Cit-PAB-OH Conjugation to MMAE Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the conjugation of an alkyne-functionalized Valine-Citrulline-p-aminobenzyl alcohol (Alkyne-Val-Cit-PAB-OH) linker to the cytotoxic payload, Monomethyl Auristatin E (MMAE). This process is a critical step in the synthesis of Antibody-Drug Conjugates (ADCs), where the linker-payload moiety is subsequently attached to a monoclonal antibody. The described methodology primarily utilizes the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" reaction, a highly efficient and bioorthogonal conjugation strategy.[1][2]
The Val-Cit-PAB linker is designed for selective cleavage by Cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[3] This targeted release mechanism ensures that the highly potent MMAE payload is liberated intracellularly, minimizing systemic toxicity.[4] MMAE itself is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]
These protocols will detail the synthesis of the this compound linker, its conjugation to an azide-modified MMAE, and the subsequent purification and characterization of the final drug-linker construct.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and conjugation process. These values are representative and may vary depending on specific experimental conditions and the scale of the reaction.
Table 1: Representative Yields for Alkyne-Val-Cit-PAB-MMAE Synthesis
| Step | Product | Starting Material | Typical Yield (%) | Purity (by HPLC) (%) | Reference |
| 1 | Fmoc-Val-Cit-PAB-OH | Fmoc-Val-OSu, H-Cit-PAB-OH | 85-95 | >95 | [5] |
| 2 | H₂N-Val-Cit-PAB-OH | Fmoc-Val-Cit-PAB-OH | >95 (crude) | - | [5] |
| 3 | This compound | H₂N-Val-Cit-PAB-OH, Alkyne-acid | 70-85 | >95 | (Hypothetical) |
| 4 | Alkyne-Val-Cit-PAB-MMAE | This compound, Azido-MMAE | 65-80 | >98 | [1][6] |
Table 2: Characterization of Alkyne-Val-Cit-PAB-MMAE
| Analytical Method | Parameter | Typical Result | Reference |
| LC-MS | Mass-to-charge ratio (m/z) of [M+H]⁺ | Consistent with calculated molecular weight | [4] |
| Purity by UV chromatogram (280 nm) | >98% | [4] | |
| HIC-HPLC | Drug-to-Antibody Ratio (DAR) of final ADC | 3.5 - 4.0 | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a solution-phase synthesis approach for the alkyne-functionalized linker.
Materials:
-
Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)
-
H-Cit-PAB-OH (L-Citrulline-p-aminobenzyl alcohol)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
5-Hexynoic acid (or other terminal alkyne-containing carboxylic acid)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Reverse-phase HPLC system
Procedure:
-
Synthesis of Fmoc-Val-Cit-PAB-OH: a. Dissolve H-Cit-PAB-OH (1.0 eq) in anhydrous DMF. b. Add Fmoc-Val-OSu (1.1 eq) and DIPEA (2.0 eq) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS. d. Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether. e. Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.[5] A yield of 85-95% is expected.[5]
-
Fmoc Deprotection: a. Dissolve the Fmoc-Val-Cit-PAB-OH product in DMF. b. Add piperidine to a final concentration of 20% (v/v). c. Stir at room temperature for 30 minutes. d. Remove the solvent and excess piperidine under reduced pressure to obtain crude H₂N-Val-Cit-PAB-OH.
-
Alkyne Moiety Coupling: a. Dissolve the crude H₂N-Val-Cit-PAB-OH (1.0 eq) in anhydrous DMF. b. In a separate vial, pre-activate 5-hexynoic acid (1.2 eq) with HATU (1.2 eq) and DIPEA (2.4 eq) in DMF for 15 minutes. c. Add the activated alkyne solution to the solution of H₂N-Val-Cit-PAB-OH. d. Stir at room temperature for 2-4 hours, monitoring the reaction by LC-MS.
-
Purification: a. Upon completion, acidify the reaction mixture with a small amount of TFA. b. Purify the crude this compound by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA. c. Lyophilize the pure fractions to obtain the final product as a white solid.
Protocol 2: Synthesis of Azido-MMAE
This protocol assumes the availability of a suitable precursor for azide (B81097) modification. A common strategy involves the reaction of an amino-functionalized MMAE derivative with an azide-containing activated ester.
Materials:
-
Amino-functionalized MMAE derivative
-
Azido-PEGn-NHS ester (or similar azide-containing activated ester)
-
Anhydrous DMF
-
DIPEA
Procedure:
-
Dissolve the amino-functionalized MMAE derivative (1.0 eq) in anhydrous DMF.
-
Add the Azido-PEGn-NHS ester (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Purify the crude Azido-MMAE by reverse-phase HPLC.
-
Lyophilize the pure fractions.
Protocol 3: CuAAC Conjugation of this compound to Azido-MMAE
This protocol details the "click chemistry" reaction to form the final drug-linker construct.
Materials:
-
This compound
-
Azido-MMAE
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Anhydrous, degassed DMF or a mixture of DMF and aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions: a. Prepare a 10 mM stock solution of this compound in DMF. b. Prepare a 12 mM stock solution of Azido-MMAE in DMF. c. Prepare a 20 mM stock solution of CuSO₄ in deionized water. d. Prepare a 100 mM stock solution of THPTA in deionized water. e. Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Reaction Setup: a. In a reaction vial, add the this compound solution (1.0 eq). b. Add the Azido-MMAE solution (1.2 eq). c. In a separate tube, pre-mix CuSO₄ (0.1 eq) and THPTA (0.5 eq). Let it stand for 2-3 minutes to form the copper-ligand complex. d. Add the copper-ligand complex to the reaction vial. e. Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0 eq).
-
Reaction and Monitoring: a. Stir the reaction mixture at room temperature, protected from light. b. Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.
-
Purification: a. Upon completion, quench the reaction by adding a small amount of EDTA solution to chelate the copper catalyst. b. Dilute the reaction mixture with a suitable solvent (e.g., DMSO/water). c. Purify the crude Alkyne-Val-Cit-PAB-MMAE by reverse-phase HPLC using a water/acetonitrile gradient. d. Lyophilize the pure fractions to obtain the final product. A yield of 65-80% is expected.[1][6]
Protocol 4: Characterization of Alkyne-Val-Cit-PAB-MMAE
LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Detection: UV at 280 nm and mass spectrometry in positive ion mode.
-
Expected Result: A major peak corresponding to the calculated mass of the Alkyne-Val-Cit-PAB-MMAE conjugate with a purity of >98%.[4]
Visualizations
Signaling Pathway: Intracellular Processing of a vc-MMAE ADC
Caption: Intracellular processing of a Val-Cit-PAB-MMAE Antibody-Drug Conjugate.
Experimental Workflow: Synthesis of Alkyne-Val-Cit-PAB-MMAE
Caption: Overall workflow for the synthesis of the Alkyne-Val-Cit-PAB-MMAE drug-linker.
Logical Relationship: CuAAC Catalytic Cycle
Caption: Simplified catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. rsc.org [rsc.org]
- 2. bioclone.net [bioclone.net]
- 3. sciforum.net [sciforum.net]
- 4. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.cn [tools.thermofisher.cn]
- 7. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Alkyne-Val-Cit-PAB-OH in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkyne-Val-Cit-PAB-OH is a key component in the construction of antibody-drug conjugates (ADCs), a rapidly growing class of targeted cancer therapeutics. This linker system combines the specificity of a monoclonal antibody with the potent cytotoxic effect of a conjugated payload. The alkyne functional group allows for a highly efficient and specific "click chemistry" conjugation to an azide-modified antibody. The Val-Cit dipeptide is designed to be selectively cleaved by cathepsin B, an enzyme overexpressed in the lysosomal compartment of many tumor cells, ensuring intracellular release of the cytotoxic agent.[][2] The p-aminobenzyl carbamate (B1207046) (PAB) acts as a self-immolative spacer, which upon cleavage of the Val-Cit linker, releases the unmodified, active payload.[3]
These application notes provide a comprehensive overview of the in vitro applications of this compound in the context of ADCs, including protocols for conjugation, characterization, and evaluation of cytotoxic activity in cancer cell lines.
Mechanism of Action
The strategic design of the Alkyne-Val-Cit-PAB linker enables a multi-step, targeted delivery of a cytotoxic payload to cancer cells.
-
Targeting: An ADC constructed with this linker circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis, and trafficked to the lysosome.
-
Enzymatic Cleavage: The acidic environment and high concentration of proteases, particularly cathepsin B, within the lysosome facilitate the cleavage of the Val-Cit dipeptide linker.[]
-
Payload Release: Cleavage of the Val-Cit bond initiates the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[3]
-
Cytotoxicity: The released payload can then exert its cytotoxic effect, for instance, by inhibiting tubulin polymerization and inducing cell cycle arrest and apoptosis, ultimately leading to cancer cell death.[4][][6][7]
Data Presentation
Representative In Vitro Cytotoxicity of Val-Cit-PAB-Based ADCs
While specific cytotoxicity data for ADCs constructed using the this compound linker is not extensively available in the public domain, the following table summarizes representative data from studies using the closely related and well-characterized Mc-Val-Cit-PAB-MMAE linker-payload combination. This data illustrates the typical potency and selectivity observed in various cancer cell lines.
| Cancer Cell Line | Antigen Target | Payload | IC50 (ng/mL) | Reference |
| SK-BR-3 (Breast Cancer) | HER2 | MMAE | 15.5 | F. Ducry, et al., 2010 |
| BT-474 (Breast Cancer) | HER2 | MMAE | 20.1 | F. Ducry, et al., 2010 |
| NCI-N87 (Gastric Cancer) | HER2 | MMAE | 10.3 | F. Ducry, et al., 2010 |
| MDA-MB-468 (Breast Cancer) | EGFR | MMAE | >1000 (low target expression) | F. Ducry, et al., 2010 |
| Karpas 299 (Anaplastic Large Cell Lymphoma) | CD30 | MMAE | 5.2 | Sutherland, M. S., et al., 2013 |
| L540cy (Hodgkin Lymphoma) | CD30 | MMAE | 11.4 | Sutherland, M. S., et al., 2013 |
Experimental Protocols
Protocol 1: Antibody-Drug Conjugation via Click Chemistry
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the this compound linker (first conjugated to a payload) to an azide-modified monoclonal antibody.
Materials:
-
Azide-modified monoclonal antibody (mAb-N3)
-
Alkyne-Val-Cit-PAB-Payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Dissolve Alkyne-Val-Cit-PAB-Payload in DMSO to a stock concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Antibody Preparation:
-
Buffer exchange the azide-modified antibody into PBS, pH 7.4, to a final concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the azide-modified antibody.
-
Add the Alkyne-Val-Cit-PAB-Payload solution to the antibody solution. A molar excess of 5-10 fold of the linker-payload is a good starting point.
-
In a separate tube, pre-mix CuSO4 and THPTA at a 1:5 molar ratio.
-
Add the CuSO4/THPTA mixture to the antibody-linker solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC using a desalting column to remove excess reagents.
-
Concentrate the purified ADC using a suitable molecular weight cutoff centrifugal filter.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC)-HPLC.
-
Assess the purity and aggregation of the ADC by size exclusion chromatography (SEC)-HPLC.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol details a cell viability assay to determine the cytotoxic potency of the prepared ADC in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87)
-
Complete cell culture medium
-
ADC construct
-
Control antibody (unconjugated)
-
Free payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis.
-
Visualizations
Caption: Workflow for the synthesis of an ADC using Alkyne-Val-Cit-PAB-Payload.
References
Method for determining drug-to-antibody ratio (DAR) with Alkyne-Val-Cit-PAB-OH.
Application Notes & Protocols
Topic: Method for Determining Drug-to-Antibody Ratio (DAR) with Alkyne-Val-Cit-PAB-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug.[][2] A critical quality attribute (CQA) of an ADC is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.[][][4][5] The DAR directly influences the ADC's efficacy and safety; a low DAR may result in reduced potency, while a high DAR can negatively impact pharmacokinetics, stability, and toxicity.[2][5] Therefore, accurate and robust methods for determining the DAR are essential during ADC development and for quality control.
The this compound linker is a cleavable linker system designed for ADC development. It incorporates three key features:
-
An alkyne group for site-specific conjugation to an azide-modified antibody or drug via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[6][7][][]
-
A Valine-Citrulline (Val-Cit) dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within tumor cells.[10][][12] This ensures targeted release of the cytotoxic payload intracellularly.
-
A p-aminobenzyl alcohol (PAB) self-immolative spacer that, upon cleavage of the Val-Cit moiety, releases the unconjugated active drug.[12]
This document provides detailed protocols for determining the average DAR of ADCs constructed using the this compound linker, focusing on two widely used analytical techniques: UV/Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC).
Visualization of Key Processes
ADC Internalization and Payload Release Pathway
The diagram below illustrates the mechanism of action for an ADC utilizing a protease-cleavable Val-Cit linker.
Caption: ADC binding, internalization, and intracellular payload release.
General Experimental Workflow for DAR Determination
This workflow outlines the key stages from ADC sample preparation to the final calculation of the average DAR.
Caption: High-level workflow for ADC synthesis and DAR analysis.
Experimental Protocols
Protocol 1: Average DAR Determination by UV/Vis Spectroscopy
This method is a simple and rapid approach to determine the average DAR, provided the drug and antibody have distinct absorbance maxima.[][4][13][14] It relies on the Beer-Lambert law.
A. Principle: The absorbance of the ADC solution is measured at two wavelengths: one where the antibody absorbs maximally (typically 280 nm) and one where the drug absorbs maximally. By using the known extinction coefficients of the antibody and the drug, their respective concentrations can be determined, and the average DAR can be calculated.[]
B. Materials:
-
Purified ADC sample
-
Unconjugated antibody (for reference)
-
Free drug-linker (for reference)
-
Formulation Buffer (e.g., PBS, pH 7.4)
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
C. Methodology:
-
Determine Extinction Coefficients (ε):
-
Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm (ε_Ab,280_) and at the drug's maximum absorbance wavelength (ε_Ab,drugλ_).
-
Measure the absorbance of a known concentration of the free drug-linker at its maximum absorbance wavelength (ε_Drug,drugλ_) and at 280 nm (ε_Drug,280_).
-
-
Sample Measurement:
-
Dilute the purified ADC sample to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Measure the absorbance of the ADC sample at 280 nm (A_280_) and at the drug's maximum absorbance wavelength (A_drugλ_).
-
-
Calculation:
-
The concentrations of the antibody (C_Ab_) and the drug (C_Drug_) in the ADC sample can be calculated by solving the following system of equations[]:
-
A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)
-
A_drugλ_ = (ε_Ab,drugλ_ * C_Ab_) + (ε_Drug,drugλ_ * C_Drug_)
-
-
The average DAR is the ratio of the molar concentrations of the drug and the antibody[]:
-
Average DAR = C_Drug_ / C_Ab_
-
-
Protocol 2: DAR Distribution and Average DAR by Hydrophobic Interaction Chromatography (HIC)
HIC is the standard method for analyzing cysteine-linked ADCs.[4][15] It separates ADC species based on differences in their hydrophobicity. The conjugation of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody, leading to stronger retention on the HIC column.[2][15]
A. Principle: ADCs with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4) will have different hydrophobicities and will be resolved into distinct peaks.[15][16] The unconjugated antibody (DAR0) is the least hydrophobic and elutes first, followed by species with increasing DAR values. The relative area of each peak corresponds to the proportion of that specific DAR species, and a weighted average DAR can be calculated.[15]
B. Materials:
-
Purified ADC sample
-
HPLC system with a UV detector (e.g., Agilent 1290 Infinity II Bio LC)[16]
-
HIC column (e.g., Tosoh Butyl-NPR, YMC BioPro HIC BF)[2][17]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8)[2]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 6.8, with 20% Isopropanol)[2]
C. Methodology:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1-2 mg/mL) using Mobile Phase A.
-
Chromatographic Conditions:
-
Column Temperature: 25 °C
-
Flow Rate: 0.4 - 0.8 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 - 20 µL
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species. An example gradient is shown in the data table below.
-
-
Data Analysis:
-
Integrate the area of each peak in the chromatogram corresponding to the different DAR species (Peak_Area_DARn_).
-
Calculate the percentage of each species:
-
%DARn = (Peak_Area_DARn_ / Total_Peak_Area) * 100
-
-
Calculate the weighted average DAR using the following formula[15][18]:
-
Average DAR = Σ (%DARn * n) / 100
-
Where 'n' is the number of drugs for a given species (e.g., 0 for DAR0, 2 for DAR2, etc.).
-
-
Data Presentation
Quantitative data from the above experiments should be summarized for clarity and comparison.
Table 1: Example HIC-HPLC Gradient Conditions
| Time (min) | % Mobile Phase B (Low Salt) |
| 0.0 | 5 |
| 20.0 | 60 |
| 22.0 | 100 |
| 25.0 | 100 |
| 25.1 | 5 |
| 30.0 | 5 |
Table 2: Example HIC-HPLC Data for DAR Calculation
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | % of Total Area | Drug Load (n) | Contribution to DAR (%Area * n) |
| DAR0 | 8.5 | 1500 | 5.0 | 0 | 0.0 |
| DAR2 | 12.1 | 7500 | 25.0 | 2 | 50.0 |
| DAR4 | 15.3 | 15000 | 50.0 | 4 | 200.0 |
| DAR6 | 17.8 | 4500 | 15.0 | 6 | 90.0 |
| DAR8 | 19.5 | 1500 | 5.0 | 8 | 40.0 |
| Total | 30000 | 100.0 | 380.0 | ||
| Average DAR | 3.80 |
Table 3: Example UV/Vis Spectroscopy Data
| Parameter | Value | Unit |
| ε_Ab,280_ | 210,000 | M⁻¹cm⁻¹ |
| ε_Drug,280_ | 5,000 | M⁻¹cm⁻¹ |
| ε_Ab,330_ | 1,000 | M⁻¹cm⁻¹ |
| ε_Drug,330_ | 20,000 | M⁻¹cm⁻¹ |
| ADC A_280_ | 0.850 | AU |
| ADC A_330_ | 0.320 | AU |
| Calculated C_Ab_ | 3.95 x 10⁻⁶ | M |
| Calculated C_Drug_ | 1.50 x 10⁻⁵ | M |
| Calculated Avg. DAR | 3.80 |
Alternative and Orthogonal Methods
While UV/Vis and HIC are primary methods, other techniques can provide complementary information.
-
Reversed-Phase Liquid Chromatography (RPLC): RPLC, often performed after reducing the ADC to separate its heavy and light chains, can also be used to determine DAR.[4][15] It is an orthogonal method to HIC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can determine the precise mass of the intact ADC or its subunits, allowing for unambiguous confirmation of the drug load distribution.[][5][19][20] Native MS is particularly useful for analyzing intact cysteine-conjugated ADCs under non-denaturing conditions.[19][21]
The selection of the most appropriate method depends on the specific ADC, the nature of its conjugation chemistry, and the stage of development.[] For robust characterization, employing at least two orthogonal methods is highly recommended.
References
- 2. ymc.eu [ymc.eu]
- 4. pharmiweb.com [pharmiweb.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 7. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. waters.com [waters.com]
- 19. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Troubleshooting low yield in Alkyne-Val-Cit-PAB-OH conjugation reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Alkyne-Val-Cit-PAB-OH conjugation reactions.
Troubleshooting Guide
Low or inconsistent yields in your this compound conjugation can be attributed to several factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Q1: I am observing very low to no conjugation between my alkyne-modified molecule and the azide-functionalized Val-Cit-PAB-OH linker. What are the potential causes and solutions?
Low conjugation efficiency is a common hurdle. The underlying cause often lies in one of the following areas:
-
Inefficient Reaction Kinetics: The speed of the conjugation reaction may be too slow under your current conditions.
-
Degradation of Reactants: The starting materials may have degraded due to improper storage or handling.
-
Steric Hindrance: The alkyne or azide (B81097) groups may be difficult for the other reactant to access.
-
Suboptimal Reaction Conditions: The pH, temperature, or buffer system may not be ideal for the specific click chemistry reaction.[1][2]
Recommended Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Reaction Kinetics | For SPAAC (Copper-Free): Increase reaction temperature to 25°C or 37°C and extend the reaction time to 24-48 hours.[1][2] Consider switching to a buffer known to enhance SPAAC rates, such as HEPES.[1][2] For CuAAC (Copper-Catalyzed): Ensure the use of a copper(I)-stabilizing ligand like THPTA or TBTA in a 5-fold excess to the copper sulfate.[3][4] Use a fresh solution of a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the active Cu(I) state.[4][5] |
| Degradation of Reactants | Store the this compound linker and any azide-modified components at -20°C or -80°C, protected from light and moisture. Prepare fresh solutions of all reactants before initiating the conjugation. |
| Steric Hindrance | If steric hindrance is suspected, consider synthesizing a linker with a PEG spacer. The inclusion of a PEG linker can improve reaction rates by increasing the accessibility of the reactive groups.[1][2] |
| Suboptimal Reaction Conditions | pH: For SPAAC, a slightly alkaline pH (7.5-8.5) can increase the reaction rate.[1] For CuAAC, a pH range of 7-9 is generally effective.[5] Buffer: For SPAAC, HEPES buffer has been shown to result in higher reaction rates compared to PBS.[1][2] Avoid Tris buffers in CuAAC reactions as they can chelate copper.[6] Temperature: While many click reactions can proceed at room temperature, incubation at 37°C can significantly increase the rate of SPAAC.[1] |
Q2: My conjugation yield is inconsistent between different batches. What could be the reason for this variability?
Inconsistent yields often point to variability in the starting materials or procedural inconsistencies.
Recommended Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Reagent Quality | Ensure the purity and activity of each new batch of this compound and azide-functionalized molecules. Perform quality control checks, such as mass spectrometry, to confirm the integrity of the reagents. |
| Variable Drug-to-Antibody Ratio (DAR) | If conjugating to an antibody, inconsistencies in the initial modification step can lead to variable DARs and overall yield. Characterize the degree of alkyne or azide incorporation on your antibody before each conjugation reaction using techniques like mass spectrometry or HPLC.[7] |
| Procedural Inconsistencies | Strictly adhere to the established protocol for every reaction. Ensure accurate and consistent preparation of all buffers and reagent solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for a SPAAC reaction with this compound?
While PBS is commonly used, studies have shown that HEPES buffer can lead to significantly higher reaction rates for SPAAC.[1][2] It is recommended to test different buffer systems to find the optimal conditions for your specific reactants.
Q2: How can I monitor the progress of my conjugation reaction?
The progress of the reaction can be monitored using various analytical techniques. HPLC is a common method to track the disappearance of starting materials and the appearance of the conjugated product.[7] Mass spectrometry can be used to confirm the identity of the final conjugate.
Q3: What is the role of the PAB (p-aminobenzyl alcohol) group in the Val-Cit-PAB linker?
The PAB group acts as a self-immolative spacer.[] After the Val-Cit dipeptide is cleaved by cathepsin B inside the target cell, the PAB moiety undergoes a 1,6-elimination reaction to release the attached drug in its active form.[9][10]
Q4: Can the Val-Cit linker be cleaved prematurely in circulation?
The Val-Cit linker is designed to be stable in the bloodstream and is primarily cleaved by lysosomal proteases like cathepsin B, which are more abundant in the tumor microenvironment.[][11] However, some studies have shown that it can be susceptible to cleavage by certain plasma enzymes, such as carboxylesterase 1C in mice, which can be a consideration in preclinical studies.[9][12]
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for the conjugation of an alkyne-modified molecule to an azide-functionalized Val-Cit-PAB-OH linker.
Materials:
-
Alkyne-modified molecule (e.g., antibody)
-
Azide-functionalized Val-Cit-PAB-OH linker
-
Copper(II) Sulfate (CuSO4) solution (20 mM in water)
-
THPTA ligand solution (100 mM in water)
-
Sodium Ascorbate solution (100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving the linker if necessary)
Procedure:
-
Prepare Reactants:
-
Dissolve the alkyne-modified molecule in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the azide-functionalized Val-Cit-PAB-OH linker in DMSO to create a stock solution (e.g., 10 mM).
-
-
Prepare Catalyst Premix:
-
In a separate tube, mix the CuSO4 and THPTA solutions in a 1:5 molar ratio. For example, mix 10 µL of 20 mM CuSO4 with 50 µL of 100 mM THPTA. Let it stand for 5 minutes to form the copper(I)-ligand complex.
-
-
Conjugation Reaction:
-
Add a 4-10 fold molar excess of the azide-functionalized linker to the alkyne-modified molecule solution.
-
Add the catalyst premix to the reaction mixture. The final concentration of copper should be between 50 and 250 µM.[3]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[3]
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of a DBCO-functionalized molecule to an azide-functionalized Val-Cit-PAB-OH linker.
Materials:
-
DBCO-functionalized molecule (e.g., antibody)
-
Azide-functionalized Val-Cit-PAB-OH linker
-
Reaction Buffer (e.g., HEPES, pH 7.5)
-
DMSO (for dissolving the linker if necessary)
Procedure:
-
Prepare Reactants:
-
Dissolve the DBCO-functionalized molecule in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the azide-functionalized Val-Cit-PAB-OH linker in DMSO to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 3-5 fold molar excess of the azide-functionalized linker to the DBCO-functionalized molecule solution. The final concentration of DMSO should be kept below 10% to avoid denaturation of proteins.
-
Gently mix the reaction and incubate at 25°C or 37°C for 4-24 hours. The reaction can be performed at 4°C for overnight incubation, but this will be slower.[1]
-
-
Purification:
-
Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
-
Visualizations
References
- 1. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. jenabioscience.com [jenabioscience.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. benchchem.com [benchchem.com]
- 12. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Click Chemistry for Alkyne-Val-Cit-PAB-OH
Welcome to the technical support center for the optimization of copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," for your Alkyne-Val-Cit-PAB-OH construct. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to ensure successful conjugation experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your click chemistry experiments with this compound.
Issue 1: Low or No Product Yield
Question: My click reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in CuAAC reactions are a common challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inactive Copper Catalyst: The active catalyst in click chemistry is Copper(I) (Cu(I)), which can easily be oxidized to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1][2]
-
Solution: Ensure the use of a reducing agent, typically sodium ascorbate (B8700270), to maintain copper in the +1 oxidation state.[2][3][4] It is also recommended to degas your solvents to minimize dissolved oxygen.[4]
-
-
Suboptimal Ligand Choice or Concentration: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.[2]
-
Solution: For reactions in aqueous or partially aqueous systems, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[1][5] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[2] It's advisable to pre-mix the copper sulfate (B86663) and ligand before adding them to the reaction mixture.[2][5]
-
-
Reagent Stoichiometry: The ratio of your alkyne (this compound) to your azide (B81097) partner is critical.
-
Solution: While a 1:1 ratio is the theoretical ideal, using a slight excess (e.g., 1.1 to 2-fold) of one of the reactants (usually the less precious one) can help drive the reaction to completion.[2]
-
-
Substrate-Specific Issues: The chemical properties of this compound or the azide-containing molecule can interfere with the reaction.
-
Solution: The Val-Cit-PAB moiety contains functional groups that could potentially coordinate with copper. If you suspect this is inhibiting the reaction, consider increasing the concentration of the copper-ligand complex.
-
-
Incorrect Reaction Conditions: Factors such as solvent, temperature, and pH can significantly impact the reaction efficiency.
-
Solution: Click chemistry is versatile and can be performed in a variety of solvents, including DMF, water, and mixtures.[6][7][8][9] For peptide conjugations, DMF or aqueous buffers are common. The reaction is generally robust to pH changes (typically in the 4-12 range), but for biomolecules, a pH around 7 is often recommended.[4][10] While many reactions proceed at room temperature, gentle heating (e.g., 50°C) can sometimes improve yields, especially with sterically hindered substrates.[6]
-
Below is a troubleshooting workflow to address low product yield:
Issue 2: Presence of Side Products and Impurities
Question: My reaction is producing significant side products, complicating the purification of the final conjugate. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation can arise from several sources. Here are the most common culprits and their solutions:
-
Oxidative Damage to the Peptide: The combination of copper and sodium ascorbate can generate reactive oxygen species (ROS), which may lead to the oxidation of sensitive amino acid residues like cysteine, methionine, or histidine.[3]
-
Solution: The use of a chelating ligand is essential to protect biomolecules by sequestering the copper ion.[2] Water-soluble ligands like THPTA are particularly effective in this regard.[2][5] Keeping the reaction time as short as possible by optimizing other parameters is also beneficial.[2] Some protocols suggest the addition of aminoguanidine (B1677879) to intercept byproducts of ascorbate oxidation.[3]
-
-
Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, Cu(II) can promote the dimerization of terminal alkynes.
-
Solution: Maintaining a reducing environment by ensuring an adequate concentration of sodium ascorbate and minimizing oxygen exposure by degassing solvents can suppress this side reaction.[4]
-
-
Precipitation of Reagents: In some solvent systems, the copper catalyst or the alkyne itself can precipitate out of solution, leading to a heterogeneous mixture and reduced reaction efficiency.
-
Solution: Ensure complete dissolution of all reagents. If precipitation is observed, consider switching to a different solvent system (e.g., from a THF/water mixture to DMF). Acetonitrile has also been noted to help stabilize Cu(I) in some cases.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source for the click reaction with my peptide-linker?
A1: The most convenient and commonly used copper source is copper(II) sulfate (CuSO₄) in combination with a reducing agent like sodium ascorbate to generate Cu(I) in situ.[1][5][6] Other sources like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can also be used but may be less convenient for aqueous reactions.[1][5]
Q2: Do I need to protect other functional groups on my this compound molecule during the click reaction?
A2: One of the major advantages of click chemistry is its high selectivity for azides and terminal alkynes.[6][7] Generally, it is not necessary to protect other functional groups present in the Val-Cit-PAB moiety, such as the amide bonds, the hydroxyl group on the PAB, or the ureido group of citrulline.[6][9]
Q3: What are the recommended purification methods for the final conjugate?
A3: The purification of peptide conjugates is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[11] This technique separates the desired product from unreacted starting materials, excess reagents, and any side products based on hydrophobicity.
Q4: Can I monitor the progress of my click reaction?
A4: Yes, monitoring the reaction is highly recommended. The most common methods are liquid chromatography-mass spectrometry (LC-MS) and HPLC. By taking small aliquots from the reaction mixture over time, you can track the consumption of the starting materials and the formation of the product.
Q5: Is copper-free click chemistry an option for my this compound?
A5: Copper-free click chemistry, also known as strain-promoted alkyne-azide cycloaddition (SPAAC), is an excellent alternative if you have concerns about copper toxicity or its potential to damage your biomolecule.[12][13] However, this method requires the use of a strained cyclooctyne (B158145) instead of a terminal alkyne like the one in your current construct.[12][13] To use SPAAC, you would need to synthesize a derivative of your linker with a strained alkyne.
Experimental Protocols
General Protocol for CuAAC of this compound
This is a general starting protocol that may require optimization for your specific azide partner.
-
Reagent Preparation:
-
Prepare a stock solution of your azide-containing molecule in a suitable solvent (e.g., DMF or water).
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (CuSO₄) in water (e.g., 20 mM).
-
THPTA ligand in water (e.g., 100 mM).
-
Sodium ascorbate in water (e.g., 300 mM). Note: Prepare this solution immediately before use as it is prone to oxidation.
-
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound and the azide partner (aim for a final concentration in the low millimolar range).
-
Add the reaction solvent (e.g., a mixture of PBS and an organic co-solvent like DMF or t-butanol).
-
Add the THPTA solution.
-
Add the CuSO₄ solution and vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Protect the reaction from light.
-
Incubate at room temperature for 1-4 hours. The reaction time may need to be optimized.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, purify the conjugate by RP-HPLC.
-
Data Presentation
Table 1: Recommended Reagent Concentrations and Ratios for Optimization
| Parameter | Recommended Starting Concentration | Range for Optimization | Reference |
| Alkyne/Azide Concentration | 1-10 mM | 0.1 - 20 mM | General Practice |
| Copper(II) Sulfate | 0.1 mM | 0.05 - 1 mM | [3] |
| Ligand (THPTA) | 0.5 mM | 0.25 - 5 mM | [3] |
| Sodium Ascorbate | 1.5 mM | 1 - 5 mM | [1] |
| Ligand:Copper Ratio | 5:1 | 1:1 to 5:1 | [2][3] |
| Alkyne:Azide Ratio | 1:1.2 (or 1.2:1) | 1:1 to 1:2 (or 2:1) | [2] |
Table 2: Comparison of Common Click Chemistry Conditions
| Condition | Standard CuAAC | Microwave-Assisted CuAAC | On-Resin CuAAC |
| Catalyst System | CuSO₄/NaAsc/Ligand | CuSO₄/NaAsc | CuI |
| Solvent | DMF, Water, tBuOH/H₂O | DMF | DMF |
| Temperature | Room Temperature - 50°C | 100°C | Room Temperature |
| Reaction Time | 1 - 18 hours | 15 minutes | 12 - 24 hours |
| Typical Yield | >90% | ~43% (for specific polymer) | Variable, can favor dimerization |
| References | [6] | [6] | [14][15] |
Visualizations
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. [PDF] Peptide Conjugation via CuAAC ‘Click’ Chemistry | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. cpcscientific.com [cpcscientific.com]
- 13. jpt.com [jpt.com]
- 14. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
Common side products in Alkyne-Val-Cit-PAB-OH synthesis and how to avoid them.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the Alkyne-Val-Cit-PAB-OH linker, a critical component in the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its components?
A1: The this compound is a cleavable linker used in the synthesis of ADCs. It comprises four key components:
-
Alkyne: A terminal alkyne group that allows for the attachment of the linker to a payload or other molecules via "click chemistry"[1].
-
Valine-Citrulline (Val-Cit): A dipeptide sequence specifically designed to be cleaved by cathepsin B, an enzyme overexpressed in the tumor microenvironment. This enzymatic cleavage enables the selective release of the cytotoxic drug at the target site[].
-
p-aminobenzyl alcohol (PAB): A self-immolative spacer. Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PAB group undergoes a 1,6-elimination reaction, leading to the release of the attached drug.
-
Hydroxyl group (-OH): The terminal hydroxyl group on the PAB moiety is the attachment point for the cytotoxic payload.
Q2: What are the most common side products encountered during the synthesis of this compound?
A2: The most frequently reported and problematic side product is the epimerization of the citrulline stereocenter . This leads to the formation of a diastereomeric mixture of the desired L-Citrulline containing product and the undesired D-Citrulline variant. Other potential side reactions common in peptide synthesis include incomplete couplings, premature deprotection of protecting groups, and side reactions involving the alkyne moiety, although the latter is generally considered stable under standard peptide synthesis conditions.
Q3: How can I detect the presence of the citrulline epimer (diastereomer)?
A3: The presence of the citrulline epimer can be detected and quantified using analytical techniques such as:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Diastereomers often exhibit different retention times on a C18 column. A well-developed HPLC method can separate the two epimers, allowing for their quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1H and 13C NMR can reveal the presence of diastereomers through the appearance of duplicate signals for protons and carbons near the chiral center of citrulline. 2D NMR techniques like NOESY or ROESY can provide further structural confirmation by analyzing through-space correlations, which will differ between the two epimers.
Q4: Is the terminal alkyne group stable throughout the synthesis?
A4: The terminal alkyne group is generally stable under the standard conditions used for Fmoc-based solid-phase and solution-phase peptide synthesis, including coupling reactions with reagents like HATU and HBTU, and Fmoc deprotection with piperidine (B6355638). However, it is crucial to avoid conditions that could lead to unwanted side reactions, such as strong bases or transition metal catalysts that are not part of the intended reaction scheme.
Troubleshooting Guides
Issue 1: Low Yield and Presence of Multiple Peaks in HPLC Analysis
Question: My final product shows a low yield and my analytical HPLC displays two or more closely eluting major peaks. What could be the cause and how can I fix it?
Answer: This is a classic indication of citrulline epimerization , leading to a mixture of diastereomers.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Coupling Reagent | Coupling reagents like EEDQ, especially when used with bases, are known to cause epimerization of the citrulline residue during the amide bond formation between the Val-Cit dipeptide and p-aminobenzyl alcohol. | Utilize more efficient and modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). These reagents promote faster coupling and minimize the risk of epimerization. |
| Inappropriate Reaction Conditions | Prolonged reaction times, elevated temperatures, and the use of strong bases can increase the rate of epimerization. | Conduct the coupling reaction at room temperature and monitor its progress closely by TLC or LC-MS to avoid unnecessarily long reaction times. Use the recommended stoichiometry of the base (typically 2 equivalents of DIPEA). |
| Incorrect Synthetic Strategy | The original synthetic route for similar linkers has been shown to be prone to epimerization. | Adopt a modified synthetic route that has been demonstrated to avoid epimerization. One successful strategy involves coupling Fmoc-L-Citrulline with p-aminobenzyl alcohol first, followed by Fmoc deprotection and subsequent coupling with Fmoc-Val-OSu. This sequence has been reported to yield the product as a single diastereomer[3]. |
Experimental Protocol: HPLC Method for Diastereomer Separation
While specific conditions may need optimization for your particular setup, the following provides a good starting point for separating Val-Cit-PAB diastereomers:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | A linear gradient of 5% to 95% B over 30 minutes is a common starting point. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
Note: The separation of diastereomers is often sensitive to the mobile phase composition and gradient slope. Method development may be required to achieve baseline separation.
Issue 2: Unexpected Side Products Not Related to Epimerization
Question: My mass spectrometry analysis shows unexpected masses, and my NMR spectrum has unidentifiable peaks. What could be the source of these impurities?
Answer: These impurities could arise from several side reactions common in peptide synthesis.
Potential Side Reactions and Solutions:
| Side Reaction | Explanation | Prevention and Mitigation |
| Guanidinylation | Uronium-based coupling reagents like HBTU and HATU can react with the free N-terminal amine of the peptide, forming a guanidinium (B1211019) group that terminates the chain elongation. This is more likely to occur if the coupling reaction is slow or if an excess of the coupling reagent is used. | Use phosphonium-based coupling reagents like PyBOP , which are not prone to this side reaction. Alternatively, ensure that the carboxylic acid is pre-activated with the uronium reagent before adding it to the amine component. |
| Incomplete Fmoc Deprotection | Incomplete removal of the Fmoc protecting group from the valine residue will prevent the subsequent coupling of the alkyne-containing moiety, leading to a truncated product. | Ensure complete Fmoc deprotection by using a fresh solution of 20% piperidine in DMF and allowing for sufficient reaction time (e.g., 2 x 10 minutes). The formation of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy. |
| Side reactions of the Alkyne Group | Although generally stable, the terminal alkyne could potentially undergo side reactions under specific conditions, such as Glaser coupling (oxidative dimerization) in the presence of copper catalysts and oxygen, or reactions with strong nucleophiles. | Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon), especially if any copper salts are used. Avoid unnecessarily harsh basic conditions. |
Visualizing the Synthesis and Side Reactions
Diagram 1: Synthetic Pathway of this compound
Caption: Recommended synthetic workflow for this compound.
Diagram 2: Troubleshooting Logic for Epimerization
Caption: Decision tree for troubleshooting citrulline epimerization.
Diagram 3: Common Side Reactions in Peptide Synthesis
Caption: Overview of potential side reactions during synthesis.
References
- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Aggregation Challenges with Hydrophobic Val-Cit Linkers in Antibody-Drug Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals encountering aggregation issues with antibody-drug conjugates (ADCs) utilizing hydrophobic Val-Cit linkers. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation in ADCs featuring Val-Cit linkers?
A1: The primary driver of aggregation in ADCs with Val-Cit linkers is the increased hydrophobicity of the ADC molecule. This is a result of conjugating a hydrophobic linker-payload, such as one containing monomethyl auristatin E (MMAE), to the antibody. These hydrophobic regions on the surface of different ADC molecules tend to interact to minimize their exposure to the aqueous environment, leading to self-association and the formation of aggregates.[1]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?
A2: A higher Drug-to-Antibody Ratio (DAR) generally leads to an increased propensity for aggregation.[1][2][3] As more hydrophobic linker-payload molecules are attached to the antibody, the overall surface hydrophobicity of the ADC increases. This amplifies the driving force for intermolecular hydrophobic interactions, making aggregation more likely.[1] Optimizing the DAR is a critical step in balancing therapeutic efficacy with ADC stability. While higher DARs can increase potency, they are often associated with faster clearance and reduced therapeutic index.[3]
Q3: What role does the Val-Cit linker itself play in aggregation?
A3: The Val-Cit dipeptide linker, while designed for specific cleavage by intracellular proteases like cathepsin B, contributes to the overall hydrophobicity of the linker-payload system.[1] This inherent hydrophobicity, combined with that of the cytotoxic payload, can lead to aggregation, particularly at higher DARs.[1]
Q4: Are there alternative linkers that are less prone to causing aggregation?
A4: Yes, several alternative linker strategies aim to reduce hydrophobicity-driven aggregation. One common approach is to incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design.[4] Other hydrophilic modifications include the use of sulfonate groups or pyrophosphate diester groups.[4][5] Additionally, alternative dipeptide linkers like Val-Ala have been shown to have lower hydrophobicity and result in less aggregation compared to Val-Cit, even at high DARs.[5][6][]
Q5: What formulation strategies can be employed to minimize ADC aggregation?
A5: Formulation optimization is crucial for ADC stability. Key strategies include adjusting the buffer pH and ionic strength. For instance, histidine and citrate (B86180) buffers are common starting points. It is important to avoid the isoelectric point of the antibody, as aggregation is more pronounced at or near this pH. The addition of stabilizing excipients, such as surfactants (e.g., polysorbate 20 or 80), sugars (e.g., sucrose (B13894), trehalose), or amino acids (e.g., arginine, histidine), can also help prevent aggregation.
Troubleshooting Guides
This section provides systematic steps to identify and mitigate ADC aggregation during and after the conjugation process.
Problem 1: Significant aggregation observed immediately after conjugation.
| Potential Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | Reduce the molar excess of the linker-payload during the conjugation reaction. A lower DAR reduces the overall hydrophobicity of the ADC, thereby decreasing the driving force for aggregation.[1] |
| Unfavorable Buffer Conditions | Screen a panel of conjugation buffers with varying pH and ionic strengths. Histidine and citrate buffers are common starting points. The pH of the buffer can influence the surface charge of the antibody, affecting colloidal stability. Aggregation can be more pronounced at or near the antibody's isoelectric point.[1] |
| Hydrophobic Nature of Linker-Payload | If possible, consider using a more hydrophilic linker. Incorporating hydrophilic spacers like PEG or using alternative dipeptide linkers such as Val-Ala can significantly reduce aggregation.[4][6] |
| Conjugation Chemistry | Ensure that the conjugation reaction conditions (e.g., temperature, reaction time) are optimized. Over-long reaction times can sometimes promote aggregation. For thiol-based conjugation, ensure complete and controlled reduction of disulfide bonds and subsequent removal of the reducing agent before adding the linker-payload. |
Problem 2: ADC aggregation increases over time during storage.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Formulation | Re-evaluate the formulation buffer. Conduct a stability study with various buffers, pH levels, and excipients. The addition of cryoprotectants like sucrose or trehalose (B1683222) can be beneficial for frozen storage. |
| Freeze-Thaw Stress | Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles, which can lead to denaturation and aggregation. |
| Storage Temperature | Ensure the ADC is stored at the recommended temperature. For some ADCs, storage at 2-8°C may be preferable to freezing. |
| Light Exposure | Protect the ADC from light, as some payloads can be photosensitive, leading to degradation and subsequent aggregation.[4] |
Data Presentation
Table 1: Comparative Aggregation Data for Different Linkers
| Linker Type | Payload | Average DAR | % Aggregation | Key Observations |
| Val-Cit | MMAE | ~7 | 1.80% (increase in dimeric peak) | Prone to aggregation at higher DARs due to hydrophobicity.[5] |
| Val-Ala | MMAE | ~7 | No obvious increase in dimeric peak | Exhibits lower hydrophobicity and less aggregation at high DARs compared to Val-Cit.[5][6] |
| Val-Ala | PBD Dimer | 7.4 | < 10% | Performs well with lipophilic payloads due to its lower hydrophobicity.[6] |
| PEGylated Linker | MMAE | 8 | Not specified, but generally reduced | The hydrophilic PEG chain counteracts payload hydrophobicity, preventing aggregation.[8] |
| Pyrophosphate Diester | Lipophilic Payload | Not specified | Mitigated aggregation potential | High hydrophilicity of the linker improves solubility.[5] |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| Property | Low DAR (e.g., 2-4) | High DAR (e.g., >4) |
| Aggregation Propensity | Lower | Higher[1][2][3] |
| In Vitro Potency | Generally lower | Generally higher |
| Pharmacokinetics (Clearance) | Slower | Faster[3] |
| Toxicity | Generally lower | Often associated with increased systemic toxicity.[3] |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify high molecular weight species (aggregates), monomer, and fragments of an ADC based on their hydrodynamic volume.
Methodology:
-
System Preparation:
-
Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Equilibrate the SEC column (e.g., a silica-based column with a pore size suitable for antibodies, such as 300 Å) with the mobile phase.
-
-
Mobile Phase Preparation:
-
A typical mobile phase consists of a phosphate (B84403) or histidine buffer at a physiological pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4).
-
For hydrophobic ADCs, the addition of an organic modifier (e.g., 5-15% isopropanol (B130326) or acetonitrile) to the mobile phase may be necessary to reduce non-specific interactions with the column matrix and improve peak shape.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm filter before injection.
-
-
Chromatographic Run:
-
Inject an appropriate volume of the prepared sample (e.g., 10-20 µL).
-
Run the separation under isocratic conditions at a defined flow rate (e.g., 0.5-1.0 mL/min).
-
-
Data Acquisition and Analysis:
-
Monitor the eluent using a UV detector at 280 nm.
-
Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area to determine the extent of aggregation.
-
Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis
Objective: To determine the average hydrodynamic diameter and size distribution of particles in the ADC sample, providing an indication of aggregation.[4][9][10][11][12]
Methodology:
-
Sample Preparation:
-
Filter the ADC sample through a 0.1 or 0.22 µm filter to remove large particulates.[9]
-
Dilute the sample to an appropriate concentration (typically 0.1-1.0 mg/mL) using the formulation buffer. The optimal concentration should be determined empirically to ensure a stable and adequate signal (count rate).
-
-
Cuvette Preparation:
-
Thoroughly clean the cuvette with a suitable solvent (e.g., ethanol) and filtered, deionized water to remove any dust or residues. Dry the cuvette completely.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up.
-
Set the measurement parameters, including the sample dispersant (viscosity and refractive index of the buffer), measurement temperature, and equilibration time.
-
-
Measurement:
-
Pipette the prepared sample into the clean cuvette, ensuring no air bubbles are introduced.
-
Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature.
-
Initiate the measurement. The instrument will collect data from the fluctuations in scattered light intensity.
-
-
Data Analysis:
-
The instrument software will use an autocorrelation function to calculate the translational diffusion coefficient and, subsequently, the hydrodynamic radius (Rh) via the Stokes-Einstein equation.
-
Analyze the size distribution data (intensity, volume, and number distributions) and the polydispersity index (PDI). A higher PDI value indicates a broader size distribution, which can be a sign of aggregation.[9]
-
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Aggregate Characterization
Objective: To combine the separation capabilities of LC with the mass analysis of MS to identify and characterize ADC aggregates.[4][13][14][15][16]
Methodology:
-
LC Separation (SEC-MS):
-
Couple an SEC column to a mass spectrometer.
-
Use a volatile mobile phase, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate, to ensure compatibility with MS detection.
-
-
Sample Preparation:
-
Prepare the ADC sample as described in the SEC protocol, using the MS-compatible mobile phase for dilution.
-
-
Mass Spectrometry:
-
Ionize the eluting species using electrospray ionization (ESI).
-
Acquire mass spectra in the appropriate mass range to detect the monomeric ADC and its aggregates (e.g., dimers, trimers).
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weights of the different species.
-
Confirm the identity of aggregates by observing species with masses corresponding to multiples of the monomeric ADC.
-
The relative abundance of different species can be quantified based on the MS signal intensity to assess the extent of aggregation.[4]
-
Mandatory Visualizations
Caption: Logical pathway illustrating the factors leading to ADC aggregation.
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. benchchem.com [benchchem.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. purepeg.com [purepeg.com]
- 9. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmtech.com [pharmtech.com]
- 12. DLS (Dynamic Light Scattering) Analysis of Antibody Drugs | MtoZ Biolabs [mtoz-biolabs.com]
- 13. mdpi.com [mdpi.com]
- 14. sciex.com [sciex.com]
- 15. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Off-Target Toxicity of Val-Cit Containing ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) containing antibody-drug conjugates (ADCs). Our goal is to help you identify and resolve issues related to off-target toxicity, thereby improving the therapeutic window of your ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms driving the off-target toxicity of Val-Cit containing ADCs?
A1: The main drivers of off-target toxicity for Val-Cit containing ADCs are premature payload release into systemic circulation and non-specific uptake by healthy tissues.[1] Several factors contribute to these phenomena:
-
Enzymatic Cleavage in Plasma: The Val-Cit linker, while designed for cleavage by Cathepsin B in the tumor lysosome, is also susceptible to cleavage by other proteases present in the bloodstream, such as human neutrophil elastase.[1][2] This leads to the premature release of the cytotoxic payload, causing systemic toxicities, particularly hematological ones like neutropenia.[1]
-
Hydrophobicity and High Drug-to-Antibody Ratio (DAR): Val-Cit linkers, especially when conjugated with hydrophobic payloads like monomethyl auristatin E (MMAE), increase the ADC's overall hydrophobicity.[1][3] Highly hydrophobic ADCs are prone to aggregation and rapid clearance from circulation, primarily through non-specific uptake by the liver, which can result in hepatotoxicity.[1][4] A higher DAR is often associated with increased hydrophobicity and a greater likelihood of severe toxicity.[1]
-
Fc-Mediated Uptake: The Fc domain of the antibody can be recognized by Fc gamma receptors (FcγRs) on immune cells, leading to target-independent uptake of the ADC and subsequent toxicity.[1]
-
Bystander Effect in Healthy Tissues: If the released payload is membrane-permeable (e.g., MMAE), its premature release can allow it to diffuse into and kill healthy bystander cells, contributing to off-target toxicities.[1]
Q2: My Val-Cit linked ADC shows significant instability in mouse plasma but appears stable in human plasma. What could be the cause?
A2: This discrepancy is likely due to the presence of carboxylesterase 1C (Ces1C) in rodent plasma, an enzyme known to hydrolyze the Val-Cit dipeptide.[2][3][5] This enzyme is not present in human plasma, which explains the observed difference in stability. The premature cleavage by Ces1C in mouse models can lead to off-target toxicity and reduced efficacy in preclinical studies.[2]
Q3: How does the hydrophobicity of the Val-Cit linker and its payload impact my ADC?
A3: The hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PAB) linker, especially when combined with a hydrophobic payload like MMAE, can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs).[2][3] This aggregation can negatively affect the ADC's pharmacokinetics, manufacturability, and contribute to off-target toxicities through increased non-specific uptake.[4][6]
Q4: What is the "bystander effect," and how does the Val-Cit linker contribute to it?
A4: The "bystander effect" refers to the ability of a released cytotoxic payload to kill neighboring antigen-negative cells.[1][7] With Val-Cit linkers, if the payload (like MMAE) is membrane-permeable, its release within the tumor microenvironment can lead to the killing of adjacent tumor cells that do not express the target antigen, which can be beneficial.[7] However, premature payload release in healthy tissues can lead to a detrimental bystander effect, where the payload damages healthy cells.[1]
Troubleshooting Guides
Issue 1: High Levels of Premature Payload Release in Preclinical Rodent Models
-
Possible Cause: Your Val-Cit linker may be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C).[2] This enzyme is present in rodent plasma and is known to hydrolyze the Val-Cit dipeptide, leading to off-target toxicity and reduced efficacy in these models.[2]
-
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma. Compare the stability of your Val-Cit ADC to a control ADC with a more stable linker (e.g., a non-cleavable linker).[2]
-
Utilize Ces1C Knockout Mice: If available, use Ces1C knockout mice for in vivo studies to confirm if the premature release is mitigated.[2]
-
Modify the Linker: Consider introducing a hydrophilic group at the P3 position of the peptide linker. For example, a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[2]
-
Evaluate Alternative Linkers: Assess alternative linker chemistries that are not susceptible to Ces1C, such as triglycyl peptide linkers or exolinker designs.[2]
-
Issue 2: Evidence of Off-Target Toxicity, Specifically Neutropenia, in Human Cell-Based Assays or In Vivo Studies
-
Possible Cause: Premature drug release may be mediated by human neutrophil elastase (NE), which is secreted by neutrophils and can cleave the Val-Cit linker.[2][3][5] This can lead to toxic effects on neutrophils, resulting in neutropenia.[2]
-
Troubleshooting Steps:
-
Assess NE Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase and monitor for the release of the payload over time.[2]
-
Linker Modification: Incorporate amino acids that confer resistance to NE cleavage. For instance, replacing valine with glycine (B1666218) at the P2 position to create a glutamic acid-glycine-citrulline (EGCit) linker has shown resistance to both Ces1C and human neutrophil elastase.[2][8]
-
Issue 3: ADC Aggregation and Poor Pharmacokinetic Profile
-
Possible Cause: The high hydrophobicity of the ADC, likely due to a combination of the Val-Cit linker, a hydrophobic payload, and a high DAR, can lead to aggregation and rapid clearance.[1][4]
-
Troubleshooting Steps:
-
Assess Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to determine the hydrophobicity profile of your ADC.
-
Reduce Hydrophobicity:
-
Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker.[6][]
-
Consider using a more hydrophilic payload if possible.
-
-
Optimize DAR: Aim for a lower, more homogenous DAR, as higher DARs are associated with increased hydrophobicity.[1]
-
Alternative Linker Strategies: Explore more hydrophilic linker technologies, such as "exolinkers," which reposition the cleavable peptide to enhance stability and hydrophilicity.[2][3][5]
-
Quantitative Data Summary
Table 1: Comparison of Different Linker Technologies
| Linker Type | Mechanism of Cleavage | Key Advantages | Key Disadvantages | Representative Examples |
| Val-Cit | Cathepsin B in lysosomes; also susceptible to neutrophil elastase and other plasma proteases.[1] | Well-established; efficient payload release in tumors.[1] | Prone to premature payload release, leading to hematological and other off-target toxicities.[1] | Adcetris® (Brentuximab vedotin), Polivy® (Polatuzumab vedotin)[1] |
| Glu-Val-Cit | Cathepsin B[2] | High plasma stability and resistance to carboxylesterases (e.g., Ces1C).[1][2] | Investigational. | |
| EGCit (Glutamic acid-glycine-citrulline) | Protease-cleavable[2] | Resists neutrophil protease-mediated degradation; shows reduced blood and liver toxicity in preclinical models.[1][8] | Investigational. | |
| cBu-Cit (cyclobutane-1,1-dicarboxamide)-Cit | Predominantly Cathepsin B dependent[10] | More selective for Cathepsin B compared to Val-Cit, potentially reducing off-target cleavage.[1][10] | Investigational. | |
| Non-cleavable | Antibody degradation in lysosome[] | High plasma stability, reduced bystander effect.[1][] | May have lower efficacy against heterogeneous tumors. |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma from different species.[1]
-
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (human, rat, mouse) at 37°C.[1][2]
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).[1][2]
-
Immediately stop the reaction by protein precipitation (e.g., with acetonitrile) or by freezing at -80°C.[1]
-
Analyze the samples using methods such as liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and/or released payload.[1]
-
Plot the percentage of intact ADC or released payload against time to determine the ADC's half-life (t½) in plasma.[1]
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC)
-
Objective: To assess the hydrophobicity profile of an ADC, which is often correlated with its propensity for aggregation and off-target uptake.[1]
-
Methodology:
-
Use a HIC column with a stationary phase that has hydrophobic ligands.[1]
-
Equilibrate the column with a high-salt mobile phase to promote the binding of the ADC.[1]
-
Inject the ADC sample onto the column.[1]
-
Elute the ADC by applying a reverse salt gradient (decreasing salt concentration).[1]
-
Monitor the elution profile using UV detection. More hydrophobic species will elute later (at lower salt concentrations).[1]
-
Protocol 3: Bystander Effect Assay (In Vitro Co-culture)
-
Objective: To evaluate the ability of an ADC's payload to kill neighboring antigen-negative cells.[1]
-
Methodology:
-
Co-culture antigen-positive and antigen-negative cancer cells. These cell lines should be distinguishable (e.g., by expressing different fluorescent proteins).[1]
-
Treat the co-culture with the ADC at various concentrations.[1]
-
Include control groups: untreated co-culture, and each cell line cultured separately with and without the ADC.[1]
-
After a suitable incubation period, assess cell viability for each cell population using methods like flow cytometry or fluorescence microscopy.
-
Quantify the percentage of dead cells in the antigen-negative population in the co-culture to determine the extent of the bystander effect.[1]
-
Visualizations
Caption: Key pathways leading to the off-target toxicity of Val-Cit ADCs.
Caption: A troubleshooting workflow for addressing the off-target toxicity of ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up ADC Production with Alkyne-Val-Cit-PAB-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges encountered during the scale-up of Antibody-Drug Conjugate (ADC) production utilizing the Alkyne-Val-Cit-PAB-OH linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using the this compound linker in ADC development?
The this compound linker offers a combination of features beneficial for ADC development. The alkyne functional group allows for highly specific and efficient conjugation to an azide-modified antibody via "click chemistry."[1][] This bioorthogonal reaction proceeds under mild conditions, minimizing potential damage to the antibody.[] The Val-Cit dipeptide sequence is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are overexpressed in many tumor cells, ensuring targeted payload release within the cancer cell.[3][4] The PAB (p-aminobenzyl alcohol) spacer facilitates the self-immolative release of the payload following enzymatic cleavage.
Q2: What are the most common challenges encountered when scaling up ADC production with this linker?
Scaling up ADC production with the this compound linker presents several challenges, primarily related to:
-
Aggregation: The hydrophobicity of the linker-payload construct can lead to the formation of high molecular weight species, impacting the ADC's stability, efficacy, and safety.[5][6][7]
-
Inconsistent Drug-to-Antibody Ratio (DAR): Achieving a consistent and optimal DAR is crucial for the therapeutic window of the ADC. Variations in reaction conditions during scale-up can lead to batch-to-batch variability in DAR.[8][9]
-
Purification: The removal of unreacted antibody, free linker-payload, and aggregates from the final ADC product can be a significant purification hurdle at a larger scale.[10]
-
Process-Related Impurities: Scaling up can introduce new process-related impurities that need to be identified and controlled.[11]
-
Handling of Highly Potent Components: The cytotoxic payload requires specialized handling and containment facilities to ensure operator safety, which becomes more complex at a larger scale.[10][12]
Q3: How does the alkyne-azide click chemistry impact the scalability of the conjugation process?
Click chemistry, specifically the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) or the copper-catalyzed alkyne-azide cycloaddition (CuAAC), offers excellent scalability due to its high efficiency and specificity.[1][][13] However, when using CuAAC, residual copper catalyst can be a concern and requires robust purification steps to remove it to acceptable levels for therapeutic products.[13] For large-scale production, copper-free click chemistry using reagents like DBCO is often preferred to avoid copper-related toxicity concerns.[14]
Troubleshooting Guides
Issue 1: High Levels of Aggregation During and After Conjugation
Symptoms:
-
Visible precipitation or cloudiness in the ADC solution.
-
Detection of high molecular weight species (HMWS) by Size Exclusion Chromatography (SEC).[15][16]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrophobicity of the Linker-Payload | The Val-Cit-PAB moiety, combined with a hydrophobic payload, increases the overall hydrophobicity of the ADC, promoting aggregation.[5][7] To mitigate this, consider incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design.[15] |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR increases the surface hydrophobicity of the ADC, leading to a greater propensity for aggregation.[15] Optimize the conjugation reaction by reducing the molar excess of the alkyne-linker-payload to achieve a lower, more controlled DAR.[15] |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can significantly impact protein stability.[5][15] Conduct buffer screening to identify a formulation with optimal pH and salt concentration to minimize aggregation. Avoid pH conditions near the antibody's isoelectric point.[15] |
| Presence of Organic Co-solvents | Organic solvents, often required to dissolve the hydrophobic linker-payload, can destabilize the antibody.[15] Use the minimum amount of co-solvent necessary and consider a controlled, stepwise addition to the antibody solution to minimize localized high concentrations. |
| Mechanical and Thermal Stress | Agitation, pumping, and elevated temperatures during the manufacturing process can induce protein unfolding and aggregation.[15] Minimize mechanical stress by optimizing mixing speeds and using low-shear pumps. Perform conjugation at controlled, lower temperatures.[15] |
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Symptoms:
-
Batch-to-batch variability in the average DAR as determined by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[8][17][18]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Variability in Raw Materials | Inconsistent quality of the antibody, linker-payload, or other reagents can affect conjugation efficiency.[8] Implement stringent quality control measures for all starting materials. |
| Inconsistent Reaction Parameters | Minor variations in reaction time, temperature, pH, and reagent addition rates can lead to significant differences in DAR, especially at a larger scale.[19] Tightly control all critical process parameters (CPPs) and utilize automated systems for reagent addition and process monitoring. |
| Inefficient Mixing at Large Scale | Poor mixing can lead to localized areas of high or low reagent concentration, resulting in a heterogeneous product with an inconsistent DAR.[19] Characterize mixing efficiency in the large-scale reactor and ensure it is comparable to the lab-scale model. |
| Side Reactions | The alkyne or other functional groups on the linker or antibody may participate in side reactions, reducing the efficiency of the desired conjugation. Optimize reaction conditions to minimize side reactions. |
Experimental Protocols
Protocol 1: Large-Scale ADC Conjugation via Copper-Free Click Chemistry (Illustrative Example)
This protocol provides a general framework for a kilogram-scale conjugation. Specific parameters must be optimized for each antibody and payload.
1. Preparation of Azide-Modified Antibody:
-
Start with a solution of the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 10-20 mg/mL.
-
React the antibody with an excess of an azide-functionalized NHS ester (e.g., Azido-PEG4-NHS Ester) to introduce azide (B81097) groups onto the antibody surface, typically targeting lysine (B10760008) residues.
-
Purify the azide-modified antibody using tangential flow filtration (TFF) to remove excess labeling reagent and exchange the buffer.
2. Conjugation Reaction:
-
In a large-scale, temperature-controlled, single-use bioreactor, add the purified azide-modified antibody solution.
-
In a separate vessel, dissolve the this compound-Payload in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Slowly add the dissolved linker-payload to the antibody solution with gentle, controlled mixing. The molar ratio of linker-payload to antibody should be carefully optimized to achieve the target DAR.
-
Incubate the reaction mixture at a controlled temperature (e.g., 18-25°C) for a defined period (e.g., 12-24 hours). Monitor the reaction progress by taking periodic samples and analyzing the DAR.
3. Purification of the ADC:
-
Once the desired DAR is achieved, quench the reaction if necessary.
-
Purify the ADC using a multi-step process:
-
Tangential Flow Filtration (TFF): To remove unreacted linker-payload and organic solvent.
-
Chromatography: Employ a combination of chromatography steps, such as ion-exchange chromatography (IEX) and hydrophobic interaction chromatography (HIC), to remove aggregates, unconjugated antibody, and other process-related impurities.[20]
-
-
Formulate the purified ADC into a stable buffer for storage.
4. Characterization:
-
Thoroughly characterize the final ADC product for identity, purity, concentration, DAR, aggregation levels, and potency using a panel of analytical methods including SEC, HIC, RP-HPLC, and MS.[17][18]
Visualizations
Caption: High-level workflow for ADC production scale-up.
Caption: Decision tree for troubleshooting ADC aggregation.
References
- 1. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 9. adcreview.com [adcreview.com]
- 10. susupport.com [susupport.com]
- 11. Analytical Strategies For Impurity Control In Antibody-Drug Conjugates [bioprocessonline.com]
- 12. pharmacompass.com [pharmacompass.com]
- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmafocusamerica.com [pharmafocusamerica.com]
- 19. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 20. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Alkyne-Val-Cit-PAB-OH Conjugates
Welcome to the technical support center for the refinement of purification methods for Alkyne-Val-Cit-PAB-OH conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound linker?
A1: this compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2] The alkyne group allows for covalent attachment to an azide-modified molecule via "click chemistry."[2][3] The Val-Cit dipeptide sequence is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[4][5] The p-aminobenzyl alcohol (PAB) acts as a self-immolative spacer, which, after cleavage of the Val-Cit linker, releases the conjugated payload in its active form.[6]
Q2: What are the most common methods for purifying this compound conjugates?
A2: The most prevalent and effective methods for purifying these conjugates are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE).[7][8][9] RP-HPLC offers high resolution and is ideal for achieving high purity, while SPE is a rapid and efficient method for sample cleanup, desalting, and concentration, often used for high-throughput applications.[7][8]
Q3: What are the main challenges in purifying this compound conjugates?
A3: The purification of these conjugates can be challenging due to their complex structure, which combines a hydrophilic peptide portion with a more hydrophobic PAB moiety and potentially a hydrophobic payload. This amphipathic nature can lead to issues with solubility, aggregation, and interaction with chromatography media. Additionally, the lability of the linker under harsh conditions (e.g., extreme pH or temperature) can be a concern.
Q4: What are the expected impurities after synthesizing an this compound conjugate?
A4: Common impurities can include unreacted starting materials (the alkyne linker and the azide-containing molecule), byproducts from the conjugation reaction, deletion or truncated peptide sequences from synthesis, and residual reagents or solvents.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound conjugates.
HPLC Purification Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Product Yield/Recovery | - Poor Solubility: The conjugate may be precipitating on the column. - Irreversible Adsorption: The conjugate may be strongly binding to the stationary phase. - Suboptimal Fraction Collection: The product peak may be broad, leading to incomplete collection. | - Modify Mobile Phase: Increase the organic content (e.g., acetonitrile) in the starting mobile phase or add a small amount of a different organic solvent like isopropanol. - Change Stationary Phase: Switch to a column with a different chemistry (e.g., C8 instead of C18) or a larger pore size for larger conjugates. - Optimize Gradient: Use a shallower gradient to improve peak sharpness and separation.[7] - Adjust pH: Modify the pH of the mobile phase to alter the ionization state and retention of the conjugate. |
| Multiple Peaks or Broad Peaks | - Presence of Impurities: Unreacted materials or byproducts are co-eluting. - On-Column Degradation: The conjugate may be degrading on the column. - Aggregation: The conjugate may be forming aggregates. - Isomers: Presence of diastereomers if chiral centers were affected during synthesis. | - Optimize Gradient: A shallower gradient can improve the resolution between the product and impurities.[7] - Check pH and Temperature: Ensure the mobile phase pH and column temperature are not causing degradation of the linker. - Add Denaturants: A small amount of a denaturant like guanidine (B92328) hydrochloride in the sample solvent can sometimes disrupt aggregates. - Analytical HPLC-MS: Use mass spectrometry to identify the components of each peak. |
| Peak Tailing | - Column Overload: Too much sample has been injected. - Secondary Interactions: The conjugate is interacting with active sites on the silica (B1680970) backbone of the stationary phase. | - Reduce Sample Load: Inject a smaller amount of the sample. - Increase Ion-Pairing Agent: Increase the concentration of trifluoroacetic acid (TFA) in the mobile phase (e.g., from 0.1% to 0.15%). - Use a High-Purity Column: Modern, end-capped columns have fewer active sites. |
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of Conjugate | - Incomplete Elution: The elution solvent is not strong enough to desorb the conjugate from the sorbent. - Irreversible Binding: The conjugate has very strong hydrophobic interactions with the sorbent. - Breakthrough during Loading: The conjugate is not retained on the sorbent during sample loading. | - Increase Elution Solvent Strength: Increase the percentage of organic solvent (e.g., acetonitrile (B52724), methanol) in the elution buffer. - Select a Different Sorbent: Use a less retentive sorbent (e.g., C8 instead of C18) or a polymer-based sorbent. - Optimize Loading Conditions: Ensure the sample is loaded in a low organic content solvent to maximize binding. |
| Poor Purity/Presence of Contaminants | - Inadequate Washing: The wash steps are not effectively removing impurities. - Co-elution of Impurities: Impurities have similar retention properties to the conjugate. | - Optimize Wash Steps: Introduce an intermediate wash step with a slightly higher organic content to remove more hydrophobic impurities before eluting the product. - Use a Different Elution Profile: Employ a step-gradient elution to selectively elute the product away from impurities. |
Data Presentation
The following table provides a representative comparison of expected outcomes from RP-HPLC and SPE for the purification of an this compound conjugate. Actual results may vary based on the specific conjugate and experimental conditions.
| Parameter | RP-HPLC | Solid-Phase Extraction (SPE) |
| Purity Achieved | >95% | 80-95% |
| Typical Yield | 70-90% | 85-98% |
| Processing Time per Sample | 30-60 minutes | 5-10 minutes |
| Solvent Consumption | High | Low |
| Scalability | Readily scalable for preparative purification | Excellent for high-throughput, parallel purification |
| Primary Application | High-resolution purification for final product isolation | Rapid sample cleanup, desalting, and concentration |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Gradient:
-
5% B to 65% B over 30 minutes.
-
65% B to 95% B over 5 minutes.
-
Hold at 95% B for 5 minutes.
-
95% B to 5% B over 1 minute.
-
Re-equilibrate at 5% B for 4 minutes.
-
-
Sample Preparation: Dissolve the crude conjugate in a minimal amount of DMSO and dilute with Mobile Phase A to the desired concentration.
Protocol 2: Preparative RP-HPLC for Purification
-
Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 220 nm.
-
Gradient: Develop a shallow gradient based on the retention time from the analytical run. For example, if the product elutes at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40 minutes.
-
Fraction Collection: Collect fractions across the product peak and analyze their purity by analytical RP-HPLC.
-
Post-Purification: Pool the pure fractions and lyophilize to obtain the final product.
Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Cartridge: C18 SPE cartridge.
-
Conditioning: Wash the cartridge with 1-2 column volumes of acetonitrile, followed by 1-2 column volumes of 0.1% TFA in water.
-
Loading: Dissolve the crude conjugate in a low organic solvent (e.g., 5% acetonitrile in 0.1% TFA/water) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2-3 column volumes of the loading solvent to remove hydrophilic impurities. An optional intermediate wash with a slightly higher organic content can be performed to remove more impurities.
-
Elution: Elute the conjugate with a high organic solvent (e.g., 70-80% acetonitrile in 0.1% TFA/water).
-
Analysis: Analyze the eluted fraction by analytical RP-HPLC to confirm purity.
Visualizations
Caption: General experimental workflow for the purification of this compound conjugates.
References
- 1. purepeg.com [purepeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Val-Cit-PAB-OH, ADC linker, 159857-79-1 | BroadPharm [broadpharm.com]
- 5. SPDP-Val-Cit-PAB-OH, ADC linker | BroadPharm [broadpharm.com]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. bachem.com [bachem.com]
Impact of solvent and pH on Alkyne-Val-Cit-PAB-OH reaction efficiency.
Welcome to the technical support center for the Alkyne-Val-Cit-PAB-OH linker system. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent and pH on reaction efficiency.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during the conjugation of this compound to azide-modified molecules, such as payloads or biomolecules, typically through a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Issue 1: Low or No Conjugation Product Formation
-
Question: I am not observing any significant product formation in my reaction. What are the potential causes and solutions?
-
Answer: Low or no yield can stem from several factors related to your reagents and reaction conditions.
-
Inactive Catalyst: The CuAAC reaction requires Copper(I) as the active catalyst. Copper(II) salts (e.g., CuSO₄) are often used as a precursor and require a reducing agent to generate Cu(I) in situ.
-
Solution: Ensure you are using a fresh solution of a reducing agent like sodium ascorbate (B8700270).[1] A 3- to 10-fold excess of the reducing agent is commonly employed.[1]
-
-
Oxygen Contamination: The active Cu(I) catalyst is readily oxidized to the inactive Cu(II) state by oxygen.
-
Solution: Degas your buffers and solutions by sparging with an inert gas like argon or nitrogen before starting the reaction. If possible, maintain an inert atmosphere over the reaction mixture.
-
-
Reagent Quality: The purity and stability of your alkyne linker and azide-modified molecule are critical.
-
Solution: Verify the purity of your starting materials using methods like LC-MS or NMR. Ensure that the this compound linker has been stored under the recommended conditions (typically -20°C) to prevent degradation.
-
-
Issue 2: Slow Reaction Rate
-
Question: My conjugation reaction is proceeding very slowly, requiring extended incubation times. How can I increase the reaction rate?
-
Answer: Slow reaction kinetics can often be addressed by optimizing the reaction components and conditions.
-
Suboptimal pH: While the CuAAC reaction is tolerant of a wide pH range (4-12), the optimal range for bioconjugation is typically between 6.5 and 8.0 to ensure the stability of sensitive biomolecules like antibodies.[2]
-
Absence of a Stabilizing Ligand: Copper-stabilizing ligands are crucial for preventing catalyst oxidation and precipitation, and they significantly accelerate the reaction rate.
-
Low Reactant Concentration: Reaction rates are dependent on the concentration of the reactants. For bioconjugation, concentrations are often in the micromolar range, which can lead to slower reactions.[6]
-
Solution: If possible, increase the concentration of your reactants. Note that for some catalyst systems, high concentrations of the alkyne can be inhibitory.[2]
-
-
Suboptimal Temperature: While many click chemistry reactions are performed at room temperature, gentle heating can sometimes improve the rate.
-
Solution: If your biomolecule is stable at higher temperatures, consider running the reaction at a slightly elevated temperature, such as 37-40°C.[7]
-
-
Issue 3: Poor Solubility of Reactants
-
Question: My alkyne-linker or azide-payload is not fully soluble in the aqueous reaction buffer, leading to precipitation. What can I do?
-
Answer: The this compound linker and many cytotoxic payloads can be hydrophobic. Maintaining their solubility is key to an efficient reaction.
-
Insufficient Organic Co-solvent: Aqueous buffers may not be sufficient to dissolve all reaction components.
-
Solution: Add a water-miscible organic co-solvent to your reaction mixture. Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are commonly used.[8] The concentration of the co-solvent may need to be optimized, as high concentrations can sometimes denature proteins. Studies have shown that higher concentrations of DMSO (e.g., up to 30% v/v) can increase reaction efficiency, particularly when using less water-soluble ligands like TBTA.[9][10]
-
-
Data Presentation
The following tables summarize quantitative data on the impact of solvent and pH on azide-alkyne cycloaddition reactions, providing a basis for experimental design and optimization.
Table 1: Impact of DMSO Co-solvent Concentration on CuAAC Reaction Efficiency
This table presents data from a study using a fluorogenic assay to monitor the progress of a TBTA-assisted CuAAC reaction with a murine dihydrofolate reductase enzyme at pH 8.0. The fluorescence intensity is proportional to the amount of product formed.
| DMSO Concentration (% v/v) | Relative Fluorescence (Product Yield) |
| 0 | Low |
| 10 | Moderate |
| 20 | High |
| 30 | Highest |
Data adapted from a kinetic study on a model bioconjugation system.[9][10] The results indicate that for the TBTA ligand, increasing the DMSO concentration enhances the reaction efficiency, likely by improving ligand solubility.
Table 2: Comparison of Organic Co-solvents on CuAAC Reaction Rate
This data is from a study comparing the effect of different polar co-solvents on the rate of a model CuAAC reaction. The reaction mixture contained 20% water and 10% DMSO, with the remainder being the specified co-solvent.
| Co-solvent (70% of mixture) | Relative Reaction Rate |
| DMSO | High |
| N-methylpyrrolidone (NMP) | High |
| N,N-dimethylformamide (DMF) | High |
| Other polar solvents | Lower rates |
Data adapted from a study on ligand-accelerated CuAAC reactions.[11] DMSO, NMP, and DMF were found to be superior co-solvents in maintaining high reaction rates.
Table 3: Recommended pH for Different Stages of ADC Development
This table outlines the optimal pH ranges for the key steps involving the this compound linker: the conjugation reaction and the subsequent enzymatic cleavage of the Val-Cit dipeptide.
| Process | Recommended pH Range | Rationale |
| CuAAC Conjugation | 6.5 - 8.0 | Balances reaction efficiency with the stability of sensitive biomolecules like antibodies.[2] |
| Enzymatic Cleavage | 5.0 - 5.5 | Optimal pH for the activity of lysosomal proteases like Cathepsin B, which cleaves the Val-Cit linker. |
Experimental Protocols
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the conjugation of an alkyne-modified molecule (e.g., this compound linked to a payload) to an azide-modified biomolecule (e.g., an antibody).
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-payload, dissolved in DMSO
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: In a microcentrifuge tube, dilute the azide-modified antibody to the desired concentration with the degassed reaction buffer.
-
Add Alkyne Component: Add the this compound-payload solution (in DMSO) to the antibody solution. A typical molar excess of the alkyne-payload is 4-10 fold relative to the antibody. The final concentration of DMSO should be optimized, often starting around 5-10%.
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst solution by mixing the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is common. Let this mixture stand for a few minutes.
-
Add Catalyst: Add the catalyst premix to the antibody-alkyne mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.
-
Initiate Reaction: Start the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to determine completion.
-
Purification: Once the reaction is complete, remove unreacted payload and catalyst components. This is typically achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Visualizations
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. mdpi.com [mdpi.com]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide to In Vitro Validation of Alkyne-Val-Cit-PAB-OH Cleavage
For researchers and professionals in drug development, the validation of linker cleavage is a critical step in the characterization of antibody-drug conjugates (ADCs). The Alkyne-Val-Cit-PAB-OH linker is a key component in many ADCs, designed for selective cleavage by lysosomal proteases like Cathepsin B within tumor cells.[][] This guide provides a comparative overview of in vitro assays to validate the cleavage of this linker, presenting experimental protocols and data to aid in the selection of appropriate validation strategies.
The Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) linker system is designed for optimal stability in circulation and efficient, traceless drug release upon enzymatic cleavage.[3][4] The dipeptide Val-Cit is recognized and cleaved by Cathepsin B, an enzyme abundant in the lysosomal compartments of tumor cells.[][] Following the cleavage of the amide bond between citrulline and PAB, a self-immolative cascade is triggered, leading to the release of the conjugated payload.[4]
Comparison of In Vitro Cleavage Assays
Two primary methods are employed for the in vitro validation of this compound cleavage: an HPLC-based assay and a fluorogenic substrate cleavage assay. The choice between these assays depends on the specific requirements of the study, such as the need for high-throughput screening or detailed kinetic analysis.
| Parameter | HPLC-Based Assay | Fluorogenic Substrate Cleavage Assay | Alternative Linker Technologies |
| Primary Objective | Quantify the rate of payload release from an ADC.[3] | High-throughput screening of linker sequences for cleavage susceptibility.[3] | Offer different cleavage mechanisms and stability profiles. |
| Typical Substrate | ADC with Val-Cit linker.[3] | Peptide-AMC (aminomethylcoumarin) substrate.[3] | β-glucuronide linkers, disulfide linkers, pH-sensitive linkers.[4][5][6] |
| Enzyme | Recombinant Human Cathepsin B.[3] | Activated Cathepsin B.[3] | β-glucuronidase, Glutathione, acidic pH.[5] |
| Detection Method | HPLC analysis of released payload.[3] | Fluorescence plate reader.[3] | Varies based on linker type (e.g., LC-MS for payload release).[5] |
| Key Output | Cleavage rate (e.g., pmol/min), percentage of payload release over time.[7] | Rate of cleavage from fluorescence vs. time plot.[3] | Comparative stability (e.g., plasma half-life), IC50 values.[5] |
| Throughput | Lower | Higher | Variable |
| Notes | Provides direct measurement of drug release from the full ADC construct. | Useful for initial screening and kinetic parameter determination. | Val-Ala linkers show ~50% of the Val-Cit cleavage rate by Cathepsin B but can offer advantages in reducing ADC aggregation.[3][8] Phe-Lys linkers are cleaved much faster by isolated Cathepsin B.[3] |
Experimental Protocols
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This protocol outlines a typical experiment to quantify the release of a payload from an ADC containing the this compound linker in the presence of purified Cathepsin B.[3]
Objective: To quantify the rate and extent of drug release from a Val-Cit linker-containing ADC upon incubation with recombinant human Cathepsin B.[3][7]
Materials:
-
ADC with this compound linker
-
Recombinant Human Cathepsin B
-
Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0[3]
-
Activation Solution: Dithiothreitol (DTT) in water (e.g., 30-40 mM)[3]
-
Quenching Solution: 2% Formic Acid or a protease inhibitor cocktail[3]
-
HPLC system with a reverse-phase column (e.g., C18)[3]
Procedure:
-
Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with an activation buffer containing DTT for 15-30 minutes at 37°C. DTT is necessary to maintain the active-site cysteine in its reduced state.[3]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution (e.g., final concentration of 1 µM) with the pre-warmed assay buffer.[3]
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture (e.g., final enzyme concentration of 20 nM).[3][7] Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[3]
-
Reaction Quenching: Immediately stop the reaction by adding the quenching solution.[7]
-
Sample Preparation: Precipitate the remaining antibody and enzyme by adding a solvent like acetonitrile. Centrifuge the sample to pellet the protein and collect the supernatant containing the released payload.[3]
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.
Fluorogenic Substrate Cleavage Assay
This high-throughput method is suitable for screening different linker sequences for their susceptibility to Cathepsin B cleavage.[3]
Objective: To determine the rate of cleavage of a fluorogenic peptide substrate by Cathepsin B.
Materials:
-
Peptide-AMC (aminomethylcoumarin) substrate
-
Activated Cathepsin B
-
Assay Buffer: pH 5.0-6.0 with DTT[3]
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the peptide-AMC substrate in the assay buffer.
-
Add the substrate solution to the wells of a 96-well microplate.
-
Initiate the reaction by adding activated Cathepsin B to each well.[3]
-
Incubate the plate in a fluorescence plate reader at 37°C.
-
Monitor the increase in fluorescence over time as the AMC group is cleaved from the peptide.
-
The rate of cleavage is determined from the slope of the fluorescence versus time plot.[3]
Plasma Stability Assay (Control)
To ensure that the linker is stable in circulation and that cleavage is specific to the target environment, a plasma stability assay is a crucial control experiment.
Objective: To assess the stability of the ADC linker in a physiological matrix.[7]
Procedure:
-
Incubate the ADC in human plasma at 37°C for an extended period (e.g., up to 7 days).[7]
-
At various time points, take aliquots of the plasma sample.
-
Process the plasma samples to extract any potentially released payload.
-
Quantify the amount of released payload using a sensitive method like LC-MS/MS.[7]
-
A low percentage of payload release over time indicates good plasma stability.
Visualizing the Process
Diagrams are essential for understanding the experimental workflow and the underlying biological mechanism.
Caption: Experimental workflow for the in vitro cleavage assay.
Caption: Enzymatic cleavage of the Val-Cit-PAB linker.
References
A Comparative Guide to Alkyne-Val-Cit-PAB-OH and Maleimide-Based Linkers in Antibody-Drug Conjugates
In the rapidly evolving field of antibody-drug conjugates (ADCs), the choice of linker technology is paramount to developing a safe and efficacious therapeutic. The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the stability of the ADC in circulation, the efficiency of drug release at the tumor site, and the overall therapeutic index. This guide provides a comprehensive comparison of two prominent linker strategies: the Alkyne-Val-Cit-PAB-OH linker, which utilizes click chemistry for conjugation, and the well-established maleimide-based linkers.
Mechanism of Action and Drug Release
This compound Linker: This linker belongs to the class of cleavable linkers and is designed for controlled, intracellular drug release. The core components of this linker are:
-
Alkyne Handle: This functional group is used for conjugation to an azide-modified antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry." This reaction is bioorthogonal, meaning it occurs efficiently under physiological conditions without interfering with biological processes.
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][2][3]
-
p-Aminobenzyl Alcohol (PAB) Self-Immolative Spacer: Following the cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the active drug.[1][4]
The multi-step release mechanism ensures that the cytotoxic payload is preferentially liberated inside the target cancer cells, minimizing off-target toxicity.[3]
Maleimide-Based Linkers: Maleimide (B117702) chemistry is a widely adopted method for ADC development, with ten of the twelve FDA-approved ADCs utilizing this technology.[][6] These linkers are typically conjugated to the antibody via the thiol group of cysteine residues, which can be naturally occurring (after reduction of disulfide bonds) or engineered into the antibody sequence.[]
Maleimide-based linkers can be either non-cleavable or cleavable. A common cleavable maleimide linker is MC-Val-Cit-PAB, which incorporates the same enzymatic cleavage and self-immolative machinery as the alkyne-based counterpart.[8][9] The primary difference lies in the antibody conjugation chemistry.
However, a significant drawback of the conventional maleimide-thiol linkage is its susceptibility to a retro-Michael reaction, especially in the presence of thiol-containing molecules like albumin and glutathione (B108866) in the plasma.[10][11] This can lead to premature drug release and off-target toxicity.[11] To address this instability, next-generation maleimide-based linkers have been developed to enhance stability, for instance, by promoting hydrolysis of the succinimide (B58015) ring to a more stable ring-opened form.[12]
Quantitative Data Comparison
The following tables summarize key performance parameters for this compound and maleimide-based linkers based on available data. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Conjugation Efficiency
| Linker Type | Conjugation Chemistry | Typical Drug-to-Antibody Ratio (DAR) | Key Considerations |
| This compound | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 2 - 4 (site-specific) | Enables precise control over conjugation site and DAR, leading to a more homogeneous ADC product.[13] |
| Maleimide-Based | Thiol-Maleimide Michael Addition | 2 - 8 (heterogeneous) | Conjugation to reduced native cysteines can result in a heterogeneous mixture of ADC species with varying DARs.[14] Site-specific conjugation with engineered cysteines can improve homogeneity.[14] |
Table 2: Linker Stability in Plasma
| Linker Type | Stability Profile | Key Findings |
| This compound (via Click Chemistry) | Generally considered highly stable | The triazole linkage formed during click chemistry is very stable in plasma, minimizing premature drug release. |
| Maleimide-Based | Variable; prone to retro-Michael reaction | Susceptible to thiol exchange with plasma proteins like albumin, leading to drug deconjugation.[15] Stability can be influenced by the local environment of the conjugation site and can be improved with next-generation maleimide designs.[16] |
Table 3: In Vitro Cytotoxicity
| Linker Type | ADC Model | Cell Line | IC50 |
| This compound | Data not available for direct comparison | - | - |
| Maleimide-Val-Cit-PAB | Trastuzumab-MMAE | SK-BR-3 (HER2+) | ~0.02 - 0.2 nM[17] |
| Maleimide-Val-Cit-PAB | Trastuzumab-MMAE | BT-474 (HER2+) | ~0.02 - 0.2 nM[17] |
| Maleimide-Val-Cit-PAB | Trastuzumab-MMAE | NCI-N87 (HER2+) | ~13 - 43 ng/mL[18] |
IC50 values are highly dependent on the antibody, payload, cell line, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker technologies. Below are representative protocols for key experiments.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)
This protocol outlines the determination of DAR using UV-Vis spectroscopy, a common and straightforward method.[][19]
Materials:
-
Antibody-Drug Conjugate (ADC) sample
-
Unconjugated antibody
-
Free drug-linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
Procedure:
-
Determine Molar Extinction Coefficients:
-
Measure the absorbance of the unconjugated antibody at 280 nm and the free drug-linker at its maximum absorbance wavelength (e.g., 252 nm for some payloads).
-
Calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl).
-
-
Measure ADC Absorbance:
-
Dilute the ADC sample to a suitable concentration in PBS.
-
Measure the absorbance of the ADC solution at both 280 nm and the maximum absorbance wavelength of the drug.
-
-
Calculate DAR:
-
Use the following equations to calculate the concentrations of the antibody and the drug in the ADC sample, correcting for the absorbance overlap:
-
C_drug = (A_max - A_280 * (ε_Ab,max / ε_Ab,280)) / (ε_drug,max - ε_drug,280 * (ε_Ab,max / ε_Ab,280))
-
C_Ab = (A_280 - A_max * (ε_drug,280 / ε_drug,max)) / (ε_Ab,280 - ε_Ab,max * (ε_drug,280 / ε_drug,max))
-
-
DAR = C_drug / C_Ab
-
Note: Other methods like Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) can provide more detailed information on DAR distribution.[2][8][20]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common colorimetric assay to determine the cytotoxic potential of an ADC.[1][10][12][21][22]
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free drug
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the different treatment solutions to the respective wells. Include untreated control wells.
-
Incubate for a period that allows for ADC internalization and drug action (e.g., 72-120 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 3: In Vitro Plasma Stability Assay
This protocol outlines a method to assess the stability of an ADC in plasma by measuring the amount of intact ADC over time.[23][24]
Materials:
-
ADC sample
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
ELISA plates
-
Antigen specific to the ADC's antibody
-
Enzyme-conjugated secondary antibody against the payload
-
Substrate for the enzyme
-
Microplate reader
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
-
ELISA for Intact ADC:
-
Coat an ELISA plate with the target antigen.
-
Add the plasma samples containing the ADC. The intact ADC will bind to the antigen.
-
Wash the plate to remove unbound components.
-
Add an enzyme-conjugated secondary antibody that specifically recognizes the payload.
-
Wash the plate and add the enzyme substrate.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence signal, which is proportional to the amount of intact ADC.
-
Plot the percentage of remaining intact ADC against time to determine the stability profile.
-
Note: LC-MS based methods can also be used to monitor the change in DAR over time in plasma.[25][26]
Conclusion
The choice between this compound and maleimide-based linkers depends on the specific goals of the ADC development program.
This compound linkers conjugated via click chemistry offer the significant advantage of producing highly homogeneous ADCs with a precisely controlled DAR. The bioorthogonal nature of the SPAAC reaction and the stability of the resulting triazole linkage are highly desirable features for creating a well-defined and stable therapeutic.
Maleimide-based linkers , while being the more established technology with a proven track record in approved ADCs, present challenges related to the heterogeneity of the resulting product and the potential for premature drug release due to the instability of the thiol-maleimide bond. However, advances in next-generation maleimide chemistry and the use of engineered cysteine conjugation sites are addressing these limitations.
Ultimately, the selection of the optimal linker technology requires careful consideration of the desired product profile, including homogeneity, stability, and manufacturing complexity. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of different linker strategies to inform the development of the next generation of safe and effective antibody-drug conjugates.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. agilent.com [agilent.com]
- 3. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Trends in Conjugation Methods of Antibody Drug Conjugate [yakhak.org]
- 6. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hpst.cz [hpst.cz]
- 9. In Vivo Biorthogonal Antibody Click for Dual Targeting and Augmented Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pharmiweb.com [pharmiweb.com]
- 20. sciex.com [sciex.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 25. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 26. pubs.acs.org [pubs.acs.org]
Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). This guide provides an objective, data-driven comparison of these two linker strategies, summarizing their performance, outlining key experimental methodologies, and visualizing their distinct mechanisms of action.
The linker in an ADC is a pivotal component that connects a monoclonal antibody to a potent cytotoxic payload, profoundly influencing the therapeutic index by modulating stability, efficacy, and toxicity.[1][2][3] The fundamental difference between the two main classes of linkers lies in their payload release mechanism.[4] Cleavable linkers are designed to release the payload upon encountering specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the payload after the antibody itself is degraded within the lysosome.[5][6] This distinction has significant implications for the ADC's overall performance.
Quantitative Performance Comparison
The selection of a linker strategy is often a trade-off between efficacy and safety. The following table summarizes quantitative data from various studies to highlight the key performance differences between cleavable and non-cleavable linkers.
| Performance Metric | Cleavable Linkers | Non-Cleavable Linkers | Key Considerations |
| Plasma Stability | Generally lower, with a risk of premature payload release. | Exceptionally high, leading to lower systemic toxicity.[6][7] | Linker chemistry and conjugation site can be engineered to improve stability.[2][8] |
| Payload Release Mechanism | Triggered by enzymes (e.g., cathepsins), lower pH, or higher glutathione (B108866) concentrations.[5] | Requires complete lysosomal degradation of the antibody.[4][6] | The released payload from a non-cleavable linker is an amino acid-linker-payload adduct.[9] |
| Bystander Effect | Strong, as the unmodified, often membrane-permeable payload can diffuse and kill neighboring antigen-negative tumor cells.[9][10] | Weak to non-existent, as the released payload is typically charged and less membrane-permeable.[9] | The bystander effect is advantageous for treating heterogeneous tumors.[7][10] |
| Therapeutic Window | Generally narrower due to a higher potential for off-target toxicity from premature payload release.[6][7] | Generally wider due to superior plasma stability and a better safety profile.[4][7] | A meta-analysis of clinical trials showed a higher incidence of grade ≥ 3 adverse events with cleavable linkers (47%) compared to non-cleavable linkers (34%). |
| Ideal Application | Heterogeneous solid tumors where killing neighboring cells is beneficial.[6][7] | Hematological malignancies or tumors with uniform antigen expression.[6][7] | The choice is highly dependent on the specific target antigen and tumor microenvironment.[9][11] |
| In Vivo Efficacy | Can be highly effective, especially in heterogeneous tumors, due to the bystander effect.[10][12] | Can be very effective, particularly in models with uniform and high antigen expression.[13] | Efficacy is dependent on efficient internalization and lysosomal trafficking.[6] |
Mechanisms of Action and Experimental Workflows
The distinct mechanisms of action of ADCs with cleavable and non-cleavable linkers are a direct consequence of their linker chemistry. These differences can be visualized to better understand their biological journey and cytotoxic effects.
Signaling Pathways
Caption: Mechanisms of action for cleavable and non-cleavable ADCs.
Experimental Workflow for In Vivo Stability Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. adcreview.com [adcreview.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. chempep.com [chempep.com]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Alkyne-Val-Cit-PAB-OH ADCs
For researchers, scientists, and drug development professionals, the comprehensive characterization of Antibody-Drug Conjugates (ADCs) is paramount to ensuring their safety, efficacy, and batch-to-batch consistency. This guide provides a comparative overview of key analytical methods for characterizing ADCs featuring an Alkyne-Val-Cit-PAB-OH linker system. This system incorporates a cleavable Valine-Citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzyl (PAB) spacer, and an alkyne handle for site-specific conjugation, often via "click chemistry."
The following sections detail the primary analytical techniques, their principles, and comparative performance for critical quality attributes (CQAs) of these complex biotherapeutics.
Comparison of Key Analytical Methods
The characterization of this compound ADCs necessitates a multi-faceted analytical approach to address their inherent heterogeneity. The primary CQAs include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the extent of aggregation, charge heterogeneity, and the amount of free payload. A summary of the most common analytical methods is presented below.
| Critical Quality Attribute | Primary Method | Orthogonal Method(s) | Principle | Key Advantages | Key Limitations |
| Drug-to-Antibody Ratio (DAR) & Drug Load Distribution | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC), Native Mass Spectrometry (MS) | Separates ADC species based on hydrophobicity. The addition of hydrophobic drug-linkers increases retention time. | Robust, reproducible, and provides good resolution of different drug-loaded species under non-denaturing conditions.[1][2][3] | May not be suitable for highly hydrophobic payloads which can lead to poor peak shape and recovery. Inherently a lower resolution technique compared to RP-HPLC.[4][5] |
| Aggregation & Fragmentation | Size Exclusion Chromatography (SEC) | Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC), Dynamic Light Scattering (DLS) | Separates molecules based on their hydrodynamic radius. Aggregates elute earlier than the monomer. | Standard and robust method for quantifying high molecular weight species (aggregates) and fragments.[6][7][8] | Potential for non-specific interactions between the ADC and the column matrix, which can affect peak shape and accuracy.[4] |
| Charge Heterogeneity | Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) | Ion-Exchange Chromatography (IEX) | Separates species based on their mass-to-charge ratio under denaturing or non-denaturing conditions. | High resolution for separating charge variants and can provide information on positional isomers.[9] | Can be more complex to set up and run compared to standard HPLC methods. |
| Intact Mass & DAR Confirmation | Native Mass Spectrometry (MS) | Denaturing MS (after reduction) | Determines the mass of the intact ADC and its fragments, allowing for direct confirmation of conjugation and DAR calculation. | Provides direct mass measurement, confirming the identity of different species and offering high sensitivity.[2][6][10][11] | Higher DAR species may have different ionization efficiencies, potentially leading to underestimation of the average DAR.[5] |
| Free Drug Quantification | Reversed-Phase HPLC (RP-HPLC) | LC-MS/MS | Separates the small molecule drug-linker from the large protein ADC based on hydrophobicity. | High sensitivity and selectivity for quantifying small molecule impurities.[4] | Requires careful sample preparation to separate the free drug from the ADC without causing further degradation. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific characteristics of the ADC and the available instrumentation.
Drug-to-Antibody Ratio (DAR) Analysis by Hydrophobic Interaction Chromatography (HIC)
This method separates ADC species based on the number of conjugated drug-linkers.
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR, 4.6 mm x 10 cm, 2.5 µm)[12]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[12]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0[12]
-
HPLC system with UV detector
Protocol:
-
Prepare the ADC sample at a concentration of 1 mg/mL in Mobile Phase A.
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 15 µL of the ADC sample.[12]
-
Elute with a linear gradient from 30% to 80% Mobile Phase B over 40 minutes at a flow rate of 0.5 mL/min.[12]
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas for each species (unconjugated, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
Aggregation Analysis by Size Exclusion Chromatography (SEC)
This method quantifies the percentage of high molecular weight species (aggregates) and low molecular weight fragments.
Materials:
-
SEC Column (e.g., Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm)[6]
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4[6]
-
HPLC system with UV detector
Protocol:
-
Prepare the ADC sample at a concentration of 2 mg/mL in the mobile phase.[6]
-
Equilibrate the SEC column with the mobile phase.
-
Inject an appropriate volume of the ADC sample.
-
Run the analysis isocratically at a constant flow rate (e.g., 0.5 mL/min).
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species relative to the total peak area.
Intact Mass Analysis by Native Mass Spectrometry (MS)
This method provides direct confirmation of the molecular weight of the different drug-loaded species.
Materials:
-
Size Exclusion Chromatography (SEC) column for online buffer exchange (e.g., ACQUITY UPLC Protein BEH SEC, 200Å, 1.7 µm, 2.1 mm x 150 mm)[6]
-
Mobile Phase: 50 mM Ammonium Acetate (NH4OAc)[6]
-
High-resolution mass spectrometer (e.g., Q-TOF)
-
ADC sample at 2 µg/µL in 50 mM NH4OAc
Protocol:
-
Set up the LC-MS system with the SEC column for online desalting and buffer exchange into the volatile mobile phase.
-
Equilibrate the column with the mobile phase.
-
Inject the ADC sample.
-
Perform the SEC separation with isocratic elution into the mass spectrometer.
-
Acquire the mass spectra under native conditions (non-denaturing).
-
Deconvolute the raw spectra to obtain the zero-charge mass for each ADC species.
-
Compare the observed masses with the theoretical masses to confirm conjugation and identify different DAR species.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the mechanism of action of this compound ADCs, the following diagrams have been generated.
References
- 1. agilent.com [agilent.com]
- 2. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. agilent.com [agilent.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. molnar-institute.com [molnar-institute.com]
- 11. mdpi.com [mdpi.com]
- 12. waters.com [waters.com]
Stability of Alkyne-Val-Cit-PAB-OH in Human Plasma: A Comparative Guide
For researchers and professionals in drug development, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. This guide provides a comparative assessment of the stability of the Alkyne-Val-Cit-PAB-OH linker in human plasma, contextualized with data from related and alternative linker technologies.
The this compound linker belongs to the class of protease-cleavable linkers, specifically designed for cleavage by lysosomal proteases like Cathepsin B upon internalization into target tumor cells.[1][] The core of this linker is the Valine-Citrulline (Val-Cit) dipeptide, which is connected to a p-aminobenzyl alcohol (PAB) self-immolative spacer.[] The terminal alkyne group allows for click chemistry-based conjugation. While specific quantitative stability data for the this compound construct in human plasma is not extensively available in the public domain, the stability of the well-characterized Val-Cit-PAB core provides a strong basis for evaluation.
Comparative Stability of ADC Linkers in Human Plasma
The Val-Cit-PAB linker system is known for its high stability in human plasma, a crucial feature for successful ADCs.[3][4][5] However, various factors, including the antibody, conjugation site, and the cytotoxic payload, can influence the overall stability of an ADC.[6][7] The following table summarizes the stability of different linker types in human plasma based on available data.
| Linker Type | Cleavage Mechanism | Stability in Human Plasma | Key Considerations |
| Val-Cit-PAB | Protease-cleavable (e.g., Cathepsin B) | High [3][4] | Generally stable, but can be susceptible to cleavage by human neutrophil elastase, potentially leading to off-target toxicity.[4][8][9] |
| Glutamic acid-Val-Cit (EVCit) | Protease-cleavable (e.g., Cathepsin B) | Very High [10] | Designed to resist premature cleavage by carboxylesterases found in rodent plasma, while maintaining high stability in human plasma.[10][11] |
| Pyrophosphate | Enzymatic (e.g., Phosphatase) | Very High [12] | Demonstrates exceptional stability over extended periods in both mouse and human plasma and offers high hydrophilicity.[12] |
| Sulfatase-cleavable | Sulfatase | High [12] | Shows high stability in mouse plasma compared to Val-Cit linkers.[12] |
| Non-cleavable (e.g., Maleimidocaproyl) | Proteolytic degradation of the antibody | Very High [1] | Offers enhanced plasma stability but requires the entire antibody to be degraded for payload release.[1][9] |
Experimental Protocols
The assessment of ADC stability in human plasma is a critical step in preclinical development.[13] Standardized protocols are employed to ensure the generation of reliable and comparable data.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation and assess the stability of the ADC linker in human plasma over time.[13]
Methodology:
-
Incubation: The ADC is incubated in human plasma at a concentration of 100 µg/mL at 37°C.[13]
-
Time Points: Aliquots of the plasma sample are collected at multiple time points, for instance, 0, 6, 24, 48, 72, and 168 hours.[13]
-
Quantification: The samples are analyzed to measure the concentration of the intact ADC, the total antibody, and the released payload.[13]
-
ELISA (Enzyme-Linked Immunosorbent Assay): Can be used to determine the amount of total antibody and the antibody-conjugated drug. The difference between these measurements indicates the extent of drug deconjugation.[6][13]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): A powerful technique to directly measure the intact ADC, free payload, and any payload adducts.[6][13][14] Immuno-affinity capture may be used to enrich the ADC from the plasma matrix before LC-MS analysis.[15]
-
In Vivo Plasma Stability Assay
Objective: To evaluate the stability of the ADC in a physiological environment.[6]
Methodology:
-
Administration: The ADC is administered intravenously to an appropriate animal model.[9]
-
Blood Sampling: Blood samples are collected at various time points after administration.[9]
-
Plasma Isolation: Plasma is separated from the collected blood samples.[9]
-
Analysis: The plasma samples are analyzed using methods like ELISA or LC-MS to quantify the intact ADC and any released payload, similar to the in vitro assay.[16]
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the stability assessment of an ADC.
Caption: Workflow for in vitro and in vivo plasma stability assessment of ADCs.
Caption: Intracellular cleavage pathway of a Val-Cit-PAB based linker.
References
- 1. adcreview.com [adcreview.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkyne-Val-Cit-PAB-PNP, ADC linker, 2748039-77-0 | BroadPharm [broadpharm.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of Protease-Cleavable Linkers for Antibody-Drug Conjugates: Benchmarking Alkyne-Val-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. Protease-cleavable linkers are a cornerstone of modern ADC design, engineered to remain stable in systemic circulation and selectively release their potent cargo within the tumor microenvironment. This guide provides an objective comparison of the Alkyne-Val-Cit-PAB-OH linker against other common protease-cleavable linkers, supported by experimental data and detailed methodologies.
Mechanism of Action: The Val-Cit-PAB System
The valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzyl alcohol (PAB) self-immolative spacer is a widely adopted and clinically validated platform for protease-cleavable linkers in ADCs.[1][] The this compound linker builds upon this established system, incorporating an alkyne group for site-specific conjugation to an antibody.
The mechanism of drug release is a two-step process initiated upon internalization of the ADC into the target cancer cell. Within the lysosome, the Val-Cit dipeptide is recognized and cleaved by proteases, particularly cathepsin B, which is often overexpressed in tumor cells.[3][][5] This cleavage event triggers a cascade of spontaneous electronic rearrangements within the PAB spacer, leading to the release of the unmodified, active cytotoxic payload.[6]
The alkyne moiety on the this compound linker provides a bioorthogonal handle for conjugation to an azide-modified antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for precise control over the drug-to-antibody ratio (DAR) and the site of conjugation, leading to more homogeneous and well-defined ADCs.[7]
Comparative Performance Data
The choice of linker significantly impacts the stability, cleavage kinetics, and ultimately, the therapeutic index of an ADC. The following tables summarize key quantitative data from comparative studies of different protease-cleavable linkers.
| Linker Type | Conjugation Chemistry | Plasma Stability (Human) | Key Characteristics | Reference |
| Alkyne-Val-Cit-PAB | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | High (inferred from Val-Cit-PAB) | Site-specific conjugation, homogeneous DAR. | [7] |
| Val-Cit-PAB | Thiol-maleimide | High | "Gold standard", well-characterized, susceptible to premature cleavage in mouse plasma by carboxylesterase 1c. | [1][8] |
| Val-Ala-PAB | Thiol-maleimide | High | Similar cleavage kinetics to Val-Cit, may offer improved hydrophilicity. | [5][9] |
| Val-Lys-PAB | Thiol-maleimide | Moderate | Generally less stable than Val-Cit and Val-Ala. | [9] |
| Val-Arg-PAB | Thiol-maleimide | Low | Prone to faster cleavage, leading to lower in vivo stability. | [9] |
| Glutamic acid-Val-Cit-PAB | Thiol-maleimide | High (improved in mouse plasma) | Designed to resist cleavage by mouse carboxylesterase 1c. | [10] |
| Linker | Enzyme | Relative Cleavage Rate | Reference |
| Val-Cit | Cathepsin B | +++ | [11] |
| Val-Ala | Cathepsin B | ++ | [11] |
| Phe-Lys | Cathepsin B | ++++ | [11] |
Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups. The performance of this compound is inferred from the extensive data available for the Val-Cit-PAB core structure.
Experimental Protocols
Accurate and reproducible assessment of linker performance is paramount in ADC development. The following are detailed methodologies for key experiments used to evaluate protease-cleavable linkers.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to predict premature payload release in systemic circulation.
Materials:
-
ADC construct (e.g., with this compound linker)
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
LC-MS system
Procedure:
-
Dilute the ADC to a final concentration of 100 µg/mL in plasma from different species.
-
Incubate the samples at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots and immediately store them at -80°C.
-
Thaw the samples and perform immunocapture of the ADC using Protein A or G magnetic beads to separate the ADC from plasma proteins.
-
Elute the captured ADC and analyze by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.
-
A stable linker will show minimal change in DAR over the incubation period.
Protocol 2: Lysosomal Stability and Cleavage Assay
This assay assesses the efficiency of payload release in a simulated lysosomal environment.
Materials:
-
ADC construct
-
Isolated liver lysosomes (human or rodent) or recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the ADC (e.g., 10 µM) in the assay buffer.
-
Initiate the reaction by adding isolated lysosomes or a known concentration of recombinant cathepsin B.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) with 1% formic acid).
-
Centrifuge the samples to pellet proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.
Visualizing the Process
Diagrams created using Graphviz (DOT language) help to illustrate the key processes involved in the function and evaluation of protease-cleavable linkers.
Caption: ADC mechanism of action.
Caption: Plasma stability assay workflow.
Caption: Lysosomal cleavage assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 3. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Assessing the Bystander Effect of ADCs with Alkyne-Val-Cit-PAB-OH: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of an antibody-drug conjugate (ADC) is a multi-faceted challenge where the choice of linker can be as critical as the antibody or the cytotoxic payload. The bystander effect, the ability of an ADC to kill not only the target antigen-positive cancer cells but also adjacent antigen-negative cells, is a key attribute that can overcome tumor heterogeneity and enhance therapeutic efficacy.[1][2][] This guide provides a comparative assessment of the bystander effect mediated by ADCs utilizing the Alkyne-Val-Cit-PAB-OH linker system, supported by experimental data and detailed protocols.
The this compound linker is a cleavable linker system designed for precise payload release. The valine-citrulline (Val-Cit) dipeptide is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are upregulated in the tumor microenvironment.[][5][6] The p-aminobenzyl carbamate (B1207046) (PAB) spacer is a self-immolative unit that, upon cleavage of the Val-Cit linker, releases the unmodified payload.[1] The terminal alkyne group allows for site-specific conjugation to an antibody through click chemistry, offering a homogenous drug-to-antibody ratio (DAR).
Mechanism of Bystander Killing with this compound
The bystander effect of an ADC with an this compound linker is initiated upon internalization of the ADC into an antigen-positive (Ag+) tumor cell.[1] Once inside the lysosome, proteases cleave the Val-Cit linker, triggering the self-immolation of the PAB spacer and releasing the cytotoxic payload in its active form.[1][7] The ability of the released payload to induce a bystander effect is largely dependent on its physicochemical properties, particularly its membrane permeability.[2] Payloads that are neutral, uncharged, and hydrophobic can diffuse across the cell membrane into the tumor microenvironment and subsequently enter neighboring antigen-negative (Ag-) cells, inducing their apoptosis.[]
Comparative Performance Analysis
The choice of linker technology is a critical determinant of an ADC's bystander activity. Cleavable linkers, such as the Val-Cit dipeptide, are designed to release the payload in the tumor microenvironment, enabling the bystander effect. In contrast, non-cleavable linkers require lysosomal degradation of the antibody to release the payload, which often results in a charged molecule that cannot efficiently cross cell membranes, thus limiting bystander killing.[8][9]
| Linker Type | Example | Payload Release Mechanism | Membrane Permeability of Released Payload | Bystander Effect | Reference |
| Enzyme-Cleavable (Dipeptide) | Val-Cit-PAB | Cathepsin B cleavage in lysosome | High (for uncharged payloads like MMAE) | Potent | [1][8] |
| pH-Sensitive (Hydrazone) | Hydrazone | Acidic hydrolysis in endosomes/lysosomes | Moderate to High | Present | [10] |
| Disulfide | Disulfide | Reduction in cytoplasm | High | Present | [8] |
| Non-Cleavable | SMCC | Proteolytic degradation of antibody | Low (payload carries charged amino acid remnant) | Minimal to None | [8][9] |
Quantitative Comparison of ADC Efficacy in Co-culture Models
| ADC | Linker | Payload | Target | Co-culture System (Ag+/Ag-) | Bystander Killing (% of Ag- cell death) | Reference |
| Trastuzumab-vc-MMAE | Val-Cit | MMAE | HER2 | N87 (HER2+)/MCF7-GFP (HER2-) | Increased with higher Ag+ cell ratio | [8] |
| Brentuximab Vedotin (SGN-35) | Val-Cit | MMAE | CD30 | Karpas 299 (CD30+)/Raji (CD30-) | Significant | [8] |
| Trastuzumab-DM1 (T-DM1) | SMCC (non-cleavable) | DM1 | HER2 | KPL-4 (HER2+)/MDA-MB-468 (HER2-) | Minimal | [9] |
| huC242-DM4 | Disulfide | DM4 | CanAg | COLO205 (CanAg+)/Raji (CanAg-) | Significant | [8] |
Experimental Protocols for Assessing the Bystander Effect
A robust assessment of the bystander effect is crucial for the preclinical development of ADCs. A combination of in vitro and in vivo assays is typically employed.
In Vitro Co-Culture Bystander Assay
This assay is a fundamental method for evaluating the bystander effect by co-culturing antigen-positive and antigen-negative cells.
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[1][11]
-
Co-Culture Setup: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.[1]
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has a minimal direct effect on the Ag- monoculture.[1][11] Include an isotype control ADC.
-
Data Acquisition: Monitor cell viability over time using methods such as live-cell imaging to count the fluorescent Ag- cells or flow cytometry to differentiate and quantify the two cell populations.[12]
-
Data Analysis: A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- monoculture treated with the ADC indicates a bystander effect.[10][11]
In Vivo Admixed Tumor Model
This model assesses the bystander effect in a more physiologically relevant setting.
Methodology:
-
Model Establishment: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors. The Ag- cells may express a reporter gene like luciferase for in vivo imaging.[1][12]
-
ADC Administration: Once tumors are established, administer the ADC and control antibodies intravenously.
-
Tumor Growth Monitoring: Measure tumor volume regularly. If using luciferase-expressing Ag- cells, perform bioluminescence imaging to specifically monitor their growth or regression.
-
Data Analysis: A significant inhibition of overall tumor growth in the admixed model compared to what would be expected from the killing of only Ag+ cells suggests an in vivo bystander effect. A reduction in the bioluminescence signal from the Ag- cells provides direct evidence of bystander killing.
Comparison of Linker Properties
The choice of linker impacts several key properties of an ADC beyond the bystander effect.
Conclusion
The this compound linker system represents a refined approach to ADC design, enabling a potent bystander effect that is critical for treating heterogeneous tumors. The cleavable dipeptide and self-immolative spacer ensure efficient release of an unmodified, membrane-permeable payload, leading to the killing of adjacent antigen-negative cancer cells. As demonstrated by comparative data, this mechanism offers a significant advantage over ADCs with non-cleavable linkers, which largely lack bystander activity. The provided experimental protocols offer a framework for the robust evaluation of the bystander effect, a crucial step in the preclinical development of next-generation ADCs. The strategic choice of a cleavable linker like this compound can significantly broaden the therapeutic window and clinical utility of an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. The Chemistry Behind ADCs [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Validating Conjugation Efficiency: A Comparative Guide to Alkyne-Val-Cit-PAB-OH
For researchers and professionals in drug development, particularly in the field of Antibody-Drug Conjugates (ADCs), the efficiency of conjugating a cytotoxic payload to a monoclonal antibody is a critical quality attribute. The Alkyne-Val-Cit-PAB-OH linker is a well-established component in ADC design, favored for its cathepsin B-cleavable Val-Cit dipeptide that enables selective payload release within tumor cells.[][2] This guide provides a comparative analysis of this compound's conjugation efficiency against alternative linkers, supported by experimental data and detailed methodologies for validation.
Performance Comparison of ADC Linkers
The conjugation efficiency is typically quantified by the Drug-to-Antibody Ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.[3][4] An optimal DAR is crucial, as a low ratio may diminish efficacy, while a high ratio can negatively impact pharmacokinetics, stability, and potentially increase toxicity.[4][5] The following table summarizes a comparison of this compound with other common linker technologies.
| Linker Type | Key Features | Typical DAR | Advantages | Disadvantages |
| This compound | Protease-cleavable (Cathepsin B) | 3-4 | Well-established, high plasma stability.[2][5] | Hydrophobicity can lead to aggregation at higher DARs; susceptible to premature cleavage by other enzymes like carboxylesterases.[2][6] |
| Valine-Alanine (Val-Ala) | Protease-cleavable | ~7 (achievable) | Improved hydrophilicity and stability in mouse plasma compared to Val-Cit.[7] | - |
| Glucuronide Linkers | Enzyme-cleavable (β-glucuronidase) | - | Minimal aggregation compared to dipeptide linkers; greater in vivo efficacy in some studies.[5] | May not be as well-tolerated in vivo compared to Val-Cit-PAB.[5] |
| Exo-cleavable Linkers | Enzyme-cleavable with modified peptide position | >8 (achievable) | Allows for higher DARs without aggregation; enhanced stability and resistance to premature cleavage.[6] | Newer technology, less established than Val-Cit. |
| Disulfide Linkers | Glutathione-sensitive | Variable | Cleavable in the reducing environment of the cytoplasm. | Can exhibit instability in circulation, leading to premature drug release.[8] |
| Non-cleavable Linkers (e.g., SMCC) | Stable, requires antibody degradation for payload release | Variable | Increased plasma stability.[5] | Limited "bystander effect"; efficacy is dependent on the payload retaining activity after antibody degradation.[5] |
Experimental Protocols for Determining Conjugation Efficiency
Accurate determination of the DAR is paramount in ADC development. Several analytical techniques are employed for this purpose, each with its own set of advantages and limitations.
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used, non-denaturing method that separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[9][10]
Protocol:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in a high-salt buffer (e.g., 1M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[11][12]
-
Chromatographic System: Utilize an HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High-salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 6.95).
-
Mobile Phase B: Low-salt buffer (e.g., 25 mM sodium phosphate, pH 6.95, with 20% isopropanol).
-
Gradient: Run a linear gradient from high to low salt concentration to elute the ADC species. Unconjugated antibody will elute first, followed by species with increasing DAR.
-
Detection: Monitor absorbance at 280 nm.
-
Data Analysis: Calculate the weighted average DAR from the peak areas of the different drug-loaded species.[13]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is an orthogonal method to HIC, often used for cysteine-linked ADCs. This method typically involves the reduction of the ADC to separate its light and heavy chains.[3][13]
Protocol:
-
Sample Reduction: Reduce the ADC (e.g., 1 mg/mL) by adding a reducing agent like dithiothreitol (B142953) (DTT) to a final concentration of 50 mM and incubating at 37°C.[3]
-
Chromatographic System: Use an HPLC system with a reversed-phase column (e.g., Agilent PLRP-S).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Gradient: Apply a gradient of increasing acetonitrile concentration to separate the light and heavy chains and their drug-conjugated forms.
-
Detection: Monitor absorbance at 280 nm.
-
Data Analysis: The weighted average DAR is calculated based on the peak areas of the light and heavy chains and their corresponding drug loads.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a powerful method for detailed DAR analysis and can identify different ADC forms.[14][15]
Protocol:
-
Sample Preparation: The ADC sample can be analyzed intact or after reduction. For intact analysis, desalting using a reversed-phase column with an acetonitrile gradient is performed online before MS analysis.[14]
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is coupled to the mass spectrometer.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF is used.
-
Data Acquisition: Acquire mass spectra of the eluting ADC species.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge state masses corresponding to the antibody with different numbers of conjugated drugs. The DAR is calculated from the relative abundance of these species.[3][14]
Visualizing Workflows and Pathways
To further clarify the processes involved in ADC development and validation, the following diagrams illustrate key workflows and mechanisms.
Figure 1. Mechanism of action for a Val-Cit linker-based ADC.
Figure 2. Workflow for DAR determination.
References
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. agilent.com [agilent.com]
- 11. waters.com [waters.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by LC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
- 15. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Alkyne-Val-Cit-PAB-OH
Safe Handling and Disposal of Alkyne-Val-Cit-PAB-OH
Date of Compilation: 2025-12-09
This document provides essential guidance for the safe handling, use, and disposal of this compound, a key linker molecule often utilized in the development of antibody-drug conjugates (ADCs). Due to its association with potent cytotoxic agents, this compound requires stringent safety protocols to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a cleavable linker designed for the targeted release of therapeutic agents.[1][2][3][4][] While the linker itself is not the active cytotoxic component, it is intrinsically linked to the delivery of highly potent drugs. Therefore, it must be handled with the same level of caution as a cytotoxic compound. The primary routes of occupational exposure include dermal contact, inhalation of aerosols or fine particles, and accidental ingestion.[6]
Key Hazards:
-
Potential for skin and eye irritation upon direct contact.
-
Risk of systemic effects if absorbed through the skin or inhaled.
-
The alkyne group may present chemical reactivity hazards under certain conditions.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and critical line of defense against exposure to hazardous chemicals.[7][8] The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be worn over the gown cuff. Change gloves immediately if contaminated or damaged.[9] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield must be worn to protect against splashes and aerosols.[6][9] |
| Protective Clothing | A disposable, solid-front, back-closure gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Gowns should have long sleeves with tight-fitting elastic or knit cuffs.[6][9] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the compound as a powder or when there is a risk of aerosol generation.[8][9] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be considered when there is a risk of spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.
3.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store the compound in a clearly labeled, sealed container in a designated, well-ventilated, and access-restricted area.
-
Recommended storage conditions are typically at -20°C to maintain stability.[][10]
3.2. Preparation and Weighing (Solid Compound):
-
Preparation: All handling of the solid compound must be conducted within a certified chemical fume hood or a biological safety cabinet to control airborne particles.[11]
-
Decontamination: Before starting, decontaminate the work surface. Use disposable, plastic-backed absorbent paper to cover the work area to contain any potential spills.[12]
-
PPE: Don the required PPE as detailed in the table above.
-
Weighing: Use a dedicated, calibrated analytical balance within the containment area. Handle the compound with care to avoid generating dust.
-
Cleaning: After weighing, carefully clean all spatulas and surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as cytotoxic waste.
3.3. Solubilization and Dilution:
-
Solvent Addition: Add the desired solvent to the vial containing the pre-weighed this compound.
-
Dissolution: Cap the vial securely and mix gently by vortexing or sonication until the compound is fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
All materials that come into contact with this compound must be treated as cytotoxic waste and disposed of accordingly.
-
Solid Waste: This includes used gloves, gowns, shoe covers, absorbent paper, and any other contaminated disposable items. These should be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container that is clearly labeled.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container for cytotoxic liquids. Do not mix with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety department.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.[13]
Spill Management
In the event of a spill, prompt and safe cleanup is essential to prevent exposure.
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Don PPE: If not already wearing it, don the full set of recommended PPE, including respiratory protection.
-
Containment: For liquid spills, use a spill kit with absorbent pads to contain the spill. For solid spills, gently cover the powder with damp absorbent material to avoid creating dust.
-
Cleanup: Carefully collect all contaminated materials and place them in the cytotoxic waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution, followed by a final rinse.
-
Waste Disposal: Dispose of all cleanup materials as cytotoxic waste.
-
Reporting: Report the spill to the laboratory supervisor and the institutional safety office.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Val-Cit-PAB-OH, CAS 159857-79-1 | AxisPharm [axispharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purchase Directly from Val-Cit-PAB | China Val-Cit-PAB Supplies [liwei-peptide.com]
- 6. ipservices.care [ipservices.care]
- 7. pharmtech.com [pharmtech.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. halyardhealth.com [halyardhealth.com]
- 10. SPDP-Val-Cit-PAB-OH, ADC linker | BroadPharm [broadpharm.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
